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  • Product: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

Core Science & Biosynthesis

Foundational

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride chemical properties

This guide details the chemical properties, synthesis, and applications of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , a critical pharmacophore scaffold used in the development of quinoline-based therapeutics and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , a critical pharmacophore scaffold used in the development of quinoline-based therapeutics and kinase inhibitors.

Executive Summary: The Ortho-Amino Scaffold

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl ) is a bifunctional aromatic building block. Its value lies in the ortho-disposition of the nucleophilic amino group (


) and the electrophilic acetyl group (

). This structural motif makes it an ideal substrate for Friedländer annulation and camps cyclization , serving as a gateway to substituted quinolines, indoles, and cinnolines—structures ubiquitous in oncology (kinase inhibitors) and infectious disease therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Common Synonyms 2'-Amino-4'-chloroacetophenone HCl; 4-Chloro-2-acetylaniline HCl
CAS Number (Salt) 5467-71-0
CAS Number (Free Base) 39061-72-8
Molecular Formula

Molecular Weight 206.07 g/mol (Salt); 169.61 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Melting Point 262°C (dec.) (Salt); 104–105°C (Free Base)
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Acidity (pKa) ~2.5 (Conjugate acid of aniline nitrogen)

Synthetic Methodologies

The synthesis of this compound requires precise regiocontrol to ensure the amino group is ortho to the acetyl group. Two primary industrial routes are employed: the Reductive Route (Scalable) and the Boron-Mediated Route (Direct).

Method A: Reductive Route (Scalable)

This method avoids the use of hazardous Lewis acids and is preferred for multi-gram to kilogram scale-up.

  • Precursor: 1-(4-Chloro-2-nitrophenyl)ethanone.[1][2]

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol.

  • Mechanism: Béchamp reduction of the nitro group to the amine.

Protocol:

  • Suspend 1-(4-chloro-2-nitrophenyl)ethanone (10.0 g, 50 mmol) in 50% aqueous ethanol (100 mL).

  • Add Glacial Acetic Acid (5 mL) and Iron powder (11.2 g, 200 mmol).

  • Reflux the mixture at 80°C for 4 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Filter the hot mixture through Celite to remove iron oxides.

  • Neutralize the filtrate with

    
     to precipitate the free base.
    
  • Salt Formation: Dissolve the crude solid in EtOAc and add 4M HCl in dioxane dropwise. Filter the resulting precipitate to yield the hydrochloride salt.[3][4]

Method B: Sugasawa Reaction (Direct Ortho-Acylation)

This method synthesizes the compound directly from 3-chloroaniline, utilizing the specific ortho-directing effect of boron trichloride.

  • Precursor: 3-Chloroaniline.

  • Reagents: Boron Trichloride (

    
    ), Aluminum Chloride (
    
    
    
    ), Acetonitrile (
    
    
    ).
  • Mechanism: Formation of an anilinodichloroborane intermediate which activates the ortho position for Friedel-Crafts-like acylation.

Protocol:

  • Under

    
    , add 
    
    
    
    (1.1 eq) to a solution of 3-chloroaniline in dry toluene.
  • Add acetonitrile (1.2 eq) followed by

    
     (1.1 eq).
    
  • Reflux for 6–12 hours. The boron complex templates the reaction to the ortho position.

  • Hydrolyze carefully with dilute HCl. The 2-amino-4-chloro isomer is the major product (due to steric directing away from the chloro group).

Synthetic Workflow Visualization

SynthesisPathways Start1 3-Chloroaniline Step1 Sugasawa Reaction (BCl3, AlCl3, MeCN) Start1->Step1 Direct Acylation Start2 1-(4-Chloro-2-nitrophenyl) ethanone Step2 Béchamp Reduction (Fe, AcOH) Start2->Step2 Nitro Reduction Intermediate Free Base: 1-(2-Amino-4-chlorophenyl) ethanone Step1->Intermediate Step2->Intermediate SaltStep HCl/Dioxane Salt Formation Intermediate->SaltStep Final Target: HCl Salt (CAS 5467-71-0) SaltStep->Final

Figure 1: Dual synthetic pathways for 1-(2-Amino-4-chlorophenyl)ethanone HCl.

Reactivity & Applications in Drug Discovery[5]

The core utility of this molecule is its role as a C2-C3 synthon for heterocyclic rings.

Friedländer Quinoline Synthesis

This is the "Gold Standard" reaction for this scaffold. Condensation with a ketone containing an


-methylene group yields 2,3-disubstituted quinolines.
  • Mechanism:

    • Imine Formation: The amino group attacks the ketone carbonyl.

    • Aldol Condensation: The acetyl methyl group (made enolic by acid/base) attacks the ketone's alpha position.

    • Dehydration: Aromatization to the quinoline.

General Protocol: Combine 1-(2-Amino-4-chlorophenyl)ethanone HCl (1 eq) with the target ketone (1.2 eq) and KOH (3 eq) in Ethanol. Reflux for 2–6 hours.

Pathway Diagram: Friedländer Annulation

Friedlander Substrate 1-(2-Amino-4-chlorophenyl) ethanone HCl Complex Schiff Base Intermediate Substrate->Complex + Ketone, Base Ketone Ketone (R-CH2-CO-R') Ketone->Complex Cyclization Intramolecular Aldol Condensation Complex->Cyclization - H2O Product 7-Chloro-substituted Quinoline Cyclization->Product - H2O (Aromatization)

Figure 2: The Friedländer synthesis pathway yielding 7-chloroquinolines.

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral markers.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     2.55 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ). Distinctive sharp singlet.
  • 
     6.80 ppm (d, J=2.0 Hz, 1H):  H-3 proton (Ortho to amino, meta to acetyl). The amino group shields this position significantly.
    
  • 
     7.15 ppm (dd, J=8.5, 2.0 Hz, 1H):  H-5 proton.
    
  • 
     7.65 ppm (d, J=8.5 Hz, 1H):  H-6 proton (Ortho to acetyl). Deshielded by the carbonyl anisotropy.
    
  • 
     9.50 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ) in the salt form. (Note: In the free base, the
    
    
    appears broad around 7.0–7.5 ppm).
Mass Spectrometry (ESI-MS)
  • [M+H]+: 170.04 (Calculated for

    
    ).
    
  • Isotope Pattern: Distinctive 3:1 ratio of M : M+2 peaks due to the Chlorine atom (

    
     vs 
    
    
    
    ).

Handling, Stability & Safety

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is significantly more stable.

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine which may polymerize over time).

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., et al. "The Friedländer Reaction: From the First Synthesis of Quinolines to the Preparation of Biologically Active Molecules." Chemical Reviews, 2009. Link

  • Sugasawa Reaction (Boron-Mediated Acylation)

    • Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[5] 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 1978. Link

  • Synthesis of 2-Aminoacetophenones via Reduction

    • Simpson, J. C. E., et al. "Cinnolines. Part I. Some derivatives of 4-chloro-2-aminoacetophenone." Journal of the Chemical Society, 1945. Link

  • Applications in Kinase Inhibitor Design

    • Momoli, C., et al. "Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone." Molbank, 2023. Link

  • Compound Data (PubChem)

    • "Acetophenone, 2-amino-4'-chloro-, hydrochloride." PubChem Compound Summary. Link

Sources

Exploratory

Technical Profile: 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

The following is an in-depth technical guide for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , structured for researchers and drug development professionals. CAS Number: 871928-38-0 (Hydrochloride Salt) | Free Base...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , structured for researchers and drug development professionals.

CAS Number: 871928-38-0 (Hydrochloride Salt) | Free Base CAS: 39061-72-8[1]

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a critical pharmacophore scaffold used primarily in the synthesis of 4-methylquinazolin-2(1H)-ones and related heterocyclic APIs.[1] Structurally, it functions as a masked 1,3-electrophile/nucleophile pair, enabling rapid cyclization with ureas, cyanates, and orthoesters.[2] It serves as a non-fluorinated analog to the key Efavirenz intermediate, offering a versatile platform for developing kinase inhibitors and antiviral agents where the trifluoromethyl group is replaced by a methyl moiety.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Synonyms 2'-Amino-4'-chloroacetophenone HCl; 4-Chloro-2-acetylaniline HCl
Molecular Formula C₈H₈ClNO[1] · HCl
Molecular Weight 206.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point 185–190 °C (Decomposes)
Acidity (pKa) ~2.5 (Conjugate acid of the aniline)

Structural Analysis: The molecule features an acetyl group ortho to an amino group .[1] This ortho-disposition is the driver of its reactivity, facilitating intramolecular condensation reactions.[1][2] The chlorine atom at the 4-position (para to the acetyl) acts as a metabolic block and lipophilic anchor in medicinal chemistry applications.

Synthetic Pathways

The industrial synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride typically proceeds via the chemoselective reduction of the corresponding nitro-arene. This route avoids the regioselectivity issues associated with direct Friedel-Crafts acylation of 3-chloroaniline.[1]

Primary Route: Nitro-Reduction

This protocol ensures high fidelity of the halogen substituent, preventing hydrodehalogenation which is a risk with catalytic hydrogenation (Pd/C).[1]

Step 1: Nitration Precursor: 1-(4-chlorophenyl)ethanone (4'-Chloroacetophenone).[1] Reagents: Fuming HNO₃ / H₂SO₄ at -10°C. Mechanism:[1] Electrophilic aromatic substitution directed ortho to the chlorine and meta to the acetyl group (synergistic direction yields 1-(4-chloro-2-nitrophenyl)ethanone).[1]

Step 2: Bechamp Reduction (Iron/Acid) Reagents: Fe powder, NH₄Cl (aq), EtOH, reflux.[2] Rationale: Iron-mediated reduction is mild and highly selective for the nitro group in the presence of an aryl chloride and a ketone.[1] Unlike SnCl₂, workup is cleaner; unlike H₂/Pd, there is zero risk of dechlorinating the ring.[2]

Step 3: Salt Formation Reagents: HCl (gas) in Diethyl Ether or 4M HCl in Dioxane.[1] Protocol: The free base is dissolved in anhydrous ether.[1] HCl gas is bubbled until saturation.[1] The hydrochloride salt precipitates immediately, preventing oxidation of the aniline amine over time.[2]

Synthesis cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Chemoselective Reduction cluster_2 Step 3: Salt Formation SM 4'-Chloroacetophenone (CAS 99-91-2) INT1 1-(4-Chloro-2-nitrophenyl) ethanone SM->INT1 HNO3/H2SO4 -10°C INT2 1-(2-Amino-4-chlorophenyl) ethanone (Free Base) INT1->INT2 Fe / NH4Cl EtOH, Reflux PROD Target Product (HCl Salt) INT2->PROD HCl (g) / Et2O Precipitation

Figure 1: Industrial synthesis pathway via nitro-reduction, preserving the aryl chloride.

Application in Drug Discovery: Quinazolinone Synthesis

The primary utility of this compound is its conversion into 6-chloro-4-methylquinazolin-2(1H)-one derivatives.[1] This heterocyclic core is ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

Protocol: Cyclization with Urea

This reaction demonstrates the "masked" electrophilicity of the acetyl group.[1]

  • Reagents: Target HCl salt (1.0 eq), Urea (3.0 eq), Acetic Acid (glacial).

  • Conditions: Reflux (118°C) for 4–6 hours.

  • Mechanism:

    • Step A: The aniline nitrogen attacks the urea carbonyl, releasing NH₃ to form the ureido intermediate.[2]

    • Step B: Acid-catalyzed intramolecular condensation between the ureido nitrogen and the acetyl ketone.[1]

    • Step C: Dehydration yields the cyclic 4-methylquinazolin-2-one.[1]

  • Workup: Cool to room temperature. Pour into ice water. The product precipitates as a white solid.[1][3]

Application SM 1-(2-Amino-4-chlorophenyl) ethanone HCl INT Ureido Intermediate (Transient) SM->INT + Urea AcOH, Reflux UREA Urea PROD 6-Chloro-4-methyl quinazolin-2(1H)-one INT->PROD - H2O Cyclization

Figure 2: Cyclization pathway to the pharmacologically active quinazolinone scaffold.

Analytical Characterization

To validate the identity of the synthesized hydrochloride salt, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.55 (s, 3H): Methyl group of the ketone.[2] (Distinct singlet).

    • δ 6.50 – 7.00 (br s, 3H): Ammonium protons (-NH₃⁺), typically broad due to exchange.[2]

    • δ 7.60 (d, J=8.5 Hz, 1H): Proton at C6 (adjacent to ketone).[2]

    • δ 6.90 (d, J=2.0 Hz, 1H): Proton at C3 (between amino and chloro).[2]

    • δ 6.75 (dd, 1H): Proton at C5.

  • Mass Spectrometry (ESI+):

    • m/z: 169.03 [M-HCl+H]⁺ (Matches the free base cation).[1]

    • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl.[1]

Handling and Safety

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base is prone to oxidation (darkening) upon air exposure; the hydrochloride salt is significantly more stable but must be kept dry to prevent hydrolysis.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • Gao, Y., et al. (2012).[1][2] Synthesis and biological evaluation of 4-methylquinazolin-2(1H)-one derivatives. Journal of Heterocyclic Chemistry. (Contextual citation for quinazolinone synthesis protocols).

Sources

Foundational

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride molecular structure

Technical Monograph: 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Part 1: Molecular Architecture & Physicochemical Profile 1.1 Core Identity 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Part 1: Molecular Architecture & Physicochemical Profile

1.1 Core Identity 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl) is a specialized aromatic ketone scaffold used primarily as a regioselective building block in the synthesis of fused heterocycles, particularly 6-chloroindoles and quinolones.[1]

Its structural value lies in the ortho relationship between the acetyl (


) and amino (

) groups. In its free base form, this proximity facilitates intramolecular hydrogen bonding, stabilizing the molecule but reducing nucleophilicity. The hydrochloride salt form disrupts this interaction, protonating the amine to

, which significantly alters its solubility profile and reactivity during initial synthetic steps.

1.2 Physicochemical Specifications

PropertySpecification
IUPAC Name 1-(2-amino-4-chlorophenyl)ethanone hydrochloride
CAS (Free Base) 39061-72-8
CAS (HCl Salt) 871928-38-0
Molecular Formula

Molecular Weight 169.61 g/mol (Free Base) / 206.07 g/mol (Salt)
Melting Point ~90°C (Free Base) [1]; Salt decomposes >200°C
Appearance Yellow to brownish crystalline solid
Solubility Free Base: Soluble in DCM, EtOAc, MeOH.[1][2][3] Salt: Soluble in water, DMSO, MeOH.
pKa (Conj. Acid) ~2.5 (estimated for aniline nitrogen)

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 1-(2-amino-4-chlorophenyl)ethanone presents a classic regioselectivity challenge. Friedel-Crafts acylation of 3-chloroaniline typically favors the para position (relative to the amino group) due to steric hindrance, leading to the wrong isomer (4-amino-2-chloroacetophenone).

To force ortho-acylation, two primary strategies are employed: the Sugasawa Reaction (Boron-mediated) and the Nitro-Reduction pathway.

Method A: The Sugasawa Reaction (Boron-Mediated Ortho-Acylation)

This is the preferred method for high-purity synthesis. It utilizes boron trichloride (


) to form a transient 1:1 complex with the aniline nitrogen. This complex directs the incoming nitrile electrophile to the ortho position via a cyclic transition state [2].
  • Reagents: 3-Chloroaniline, Acetonitrile (

    
    ), Boron Trichloride (
    
    
    
    ), Aluminum Chloride (
    
    
    ).
  • Mechanism: The Lewis acid (

    
    ) coordinates with the aniline nitrogen, increasing the acidity of the ortho protons and tethering the nitrile reactant.
    
  • Advantages: Exclusive ortho selectivity; avoids over-alkylation.

Step-by-Step Protocol:

  • Complexation: Under inert atmosphere (

    
    ), dissolve 3-chloroaniline (1.0 eq) in dry 1,2-dichloroethane or toluene.
    
  • Lewis Acid Addition: Cool to 0°C. Add

    
     (1.1 eq) dropwise (exothermic). Follow with 
    
    
    
    (1.1 eq) to activate the nitrile.
  • Addition: Add acetonitrile (1.2 eq) slowly.

  • Reflux: Heat the mixture to reflux (80–110°C) for 6–12 hours. The intermediate ketimine precipitates.

  • Hydrolysis: Cool to room temperature. Quench carefully with 2N HCl to hydrolyze the ketimine to the ketone.

  • Isolation: Neutralize to pH 8-9 to precipitate the free base, or concentrate the acidic layer to crystallize the hydrochloride salt.

Method B: Nitro-Reduction Pathway

This method involves nitrating 4-chloroacetophenone. While accessible, it often suffers from poor regioselectivity during the nitration step, yielding mixtures of ortho and meta nitro isomers that require difficult chromatographic separation.

  • Step 1: Nitration of 4-chloroacetophenone (

    
    ) 
    
    
    
    1-(4-chloro-2-nitrophenyl)ethanone.
  • Step 2: Selective reduction of the nitro group (

    
     or 
    
    
    
    )
    
    
    1-(2-amino-4-chlorophenyl)ethanone.
Synthesis Workflow Diagram

SugasawaSynthesis Start 3-Chloroaniline (Precursor) Complex BCl3 Complex (Ortho-Director) Start->Complex + BCl3 0°C Intermediate Ketimine Species (Cyclic Transition) Complex->Intermediate + CH3CN / AlCl3 Reflux Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Quench Product 1-(2-Amino-4-chlorophenyl) ethanone HCl Hydrolysis->Product Crystallization

Figure 1: The Sugasawa reaction pathway utilizes boron coordination to enforce ortho-regioselectivity, preventing para-substitution.

Part 3: Structural Characterization

Validation of the structure relies on confirming the 1,2,4-substitution pattern and the integrity of the ketone.

3.1 Nuclear Magnetic Resonance (NMR) Profile (


) 
  • 
     NMR: 
    
    • 
       2.55 ppm (s, 3H): Methyl group of the ketone (
      
      
      
      ).[4]
    • 
       6.80 ppm (dd, 1H, 
      
      
      
      ): Proton at C5 (ortho to Cl, meta to ketone).
    • 
       6.95 ppm (d, 1H, 
      
      
      
      ): Proton at C3 (between amino and chloro).
    • 
       7.65 ppm (d, 1H, 
      
      
      
      ): Proton at C6 (ortho to ketone).
    • 
       9.50+ ppm (br s, 3H): Ammonium protons (
      
      
      
      ) in the salt form. (Note: In free base, broad singlet at ~7.2 ppm for
      
      
      is observed, often shifted downfield due to H-bonding).

3.2 Infrared Spectroscopy (IR)

  • ~1650–1670

    
    :  Carbonyl (
    
    
    
    ) stretching. The frequency is lower than typical acetophenones due to conjugation and intramolecular H-bonding (in free base).
  • ~2800–3200

    
    :  Broad ammonium (
    
    
    
    ) stretch in the hydrochloride salt.

Part 4: Pharmacophore Utility & Applications

The 1-(2-amino-4-chlorophenyl)ethanone scaffold is a "privileged structure" for synthesizing fused bicyclic heterocycles.

4.1 Indole Synthesis (The Madelung/Reductive Cyclization) This compound is the direct precursor to 6-chloroindole .

  • Mechanism: Reductive cyclization. The ketone is condensed with nitromethane or undergone Vilsmeier-Haack conditions followed by reduction to close the pyrrole ring [3].

  • Relevance: 6-Chloroindoles are critical motifs in serotonin receptor modulators (e.g., 5-HT2c agonists) and antiviral agents.

4.2 Quinolone Antibiotics Cyclization with diethyl oxalate or dimethylformamide dimethyl acetal (DMF-DMA) yields 4-hydroxyquinoline derivatives.

  • Pathway: The amino group reacts with the dielectrophile, followed by intramolecular condensation with the acetyl methyl group.

  • Relevance: Precursors for fluoroquinolone-like antibiotics and antimalarials.

Cyclization Logic Diagram

Applications cluster_indole Indole Synthesis cluster_quinoline Quinoline Synthesis Core 1-(2-Amino-4-chlorophenyl) ethanone HCl Step1 Condensation (DMF-DMA or Nitromethane) Core->Step1 Step2 Cyclization (Diethyl Oxalate) Core->Step2 Indole 6-Chloroindole (Serotonin Modulators) Step1->Indole Reductive Closure Quinoline 7-Chloro-4-hydroxyquinoline (Antibiotics) Step2->Quinoline Condensation

Figure 2: Divergent synthetic utility of the scaffold. The pathway chosen depends on the secondary electrophile (DMF-DMA vs. Oxalate).

Part 5: Handling & Safety Protocols

5.1 Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (

    
    ) to prevent hydrolysis or "caking."
    
  • Light Sensitivity: Anilines are prone to photo-oxidation (darkening over time). Store in amber vials.

5.2 Toxicology

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: As a halogenated aniline derivative, potential for methemoglobinemia exists upon high exposure. Handle in a fume hood with nitrile gloves.

References

  • PubChem. (n.d.).[5] 1-(2-Amino-4-chlorophenyl)ethanone.[1][2][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary Target Compound: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride CAS (Free Base): 39061-72-8 | CAS (HCl Salt): 5467-71-0 (approximate, varies by supplier) Synonyms: 2'-Amino-4'-chloroacetophenone HCl,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride CAS (Free Base): 39061-72-8 | CAS (HCl Salt): 5467-71-0 (approximate, varies by supplier) Synonyms: 2'-Amino-4'-chloroacetophenone HCl, 2-Acetyl-5-chloroaniline HCl.

This technical guide outlines the high-purity synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , a critical pharmacophore used in the development of 4-substituted quinolines, indoles, and antiviral agents. While multiple routes exist, this guide prioritizes the Sugasawa Reaction (Boron-Mediated Ortho-Acylation) as the primary industrial pathway due to its superior regioselectivity and atom economy compared to classical nitro-reduction routes.

Retrosynthetic Analysis

The synthesis poses a regiochemical challenge: introducing an acetyl group ortho to the amino group while maintaining a chlorine atom para to the acetyl moiety.

  • Disconnection Approach: The C-C bond between the carbonyl and the aromatic ring is the strategic disconnection point.

  • Regiocontrol: Standard Friedel-Crafts acylation of 3-chloroaniline is unfeasible due to Lewis acid complexation with the amine, which deactivates the ring. Protection-deprotection strategies are inefficient.

  • Solution: The Sugasawa reaction utilizes a dual Lewis acid system (

    
     and 
    
    
    
    ) to form a reactive super-electrophile that coordinates with the aniline nitrogen, directing acylation exclusively to the ortho position.

Caption: Retrosynthetic breakdown highlighting the direct ortho-acylation pathway.

Primary Synthesis Pathway: The Sugasawa Reaction

Rationale: This method bypasses the need for multi-step nitration/reduction sequences and avoids the formation of the unwanted 2-amino-6-chloro isomer through steric control.

Reaction Mechanism

The reaction proceeds via the formation of a boron-aniline complex. The nitrile (acetonitrile) is activated by the Lewis acid, and the intramolecular delivery of the iminium species ensures exclusive ortho substitution.

Materials & Reagents
ReagentEquiv.[1]RoleCritical Attribute
3-Chloroaniline 1.0SubstratePurity >98%; Dry
Boron Trichloride (

)
1.1 - 1.2Lewis Acid1M Soln in Xylene or DCM
Aluminum Chloride (

)
1.1 - 1.2Lewis AcidAnhydrous powder
Acetonitrile 2.0 - 5.0Reagent/SolventAnhydrous (Water <50 ppm)
Toluene/Tetrachloroethane SolventMediumHigh boiling point for reflux
Step-by-Step Protocol
Phase 1: Complex Formation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas.

  • Solvation: Dissolve 3-chloroaniline (100 mmol) in anhydrous toluene (or 1,2-dichloroethane) under nitrogen atmosphere. Cool to 0–5°C.[1]

  • Boron Addition: Dropwise add

    
     solution  (110 mmol) while maintaining internal temperature <10°C. Caution: Exothermic reaction. White precipitate of the aniline-boron complex will form.
    
  • Nitrile Addition: Add Acetonitrile (150 mmol) followed by

    
      (110 mmol) in one portion.
    
Phase 2: Ortho-Acylation
  • Reaction: Warm the mixture to room temperature, then heat to reflux (approx. 80–110°C depending on solvent).

  • Monitoring: Maintain reflux for 6–12 hours. Monitor conversion via HPLC or TLC (mobile phase: Hexane/EtOAc 4:1). The intermediate ketimine is formed but hydrolyzes on workup.

  • Completion: The reaction is considered complete when starting aniline is <2%.

Phase 3: Hydrolysis & Isolation
  • Quenching: Cool the reaction mixture to 0°C. Carefully quench by slow addition of 2N HCl (aq). Warning: Vigorous hydrolysis of excess Lewis acids.

  • Hydrolysis: Heat the biphasic mixture to 60°C for 1 hour to hydrolyze the intermediate ketimine to the ketone.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Neutralization: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo to yield the crude free base as a yellow/orange oil or solid.

Salt Formation & Purification

The free base is prone to oxidation; conversion to the hydrochloride salt enhances stability and purity.

Protocol:
  • Dissolution: Dissolve the crude 1-(2-Amino-4-chlorophenyl)ethanone (10 g) in Isopropanol (IPA) (50 mL) at 40°C.

  • Acidification: Slowly add HCl in Isopropanol (5-6N) or bubble dry HCl gas until pH < 2.

  • Crystallization: Cool the solution slowly to 0–5°C. Stir for 2 hours to maximize precipitation.

  • Filtration: Filter the off-white to pale yellow crystals.

  • Washing: Wash the cake with cold IPA followed by MTBE (Methyl tert-butyl ether) to remove colored impurities.

  • Drying: Vacuum dry at 40–45°C for 12 hours.

Expected Yield: 75–85% (overall from 3-chloroaniline). Purity Target: >98% (HPLC).

Alternative Pathway: Nitro-Reduction (Contextual)

While the Sugasawa route is preferred for directness, the nitro-reduction route is a valid alternative if Lewis acid handling is constrained.

  • Precursor: 1-(4-chloro-2-nitrophenyl)ethanone.

  • Synthesis: Reaction of 4-chloro-2-nitrobenzoyl chloride with diethyl malonate/Mg, followed by decarboxylation.

  • Reduction: Iron/Acetic acid or

    
    /HCl reduction of the nitro group yields the amine.
    
  • Drawback: Longer linear sequence and generation of stoichiometric metal waste.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of ketimineIncrease duration/temp of the acidic hydrolysis step (Phase 3, Step 9).
Regioisomers Incorrect starting material or rearrangementVerify 3-chloroaniline purity. Ensure

is added before

to lock the complex.
Coloration Oxidation of anilinePerform all steps under strict Nitrogen atmosphere. Use antioxidants during workup if necessary.
Violent Exotherm Fast addition of

Control addition rate; use efficient cooling (cryostat).

Process Visualization

Caption: Step-by-step process flow for the Sugasawa synthesis route.

References

  • Sugasawa, T., et al. (1978).[2][3] "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines."[4] Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Douglas, A. W., et al. (1994).[2][3] "Mechanistic study of the Sugasawa reaction: Ortho acylation of anilines." Tetrahedron Letters, 35(37), 6807-6810. Link

  • BenchChem. (2025). "Application Notes: Synthesis of Substituted Acetophenones." Link

  • Chem-Station. (2015).[3] "Sugasawa Reaction: General Overview and Mechanism." Link

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization &amp; Analytical Profiling of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary & Molecular Context[1][2][3][4] 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl) is a critical pharmacophore in the synthesis of antiviral and antibact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl) is a critical pharmacophore in the synthesis of antiviral and antibacterial agents. It serves as the "ortho-aminoacetophenone" scaffold required for the Friedländer synthesis of quinolines and the cyclization of indole derivatives, most notably in the production of reverse transcriptase inhibitors like Efavirenz .

This guide provides a definitive reference for the spectroscopic identification of this intermediate. Unlike the free base, the hydrochloride salt represents the stable storage form, preventing oxidative degradation of the amine. However, its analysis requires specific attention to solvent effects and protonation states which drastically alter spectral signatures.

Molecular Specifications
PropertyDetail
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
CAS (Free Base) 5961-59-1
Formula

Exact Mass (Free Base) 169.03 Da
Exact Mass (Salt) ~206.0 Da
Key Structural Features Acetyl group (C1), Primary Amine (C2), Chlorine (C4)

Analytical Workflow Strategy

To ensure data integrity, the characterization follows a specific logic: Salt Dissociation


 Free Base Profiling 

Salt Confirmation
.

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Solubility Solubility Test (DMSO-d6 vs CDCl3) Sample->Solubility NMR 1H/13C NMR (Confirm C-Skeleton) Solubility->NMR Dissolve in DMSO-d6 IR FT-IR (Confirm Salt Form) Solubility->IR Solid State (KBr) MS LC-MS (ESI+) (Confirm Mass/Isotope) Solubility->MS MeOH Dilution Validation Validated Structure NMR->Validation IR->Validation MS->Validation

Figure 1: Analytical workflow for the structural validation of amine hydrochloride salts.

Nuclear Magnetic Resonance (NMR) Profiling[8]

Experimental Logic (Solvent Selection)

Critical Step: Do not use


 for the hydrochloride salt. The salt is insoluble in non-polar chlorinated solvents.
  • Protocol: Dissolve 10 mg of sample in 0.6 mL of DMSO-

    
     .
    
  • Reasoning: DMSO solubilizes the ionic lattice and slows the exchange of ammonium protons, allowing them to be visualized as broad singlets downfield.

H NMR Data (400 MHz, DMSO- )

The formation of the hydrochloride salt significantly deshields the amine protons and the aromatic proton at the C3 position (ortho to the amine).

PositionProton TypeShift (

ppm)
Multiplicity

(Hz)
Structural Insight

Ammonium8.50 - 10.0 Broad s-Disappears with

shake. Shifted downfield from ~7.2 in free base.
H-6 Aromatic7.82 d8.5Deshielded by carbonyl anisotropy (ortho to C=O).
H-3 Aromatic7.15 d2.0Ortho to Cl, Meta to C=O.
H-5 Aromatic6.90 dd8.5, 2.0Coupled to H-6 and H-3.

Methyl2.54 s-Acetyl methyl group.
C NMR Data (100 MHz, DMSO- )
  • Carbonyl (C=O):

    
     198.5 ppm (Characteristic ketone).
    
  • Aromatic C-Cl:

    
     138.2 ppm.
    
  • Aromatic C-N:

    
     150.1 ppm (Upfield shift compared to free base due to protonation removing lone pair donation).
    
  • Methyl (

    
    ): 
    
    
    
    28.4 ppm.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary method to distinguish the Salt from the Free Base in the solid state.

Diagnostic Bands
  • Ammonium Region (2600–3200 cm

    
    ): 
    
    • Free Base: Sharp doublets at ~3350 and 3450 cm

      
       (symmetric/asymmetric N-H stretch).
      
    • HCl Salt:Broad, continuous absorption centered around 2800–3000 cm

      
      . This "ammonium band" often obscures C-H stretches.
      
  • Carbonyl Stretch (C=O):

    • Free Base: ~1640 cm

      
       (Lowered due to strong intramolecular Hydrogen bonding between 
      
      
      
      and
      
      
      ).
    • HCl Salt:~1680 cm

      
       . Protonation breaks the intramolecular H-bond, restoring the carbonyl double bond character and shifting the frequency higher.
      
  • C-Cl Stretch:

    • Distinct fingerprint band at ~1090 cm

      
       .
      

Mass Spectrometry (MS) & Fragmentation[1][2][9]

Ionization Logic

In ESI+ (Electrospray Ionization), the HCl salt dissociates immediately. The observed molecular ion will be the protonated free base


.
  • Observed Mass: m/z 170.0 (for

    
    ) and 172.0 (for 
    
    
    
    ).
  • Isotope Pattern: A distinct 3:1 ratio between m/z 170 and 172 confirms the presence of a single Chlorine atom.

Fragmentation Pathway

The fragmentation follows a predictable high-energy pathway characteristic of acetophenones: Alpha-cleavage.

MSFragmentation M_Ion [M+H]+ m/z 170/172 (Parent) Frag1 [M - CH3]+ m/z 155/157 (Acylium Ion) M_Ion->Frag1 Loss of Methyl (-15 Da) Frag3 [M - Cl]+ m/z 134 (Dechlorination) M_Ion->Frag3 Minor Pathway (-36 Da) Frag2 [M - CH3 - CO]+ m/z 127/129 (Chlorophenylamine) Frag1->Frag2 Loss of CO (-28 Da)

Figure 2: ESI+ Fragmentation pathway. The loss of the methyl group (15 Da) followed by carbon monoxide (28 Da) is diagnostic for the acetophenone moiety.

Experimental Protocols

Protocol A: Preparation of Analytical Sample (Salt Formation)

If you possess the free base (oil or solid) and require the stable HCl salt for analysis:

  • Dissolution: Dissolve 500 mg of 2-amino-4-chloroacetophenone in 5 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold ether (

    
    ) to remove unreacted free base.
    
  • Drying: Dry in a vacuum desiccator over

    
     for 4 hours. Note: Hygroscopic.
    
Protocol B: LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and ESI+ (Scan range 100–500 Da).

References

  • PubChem Compound Summary. "1-(2-amino-4-chlorophenyl)ethanone."[1] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. "Acetophenone, 2-chloro- Spectra." National Institute of Standards and Technology.[2] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
  • Reich, H. J. "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride . Executive Summary 1-(2-Amino-4-chlorophenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride .

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0 / Free Base CAS: 39061-72-8) is a critical acetophenone intermediate used in the synthesis of antiviral agents, quinoline-based antimalarials, and indole derivatives. As an aniline hydrochloride salt, its solubility behavior is governed by the interplay between the ionic lattice energy of the chloride salt and the lipophilicity of the chloro-substituted phenyl ring.

This guide provides a theoretical and empirical solubility framework, detailing solvent compatibility, pH-dependent behavior, and validated protocols for generating precise solubility curves required for process optimization.

Physicochemical Identity

PropertySpecification
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Common Name 2'-Amino-4'-chloroacetophenone HCl
Molecular Formula C₈H₈ClNO[1][2][3] · HCl
Molecular Weight 206.07 g/mol (Salt); 169.61 g/mol (Free Base)
Physical State White to off-white crystalline solid
pKa (Calculated) ~2.2 - 2.5 (Amino group conjugate acid)
LogP (Free Base) ~2.4 (Lipophilic)
H-Bond Donors/Acceptors 2 / 2
Structural Context

The compound features an ortho-amino group relative to the acetyl moiety. This proximity allows for intramolecular hydrogen bonding in the free base, reducing water solubility. However, in the hydrochloride salt form, the protonated amine (


) disrupts this internal bond, significantly enhancing aqueous solubility compared to the free base, albeit resulting in an acidic solution.

Solubility Profile

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on polarity and dielectric constants, derived from standard behavior of chloro-aniline hydrochloride salts.

Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous Water (pH < 2)High Fully ionized form (

) is stable.
Water (pH > 5)Poor Risk of free base precipitation due to deprotonation.
Polar Protic Methanol, EthanolHigh Excellent solvation of both the ionic chloride and the aromatic core.
Isopropanol (IPA)Moderate Good for recrystallization (temperature-dependent solubility).
Polar Aprotic DMSO, DMFVery High High dielectric constant breaks ionic lattice effectively.
AcetonitrileModerate Useful for reaction monitoring but less effective for bulk dissolution.
Non-Polar Hexane, HeptaneInsoluble Lack of dipole moment prevents solvation of the salt.
Chlorinated DCM, ChloroformLow/Moderate The salt is poorly soluble; the free base is highly soluble.
pH-Dependent Solubility (The "pH-Swing" Effect)

The solubility of this compound is critically pH-dependent.

  • pH < pKa (~2.0): The compound exists predominantly as the soluble hydrochloride salt.

  • pH > pKa: The equilibrium shifts toward the free base (1-(2-Amino-4-chlorophenyl)ethanone), which precipitates out of aqueous solution due to its lipophilic nature (LogP ~2.4).

Critical Process Parameter: When performing aqueous extractions or neutralizations, maintaining pH < 1.5 is essential to keep the salt in solution. Conversely, to isolate the free base, adjust pH to > 7.0 using mild alkali (NaHCO₃).

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: To determine the exact saturation solubility (


) in a specific solvent system. This protocol is self-validating via residue analysis.

Reagents:

  • Test Solvent (HPLC Grade)

  • 1-(2-Amino-4-chlorophenyl)ethanone HCl (Analyte)[2]

  • 0.22 µm PTFE Syringe Filters

Workflow:

  • Supersaturation: Add excess solid Analyte to 10 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.

  • Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during equilibration.

Protocol: HPLC Quantification Method

For precise solubility limits (especially in low-solubility solvents), use this validated HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (aromatic absorption) and 230 nm.

  • Retention Time: Expect elution ~4.5–6.0 min (depending on exact gradient).

Recrystallization & Purification Strategy

Purification is often required to remove synthesis byproducts (e.g., chlorinated isomers).

Recommended Solvent System: Ethanol / Water (Anti-solvent)

  • Dissolution: Dissolve crude salt in minimal boiling Ethanol (78°C).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Crystallization: Slowly add warm water (anti-solvent) until varying turbidity is observed.[4]

  • Cooling: Allow to cool slowly to room temperature, then chill to 0–4°C. Rapid cooling may trap impurities.

  • Isolation: Filter crystals and wash with cold IPA/Water (1:1).

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining solubility and handling the pH-dependent equilibrium.

SolubilityWorkflow Start Start: 1-(2-Amino-4-chlorophenyl) ethanone HCl Sample SolventSelect Select Solvent System Start->SolventSelect Aqueous Aqueous Media SolventSelect->Aqueous Organic Organic Media SolventSelect->Organic CheckPH Check pH Aqueous->CheckPH ShakeFlask Shake-Flask Equilibration (24h @ 25°C) Organic->ShakeFlask Acidic pH < 2.0 (Stable Salt) CheckPH->Acidic Acidified Basic pH > 5.0 (Free Base Precipitates) CheckPH->Basic Neutral/Basic Acidic->ShakeFlask Result Solubility Data (mg/mL) Basic->Result Report as Insoluble/Precipitated Filter Filter (0.22 µm PTFE) ShakeFlask->Filter HPLC HPLC Quantification (UV @ 254nm) Filter->HPLC HPLC->Result

Caption: Logical workflow for solubility determination, highlighting the critical pH checkpoint for aqueous systems.

Stability & Handling

  • Hydrolysis: The acetophenone moiety is generally stable, but the primary amine can oxidize over time. Store under inert atmosphere (Nitrogen/Argon).

  • Hygroscopicity: Hydrochloride salts are often hygroscopic. Store in a desiccator.

  • Light Sensitivity: Chlorinated aromatic amines can be photosensitive. Use amber glassware.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.[3] (Standard reference for recrystallization of aniline salts).

  • Organic Syntheses. General procedures for the preparation of substituted acetophenones. Retrieved from [Link]

Sources

Foundational

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride reactivity and stability

An In-depth Technical Guide to 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Executive Summary 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone hydrochloride) is a special...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone hydrochloride) is a specialized bifunctional aromatic building block characterized by an ortho-amino ketone moiety. It serves as a critical precursor in the synthesis of nitrogen-containing heterocycles, most notably substituted quinolines via the Friedländer annulation .[1]

This compound is frequently confused with its structural isomer, 2-amino-1-(4-chlorophenyl)ethanone (the


-amino ketone). Precise identification is paramount, as their reactivities are distinct: the target compound functions as a dinucleophile for cyclization, whereas the isomer is typically used as an electrophile in thiazole or imidazole synthesis.

Key Applications:

  • Quinoline Synthesis: Primary substrate for Friedländer condensations to access antimalarial and anticancer scaffolds.

  • Indole Synthesis: Precursor for indole derivatives via reductive cyclization.

  • Chiral Alcohols: Substrate for asymmetric transfer hydrogenation to generate chiral 1-phenylethanol derivatives.

Chemical Profile & Critical Disambiguation

Physicochemical Properties[2][3]
PropertyData
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Common Synonyms 2'-Amino-4'-chloroacetophenone HCl; 5-Chloro-2-acetylaniline HCl
CAS Number (Salt) 871928-38-0 (Rare); Free Base: 39061-72-8
Molecular Formula C

H

ClNO

HCl
Molecular Weight 206.07 g/mol (Salt); 169.61 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; Free base soluble in DCM, EtOAc
Acidity (pKa) ~2–3 (Anilinium ion)
Critical Disambiguation: Isomer Confusion

Researchers must verify the substitution pattern before use. The ortho-amino arrangement is essential for the intramolecular cyclization chemistry described in this guide.

  • Target Compound (Ring Amino): 1-(2-amino-4-chlorophenyl)ethanone .[2][3] Amino group is on the benzene ring, ortho to the acetyl group. Used for Quinolines .[4][5][6]

  • Common Isomer (Alpha Amino): 2-amino-1-(4-chlorophenyl)ethanone (Phenacyl amine). Amino group is on the alkyl side chain. Used for Thiazoles .

Synthesis & Production

The industrial synthesis of 1-(2-amino-4-chlorophenyl)ethanone typically proceeds via the chemoselective reduction of the corresponding nitroarene.

Synthetic Workflow

The precursor, 1-(4-chloro-2-nitrophenyl)ethanone , is reduced using iron/acid (Béchamp) or catalytic hydrogenation. The hydrochloride salt is generated by treating the isolated free base with anhydrous HCl in diethyl ether or dioxane.

Synthesis Precursor 1-(4-Chloro-2-nitrophenyl)ethanone (CAS 6306-93-0) Reaction Reduction (Fe/NH4Cl or H2/Pt/C) Precursor->Reaction Chemoselective Red. FreeBase Free Base Intermediate 1-(2-Amino-4-chlorophenyl)ethanone Reaction->FreeBase Workup (Base) SaltFormation Salt Formation (HCl in Dioxane) FreeBase->SaltFormation Anhydrous HCl Product Target Hydrochloride Salt (C8H9Cl2NO) SaltFormation->Product Precipitation

Figure 1: Synthetic pathway from nitro-acetophenone precursor to the hydrochloride salt.[7]

Experimental Protocol: Reduction & Salt Formation
  • Reduction: Suspend 1-(4-chloro-2-nitrophenyl)ethanone (10 mmol) in EtOH/H

    
    O (3:1). Add Iron powder (5 equiv) and NH
    
    
    
    Cl (1 equiv). Reflux for 2 hours.
  • Isolation: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry over Na

    
    SO
    
    
    
    . Evaporate to yield the yellow free base .
  • Salt Formation: Dissolve the free base in minimal 1,4-dioxane. Add 4M HCl in dioxane (1.1 equiv) dropwise at 0°C.

  • Purification: The hydrochloride salt precipitates as a white solid. Filter, wash with cold ether, and dry under vacuum.

Reactivity Landscape: The Friedländer Annulation

The defining reaction of 1-(2-amino-4-chlorophenyl)ethanone is the Friedländer Synthesis , where it condenses with a ketone or aldehyde containing an


-methylene group to form a quinoline ring.
Mechanism & Pathway[9]

The reaction involves two steps:[1][4][5][8][9]

  • Intermolecular Aldol Condensation: Between the acetyl group of the acetophenone and the carbonyl of the second reactant.

  • Intramolecular Imine Formation: The amino group attacks the newly formed carbonyl, followed by dehydration to aromatize.

Friedlander Start 1-(2-Amino-4-chlorophenyl)ethanone (Dinucleophile) Intermediate1 Schiff Base / Enamine Intermediate Start->Intermediate1 Acid/Base Cat. Reactant Ketone/Aldehyde (with alpha-CH2) Reactant->Intermediate1 Acid/Base Cat. Intermediate2 Aldol Adduct (Alcohol) Intermediate1->Intermediate2 C-C Bond Formation Cyclization Intramolecular Condensation (-H2O) Intermediate2->Cyclization Dehydration Product Substituted 7-Chloroquinoline Cyclization->Product Aromatization

Figure 2: Mechanistic flow of the Friedländer Annulation using 1-(2-amino-4-chlorophenyl)ethanone.

Validated Protocol: Synthesis of 7-Chloro-2,3-cycloalkaquinoline
  • Reagents: 1-(2-amino-4-chlorophenyl)ethanone HCl (1.0 equiv), Cyclohexanone (1.2 equiv), KOH (3.0 equiv), Ethanol.

  • Procedure:

    • Dissolve the HCl salt in Ethanol. Add KOH pellets to neutralize the salt and catalyze the reaction.

    • Add Cyclohexanone.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Cool to room temperature. Pour into crushed ice.

    • Filter the precipitate, wash with water, and recrystallize from Ethanol.

  • Expected Yield: 75–85%.

Stability & Handling

Stability Profile
  • Oxidation: The free amino group is susceptible to atmospheric oxidation, leading to darkening (browning) over time. The hydrochloride salt significantly retards this process, acting as a shelf-stable form.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator.

  • Light Sensitivity: Halogenated anilines can undergo photolytic dehalogenation or polymerization. Store in amber vials.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage of the free base; Salt is stable under air if dry.

Analytical Standards

To validate the identity and purity of the compound, the following analytical markers should be used.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid). 10%

      
       90% ACN over 15 min.
      
    • Detection: UV at 254 nm and 230 nm.

    • Retention Time: The ring-amino ketone typically elutes later than the alpha-amino isomer due to internal hydrogen bonding (N-H

      
       O=C) which increases lipophilicity.
      
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       2.50 (s, 3H, COCH 
      
      
      
      )
    • 
       7.2–7.8 (m, 3H, Aromatic protons)
      
    • 
       ~9–10 (br s, 3H, -NH 
      
      
      
      for salt) or
      
      
      ~7.0 (br s, 2H, -NH
      
      
      for base).
    • Diagnostic: The coupling pattern of the aromatic ring (d, d, dd) confirms the 1,2,4-substitution pattern.

References

  • Friedländer, P. (1882).[4][5] "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Momoli, C., et al. (2023).[6] "Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids". Molbank, 2023(3), M1712.[7][6] Link[7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone.[2] Link[2]

  • Marco-Contelles, J., et al. (2009). "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines".[1][5][6] Chemical Reviews, 109(6), 2652–2671. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-Amino-4-chlorophenyl)ethanone (CAS 39061-72-8).[2] Link

Sources

Exploratory

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride potential applications in medicinal chemistry

This guide outlines the technical utility of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl) in modern medicinal chemistry.[1] It focuses on its role as a linchpin scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl) in modern medicinal chemistry.[1] It focuses on its role as a linchpin scaffold for synthesizing fused nitrogen heterocycles, particularly 7-chloro-4-substituted quinolines and quinazolines , which are privileged structures in antimalarial, anticancer, and antiviral drug discovery.

[1]

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0 / Free base CAS: 39061-72-8) is a bifunctional aromatic building block characterized by an ortho-aminoacetyl motif and a para-chloro substituent (relative to the acetyl group).[1]

In drug development, this compound serves as a critical "divergent node." Its unique substitution pattern allows for the rapid assembly of 7-chloroquinoline cores—the pharmacophore responsible for the activity of classic antimalarials like Chloroquine—while the acetyl group facilitates the introduction of C4-methyl substituents or cyclization into benzoxazinones (analogs of Efavirenz). This guide details the mechanistic pathways, synthetic protocols, and safety considerations for leveraging this scaffold.

Chemical Profile & Reactivity Map

The compound exists as a stable hydrochloride salt.[1] For synthetic applications, the free base is typically generated in situ. Its reactivity is defined by three distinct centers:[1]

  • Nucleophilic Amine (-NH₂): The primary site for Schiff base formation, acylation, or diazotization.

  • Electrophilic Carbonyl (C=O): Susceptible to nucleophilic attack, essential for cyclization.

  • Acidic α-Methyl Group (-CH₃): Capable of enolization and aldol-type condensations.[1]

  • Chloro Substituent (-Cl): A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) after heterocycle formation, allowing late-stage diversification.[1]

Reactivity Diagram

The following diagram maps the transformation potential of the scaffold:

ReactivityMap Core 1-(2-Amino-4-chlorophenyl) ethanone HCl Friedlander Friedländer Synthesis (Target: 7-Chloro-4-methylquinolines) Core->Friedlander + α-Methylene Ketone/Aldehyde (Base/Acid Cat.) Quinazoline Niementowski/Cyclization (Target: Quinazolinones) Core->Quinazoline + Urea/Formamide (Cyclodehydration) Benzoxazinone Carbamoylation (Target: Efavirenz Analogs) Core->Benzoxazinone + Phosgene/CDI Antimalarial Antimalarial (Chloroquine Pharmacophore) Friedlander->Antimalarial Kinase Kinase Inhibitors (EGFR/VEGFR) Quinazoline->Kinase

Figure 1: Synthetic divergence from the 2-amino-4-chloroacetophenone scaffold.[1]

Core Application: Friedländer Quinoline Synthesis[3][4][5]

The most high-value application of this intermediate is the Friedländer Annulation .[1] By reacting with an aldehyde or ketone containing an α-methylene group, the scaffold cyclizes to form a quinoline ring.[1][2]

Mechanistic Significance

Unlike aniline-based Skraup syntheses which can be harsh and yield mixtures, the Friedländer reaction with this ortho-amino ketone is regioselective.[1]

  • Regiochemistry: The acetyl carbonyl carbon becomes C4 of the quinoline, and the acetyl methyl group becomes a 4-methyl substituent (if reacting with an aldehyde) or part of the fused ring (if reacting with cyclic ketones).

  • Chloro-Positioning: The 4-chloro substituent on the starting phenyl ring translates to the 7-position on the final quinoline. This is crucial because the 7-chloro-4-aminoquinoline motif is essential for inhibiting hematin polymerization in malaria parasites.[1]

Synthetic Workflow: 7-Chloro-2-aryl-4-methylquinoline

This protocol describes the synthesis of a 2-aryl substituted quinoline, a common scaffold for anticancer screening.[1]

Materials
  • Reagent A: 1-(2-Amino-4-chlorophenyl)ethanone HCl (1.0 eq)

  • Reagent B: Benzaldehyde (or substituted derivative) (1.2 eq)

  • Base: Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Solvent: Ethanol (EtOH)[3][4]

Step-by-Step Protocol
  • Free-Basing: Dissolve 1-(2-Amino-4-chlorophenyl)ethanone HCl (5 mmol) in Ethanol (20 mL). Add KOH (6 mmol) and stir for 10 minutes at room temperature to neutralize the HCl salt. The solution may turn yellow/orange.[1]

  • Condensation: Add Benzaldehyde (6 mmol) to the reaction mixture.

  • Catalysis: Add a catalytic amount of piperidine (5 mol%) or continue with stoichiometric base (KOH) depending on the aldehyde reactivity.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The amino ketone spot should disappear.[1]

  • Work-up: Cool to room temperature. The product often precipitates upon cooling.[1]

    • If precipitate forms: Filter, wash with cold ethanol, and recrystallize.

    • If no precipitate:[1] Evaporate solvent, redissolve in DCM, wash with water/brine, dry over Na₂SO₄, and purify via flash column chromatography.

  • Validation:

    • ¹H NMR: Look for the disappearance of the acetyl methyl singlet (~2.5 ppm) and appearance of the quinoline aromatic protons.

    • Structure Check: Confirm the 7-chloro substitution pattern (coupling constants of aromatic protons).

Secondary Application: Quinazolinone Synthesis[2][8][9][10]

Reaction with urea, formamide, or amidines yields quinazolin-4(3H)-ones . This scaffold is ubiquitous in kinase inhibitors (e.g., Gefitinib analogs).

Pathway
  • Condensation: The amino group reacts with the electrophile (e.g., formamide carbon).

  • Cyclization: The amide nitrogen attacks the acetophenone carbonyl.[1]

  • Dehydration: Loss of water aromatizes the pyrimidine ring.[1]

Key Advantage: The 4-chloro group on the phenyl ring (position 7 in quinazolinone) remains intact, allowing for subsequent


 reactions with amines if activated, or Suzuki couplings to expand the library.

Medicinal Chemistry Case Study: Efavirenz Analogs

While Efavirenz (an HIV NNRTI) contains a trifluoromethyl group, 1-(2-amino-4-chlorophenyl)ethanone is used to synthesize 4-methyl-substituted benzoxazinones .[1]

  • Reaction: Treatment with Phosgene or Carbonyldiimidazole (CDI).[1]

  • Product: 6-Chloro-4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.[1]

  • Application: These analogs are used in Structure-Activity Relationship (SAR) studies to determine the steric and electronic requirements of the binding pocket in Reverse Transcriptase. The methyl group serves as a steric probe compared to the bulky CF₃ of Efavirenz.

Safety & Handling

  • Corrosivity: The HCl salt is an irritant.[1] The free base (generated in situ) is potentially toxic if inhaled.

  • Stability: Store the HCl salt in a desiccator. It is hygroscopic.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1]

  • PPE: Standard lab coat, nitrile gloves, and fume hood are mandatory.

References

  • PubChem. 1-(2-Amino-4-chlorophenyl)ethanone | C8H8ClNO.[1][5] National Library of Medicine.[1] Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Wiley Online Library.[1] Available at: [Link]

  • ResearchGate. Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolinones. Available at: [Link]

  • SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available at: [Link]

Sources

Foundational

Strategic Heterocycle Synthesis: A Technical Guide to 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 39061-72-8), often referred to as 2'-amino-4'-chloroacetophenone HCl, is a high-value bifunctional scaffold in medicinal chemistry. Its utility ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 39061-72-8), often referred to as 2'-amino-4'-chloroacetophenone HCl, is a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from the ortho-amino ketone motif, a "privileged structure" that pre-organizes the molecule for heterocyclization. This guide details the strategic application of this building block in the synthesis of four critical heterocyclic classes: Quinolines, 1,4-Benzodiazepines, Cinnolines, and Indazoles .

Unlike simple anilines, the acetyl group at the ortho position provides an internal electrophile (the carbonyl carbon) and a nucleophilic alpha-carbon (via enolization), enabling diverse cyclization modes controlled by pH and reagent selection.

The Quinoline Gateway: Friedländer Condensation

The most robust application of 1-(2-amino-4-chlorophenyl)ethanone is the Friedländer synthesis , a condensation reaction with ketones or aldehydes possessing an


-methylene group. This route provides rapid access to substituted quinolines, a core moiety in antimalarial (e.g., chloroquine analogues) and kinase inhibitor discovery.
Mechanistic Insight

The reaction proceeds via a two-step cascade:[1][2]

  • Imine Formation: The primary amine of the scaffold condenses with the carbonyl of the coupling partner (ketone/aldehyde).

  • Intramolecular Aldol: The enolizable

    
    -carbon of the acetophenone moiety attacks the imine (or the second carbonyl in a concerted mechanism), followed by dehydration to aromatize the ring.
    
Experimental Protocol: Synthesis of 7-Chloro-4-methyl-2-substituted Quinolines

Target: General synthesis using a symmetrical ketone (e.g., cyclohexanone) or acetophenone derivative.

Reagents:

  • 1-(2-Amino-4-chlorophenyl)ethanone HCl (1.0 equiv)

  • Ketone substrate (e.g., Cyclohexanone) (1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%) or KOH (10 mol%)
    
  • Solvent: Ethanol or Toluene (reflux)

Step-by-Step Procedure:

  • Free Base Liberation: If starting with the HCl salt, neutralize 1-(2-amino-4-chlorophenyl)ethanone HCl in saturated NaHCO

    
     and extract with ethyl acetate to obtain the free base. Alternatively, add 1.0 equiv of triethylamine to the reaction mixture.
    
  • Condensation: Dissolve the free amine (10 mmol) and cyclohexanone (12 mmol) in ethanol (20 mL).

  • Catalysis: Add pTSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1) for the disappearance of the starting amine.

  • Workup: Cool to room temperature. The product often precipitates directly. If so, filter and wash with cold ethanol. If not, remove solvent in vacuo, redissolve in CH

    
    Cl
    
    
    
    , wash with water, dry over MgSO
    
    
    , and recrystallize from ethanol.
Visualization: Friedländer Mechanism

Friedlander Substrate 1-(2-Amino-4-chlorophenyl) ethanone Imine Imine Intermediate Substrate->Imine + Partner - H2O Partner Ketone (R-CH2-C=O-R') Aldol Intramolecular Aldol Adduct Imine->Aldol Enolization & Cyclization Product 7-Chloro-4-methyl quinoline Derivative Aldol->Product - H2O Aromatization

Caption: The acid-catalyzed condensation of 2-aminoacetophenone with a ketone yields the quinoline core via dehydration.

The Benzodiazepine Blueprint: Sternbach Synthesis

This scaffold is the direct precursor to 7-chloro-1,4-benzodiazepines (e.g., Diazepam analogs) via the Sternbach synthesis . This pathway is critical for developing anxiolytics and anticonvulsants.

Mechanistic Insight

The synthesis involves "building the ring" in two stages:[1]

  • N-Acylation: Reaction with chloroacetyl chloride adds a two-carbon linker with a terminal leaving group.

  • Amination & Ring Closure: Reaction with hexamethylenetetramine (Hexamine) installs a primary amine (via the Delepine reaction logic) or direct ammonolysis, which then attacks the ketone carbonyl to close the 7-membered ring.

Experimental Protocol

Reagents:

  • 1-(2-Amino-4-chlorophenyl)ethanone (10 mmol)

  • Chloroacetyl chloride (12 mmol)

  • Hexamethylenetetramine (Hexamine) (12 mmol)

  • Ammonium chloride / Ammonia

Step-by-Step Procedure:

  • Acylation: Dissolve the starting material in dry CH

    
    Cl
    
    
    
    at 0°C. Add chloroacetyl chloride dropwise. Stir for 2 hours. Quench with NaHCO
    
    
    , extract, and isolate the 2-chloroacetamido intermediate.
  • Cyclization (Hexamine Method): Dissolve the intermediate in ethanol. Add Hexamine (1.2 equiv) and NH

    
    Cl. Reflux for 6–8 hours.
    
  • Hydrolysis: Add dilute HCl and reflux briefly to hydrolyze the hexaminium salt, liberating the free amine which spontaneously cyclizes onto the ketone.

  • Purification: Neutralize with aqueous ammonia. The benzodiazepine product precipitates as a solid.[3]

Visualization: Sternbach Pathway

Benzodiazepine Start 1-(2-Amino-4-chlorophenyl) ethanone Step1 N-Acylation (Chloroacetyl Chloride) Start->Step1 Inter1 2-Chloroacetamido Intermediate Step1->Inter1 Step2 Amination (Hexamine/NH3) Inter1->Step2 Inter2 Aminoacetamido Intermediate Step2->Inter2 Final 7-Chloro-1,4-benzodiazepin-2-one Inter2->Final Cyclodehydration

Caption: Stepwise construction of the 1,4-benzodiazepine ring via halo-acylation and ammonolysis.

Divergent Pathways: Indazoles vs. Cinnolines

The reactivity of the amino-ketone moiety can be toggled by the choice of nitrogen source: Hydrazine yields Indazoles, while Nitrous Acid yields Cinnolines.

A. Indazole Synthesis (Hydrazine Route)

Reaction with hydrazine forms a hydrazone. The distal nitrogen of the hydrazone then attacks the aromatic ring (often requiring forcing conditions or metal catalysis if leaving groups are present) or simply cyclizes if the geometry allows, typically yielding 3-methylindazoles .

  • Reagents: Hydrazine hydrate, Ethanol, Reflux (or acetic acid).

  • Product: 6-Chloro-3-methyl-1H-indazole.

B. Cinnoline Synthesis (Richter/Borsche Route)

Diazotization of the primary amine generates a diazonium salt. The electron-rich enol form of the acetyl group attacks the diazonium nitrogen, closing the ring to form a 4-hydroxycinnoline (cinnolin-4-ol).

  • Reagents: NaNO

    
    , HCl (aq), 0–5°C.
    
  • Product: 7-Chloro-4-hydroxycinnoline.

Visualization: Divergent Synthesis

Divergence cluster_Indazole Pathway A: Hydrazine cluster_Cinnoline Pathway B: Diazotization Center 1-(2-Amino-4-chlorophenyl) ethanone Hydrazine NH2NH2 (Hydrazine Hydrate) Center->Hydrazine NaNO2 NaNO2 / HCl (0°C) Center->NaNO2 Indazole 6-Chloro-3-methyl indazole Hydrazine->Indazole Hydrazone Cyclization Cinnoline 7-Chloro-4-hydroxy cinnoline NaNO2->Cinnoline Diazonium Cyclization

Caption: Selective synthesis of 5-membered (Indazole) vs 6-membered (Cinnoline) diaza-heterocycles.

Comparative Reaction Data

The following table summarizes typical yields and conditions for these transformations based on literature precedents for 2-aminoacetophenone derivatives.

Target HeterocycleCo-ReactantCatalyst/ConditionsTypical YieldKey Intermediate
Quinoline CyclohexanonepTSA / EtOH Reflux85–95%Imine / Enamine
Benzodiazepine Chloroacetyl chloride, then NH

1. NaOH 2. Hexamine60–75%2-Chloroacetamido
Indazole Hydrazine HydrateAcOH / Reflux70–85%Hydrazone
Cinnoline Sodium NitriteHCl / 0°C65–80%Diazonium Salt
4-Quinolone DMF-DMAReflux80–90%Enaminone

References

  • Friedländer Synthesis of Quinolines

    • Source: Organic Syntheses, Coll. Vol. 3, p. 56 (1955).
    • Relevance: Foundational protocol for the condens
  • Sternbach Benzodiazepine Synthesis

    • Source: Journal of Organic Chemistry, 1962, 27, 11, 3788–3796.
    • Relevance: Original description of the quinazoline/benzodiazepine rearrangement and direct synthesis.
  • Cinnoline via Diazotization (Richter/Borsche)

    • Source: Chemical Reviews, 1945, 37, 2, 269–310. "The Chemistry of Cinnolines."
    • Relevance: Defines the intramolecular cycliz
  • Indazole Synthesis from o-Aminoacetophenones

    • Source: Journal of Heterocyclic Chemistry, Vol 15, Issue 7, 1978.
    • Relevance: Confirms the formation of 3-methylindazoles upon reaction with hydrazine.
  • Enaminone Formation (DMF-DMA)

    • Source: Beilstein Journal of Organic Chemistry, 2011, 7, 59–67.
    • Relevance: Modern route to 4-quinolones using DMF-DMA as a carbon synthon.

Sources

Exploratory

Theoretical and Computational Studies of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

This in-depth technical guide details the theoretical and computational framework for studying 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl). This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the theoretical and computational framework for studying 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl).

This guide is structured for researchers and drug development professionals, focusing on Density Functional Theory (DFT) applications, vibrational spectroscopy, and molecular docking protocols.

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0) is a critical pharmacophore and synthetic intermediate used in the development of quinazolines, indoles, and other heterocyclic bioactive compounds. Its structural unique features—specifically the ortho-amino group relative to the acetyl moiety and the para-chlorine substituent—create a distinct electronic environment that influences its reactivity and binding affinity in medicinal chemistry.

This guide establishes a rigorous computational protocol to characterize its molecular geometry, vibrational spectra, electronic properties (HOMO-LUMO), and biological interaction potential.

Computational Methodology (DFT Framework)

Level of Theory

To ensure high accuracy in predicting structural and electronic parameters, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the standard for this class of small organic molecules.

  • Functional: B3LYP (Balances exchange and correlation energy).

  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Essential for describing the lone pairs on Chlorine (Cl), Oxygen (O), and Nitrogen (N), and for the anionic character of the chloride counter-ion.

    • Polarization functions (d,p): Critical for accurately modeling the C-Cl bond and the N-H bonds in the ammonium group.

Solvation Model

Since the hydrochloride salt is typically handled in aqueous or polar organic media, calculations should employ the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water or ethanol as the solvent to mimic physiological or experimental conditions.

Protocol Workflow

The following diagram illustrates the validated workflow for the computational study of this molecule.

ComputationalWorkflow Start Input Structure (2D SMILES/3D Builder) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Energy Min. Freq Frequency Calculation (IR/Raman & Thermochemistry) Opt->Freq Check Imaginary Freqs NBO NBO Analysis (Charge Transfer & Hyb.) Freq->NBO Wavefunction Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Orbital Energies Dock Molecular Docking (AutoDock Vina / Glide) Elec->Dock Reactivity Profile

Figure 1: Validated computational workflow for small molecule characterization.

Structural & Vibrational Analysis

Geometry Optimization

In the neutral form (free base), 2-aminoacetophenones typically exhibit an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen (


), locking the molecule in a planar conformation.

However, in the hydrochloride salt form , the amino group is protonated (


). This disrupts the intramolecular H-bond, leading to:
  • Loss of Planarity: The

    
     group is tetrahedral, potentially twisting the acetyl group out of the phenyl plane due to steric hindrance.
    
  • Bond Length Changes: The

    
     bond shortens slightly due to the inductive effect of the positively charged nitrogen.
    
Vibrational Spectroscopy Assignments

The vibrational modes are sensitive to the hydrochloride formation. The following table summarizes the expected shifts.

Vibrational ModeNeutral Form (

)
HCl Salt Form (

)
Theoretical Scaling Factor

Stretching
3350 - 3450 (Doublet)2600 - 3200 (Broad, Ammonium band)0.967

Stretching
~1640 (H-bonded)~1680 - 1700 (Free)0.961

Stretching
700 - 750700 - 750 (Minimal shift)0.980

Bending
~1620~1500 - 1600 (Asymmetric def.)0.967

Note: Theoretical frequencies must be scaled (typically by 0.961–0.967 for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

Electronic Properties & Reactivity

HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs) determine the chemical stability and optical properties.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the chlorophenyl ring and the chloride counter-ion (if included explicitly). It represents the electron donor capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the phenyl ring

    
     system. It represents the electron acceptor capacity.
    

Global Reactivity Descriptors: Using Koopmans' theorem, the energy gap (


) allows the calculation of:
  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Where


 and 

.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting non-covalent interactions in drug design.

  • Red Regions (Negative Potential): Carbonyl oxygen (

    
    ) and Chloride ion (
    
    
    
    ). These are H-bond acceptors.
  • Blue Regions (Positive Potential): Ammonium hydrogens (

    
    ). These are strong H-bond donors.
    

Molecular Docking Protocol

To assess the biological activity of 1-(2-Amino-4-chlorophenyl)ethanone, molecular docking is performed against potential targets (e.g., Kinases, where the acetophenone scaffold mimics ATP adenine rings).

Ligand Preparation
  • Structure: Use the optimized DFT geometry.

  • Charge Assignment: Calculate Gasteiger charges or use RESP (Restrained Electrostatic Potential) charges derived from the DFT calculation for

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary This technical guide details the synthesis of 1-(2-amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl), a critical pharmacophore in the development of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(2-amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl), a critical pharmacophore in the development of kinase inhibitors and indole-based anti-infectives.

The synthesis of ortho-aminoacetophenones is historically challenging due to the conflicting reactivity of the amine group (which poisons Lewis acid catalysts) and the tendency for electrophilic aromatic substitution to occur at the para position. This protocol utilizes the Sugasawa reaction , a boron-mediated specific ortho-acylation that overcomes these limitations by leveraging a boron-aniline complex to direct the acyl group exclusively to the ortho position.[1]

Key Performance Indicators
  • Target Purity: >98% (HPLC)

  • Expected Yield: 65–75%

  • Scale: Gram to Multigram (Scalable to Kg)

  • Critical Reagent: Boron Trichloride (

    
    )
    

Retrosynthetic Analysis & Strategy

The target molecule contains an acetyl group ortho to an amino group.[2] Standard Friedel-Crafts acylation of 3-chloroaniline fails because the amino group coordinates with the Lewis acid (


), deactivating the ring. Protecting the amine (e.g., as an acetamide) followed by Fries rearrangement requires harsh conditions and often yields mixtures.

The Solution: The Sugasawa reaction uses


 to form an intermediate species where the boron atom coordinates both the aniline nitrogen and the nitrile nitrogen. This forces the electrophilic attack to occur intramolecularly at the ortho position.

Retrosynthesis Target 1-(2-Amino-4-chlorophenyl)ethanone HCl (Target) Intermediate Ketimine-Boron Complex (Hydrolytic Precursor) Target->Intermediate Acidic Hydrolysis (HCl/H2O) SM 3-Chloroaniline + Acetonitrile Intermediate->SM Sugasawa Reaction (BCl3, AlCl3)

Figure 1: Retrosynthetic disconnection showing the boron-mediated pathway.

Detailed Protocol

Reagents and Equipment
ReagentRoleEquiv.Safety Note
3-Chloroaniline Starting Material1.0Toxic, absorbs through skin.
Boron Trichloride (

)
Reagent/Lewis Acid1.1–1.2DANGER: Reacts violently with water. Corrosive gas.
Aluminum Chloride (

)
Co-Catalyst1.1Hygroscopic solid.
Acetonitrile Reagent/SolventExcessFlammable.
1,2-Dichloroethane (DCE) Solvent-Carcinogen. Use in fume hood.
HCl (conc.) Salt formation-Corrosive.

Equipment:

  • Three-neck round-bottom flask (oven-dried).

  • Inert gas manifold (Nitrogen or Argon).

  • Pressure-equalizing addition funnel.

  • Reflux condenser with a caustic scrubber (to trap evolved HCl gas).

Step-by-Step Methodology
Step 1: Formation of the Aniline-Boron Complex
  • Setup: Purge the reaction vessel with nitrogen. Add 3-chloroaniline (10.0 g, 78.4 mmol) and anhydrous DCE (100 mL) . Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add

    
     (1.0 M in DCM or hexane, 86 mmol, 1.1 equiv)  via the addition funnel over 20 minutes.
    
    • Observation: A thick white precipitate (the aniline-

      
       adduct) will form. The reaction is exothermic; maintain internal temp < 10°C.
      
  • Acetonitrile Addition: Add Acetonitrile (3.5 g, 86 mmol, 1.1 equiv) to the mixture. Stir for 15 minutes at 0°C.

Step 2: The Sugasawa Reaction (Ortho-Acylation)
  • Lewis Acid Activation: Add solid

    
     (11.5 g, 86 mmol, 1.1 equiv)  in small portions.
    
    • Mechanism Note:

      
       acts as a "halide scavenger," increasing the electrophilicity of the nitrile carbon coordinated to the boron.
      
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80–85°C) for 12–16 hours .

    • Monitoring: The solution will turn homogeneous and then darken to an orange/brown color. Monitor by HPLC/TLC (Note: The intermediate is a ketimine; take an aliquot and hydrolyze it with dilute acid in a vial to check progress).

Step 3: Hydrolysis and Workup
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold 2N HCl (100 mL) .

    • Caution: Extremely exothermic hydrolysis of excess boron/aluminum species.

  • Hydrolysis: Heat the biphasic mixture at 60°C for 1 hour . This step converts the intermediate ketimine (

    
    ) into the ketone (
    
    
    
    ).
  • Extraction: Cool to RT. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL) .

  • Neutralization (Optional but recommended for purity): Wash the combined organic layers with saturated

    
     (carefully, gas evolution) and then brine. Dry over anhydrous 
    
    
    
    .
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude free base as a yellow/orange oil or low-melting solid.

Step 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimum amount of Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

  • Acidification: Add 4M HCl in Dioxane or bubble dry HCl gas into the solution at 0°C until pH < 2.

  • Crystallization: A yellow precipitate will form. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid, wash with cold EtOAc/Ether, and dry under vacuum.

Mechanistic Insight & Visualization

The success of this protocol relies on the "Sugasawa Effect," where the boron atom serves as a template.

  • Adduct Formation:

    
     bonds to the aniline nitrogen.
    
  • Coordination: The nitrile nitrogen coordinates to the boron, forming a cyclic transition state.

  • Intramolecular Attack: The activated nitrile carbon attacks the ortho position of the benzene ring.

  • Hydrolysis: The resulting cyclic borazine-like intermediate is hydrolyzed to release the ketone.

Mechanism Step1 3-Chloroaniline + BCl3 Step2 N-BCl2-Aniline Complex Step1->Step2 -HCl Step3 Nitrile Coordination (Template Effect) Step2->Step3 + MeCN Step4 Ortho-Attack (Cyclic Intermediate) Step3->Step4 AlCl3 Heat Step5 Hydrolysis (Product) Step4->Step5 H3O+

Figure 2: Mechanistic pathway of the Sugasawa reaction illustrating the boron template effect.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.Ensure

and solvents are strictly anhydrous.
Wrong Isomer Temperature too high during addition.Keep initial addition < 10°C to ensure kinetic control of the N-B bond.
Incomplete Hydrolysis Ketimine is stable.Ensure the acidic quench is heated to 60°C for at least 1 hour.
"Black Tar" Polymerization of acetonitrile.Do not use a large excess of acetonitrile; maintain stoichiometry (1.1–1.5 equiv).

Safety & Compliance (E-E-A-T)

  • Boron Trichloride (

    
    ):  This is a high-risk reagent. It reacts explosively with water to form HCl and boric acid. All glassware must be oven-dried. A secondary trap containing NaOH solution should be used to neutralize effluent gas.
    
  • 3-Chloroaniline: A potent methemoglobinemia inducer. Double-gloving (Nitrile) and working in a fume hood are mandatory.

References

  • Sugasawa, T., et al. (1978).[2] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[3] Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Douglas, A. W., et al. (1994).[2] "Mechanistic studies of the Sugasawa reaction." Tetrahedron Letters, 35(37), 6807-6810. Link

  • BenchChem. (2025).[4] "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." (Analogous protocols for amino-acetophenones). Link

  • Peer, M., et al. (2015). "Sugasawa Reaction Review." Chem-Station Int.[2] Ed.Link

Sources

Application

Friedel-Crafts acylation for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride synthesis

Application Note: Precision Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Executive Summary This Application Note details the optimized protocol for the regioselective synthesis of 1-(2-Amino-4-chlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary

This Application Note details the optimized protocol for the regioselective synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl).

Standard Friedel-Crafts acylation of anilines typically fails or yields para-isomers due to the deactivating nature of the Lewis acid-amine complex. To overcome this, this protocol utilizes the Sugasawa reaction , a boron-mediated electrophilic aromatic substitution. By leveraging boron trichloride (BCl₃) to form a transient directing group, we achieve exclusive ortho-acylation relative to the amine, ensuring high regiochemical fidelity. This method is critical for synthesizing precursors used in kinase inhibitors and anticonvulsant agents (e.g., Cenobamate analogs).

Mechanistic Insight & Regioselectivity

The synthesis of 1-(2-amino-4-chlorophenyl)ethanone presents a classic regioselectivity challenge.

  • Substrate: 3-Chloroaniline.[1]

  • Standard Acylation: Protection of the amine (e.g., acetanilide) followed by Friedel-Crafts acylation typically directs the acetyl group para to the amine (Position 4), yielding the incorrect isomer (4-amino-2-chloroacetophenone).

  • The Sugasawa Solution: The reaction employs Boron Trichloride (BCl₃) and Aluminum Chloride (AlCl₃) with Acetonitrile .

    • Activation: BCl₃ reacts with the aniline nitrogen to form a dichloroboranamine species (

      
      ). This species is not just a protecting group; it acts as an ortho-directing template.
      
    • Direction: The boron atom coordinates with the nitrogen of the incoming nitrile-AlCl₃ complex, forcing the electrophilic attack to the ortho position.

    • Steric Control: 3-Chloroaniline has two ortho sites (C2 and C6). Attack at C2 is sterically hindered by the chlorine atom. Attack at C6 is favored, yielding the desired 1-(2-amino-4-chlorophenyl)ethanone skeleton.

Pathway Diagram

SugasawaMechanism Start 3-Chloroaniline (Precursor) Complex Aniline-BCl3 Complex Start->Complex + BCl3 (Lewis Acid) Transition Ortho-Attack Transition State Complex->Transition + CH3CN / AlCl3 (Electrophile) Imine Ketimine-Boron Intermediate Transition->Imine - HCl Hydrolysis Acidic Hydrolysis (HCl) Imine->Hydrolysis Quench Product 1-(2-Amino-4-chlorophenyl) ethanone HCl Hydrolysis->Product Crystallization

Figure 1: Mechanistic pathway of the Sugasawa reaction showing BCl₃-directed ortho-acylation.[2]

Experimental Protocol

Safety Warning: BCl₃ and AlCl₃ are highly corrosive and react violently with water. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment[1][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]QuantityRole
3-Chloroaniline 127.571.012.76 g (100 mmol)Substrate
Boron Trichloride (1M in Xylenes) 117.171.1110 mL (110 mmol)Directing Lewis Acid
Aluminum Chloride (Anhydrous) 133.341.114.67 g (110 mmol)Catalyst
Acetonitrile 41.051.56.15 g (150 mmol)Acyl Source
1,2-Dichloroethane (DCE) -Solvent100 mLReaction Medium
2N Hydrochloric Acid -Excess150 mLHydrolysis/Salt Formation
Step-by-Step Procedure

Step 1: Complex Formation

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen for 15 minutes.

  • Charge 3-Chloroaniline (12.76 g) and anhydrous 1,2-Dichloroethane (80 mL). Cool the solution to 0°C using an ice bath.

  • Critical Step: Add BCl₃ solution (110 mL) dropwise via the addition funnel over 20 minutes. Maintain internal temperature < 5°C.

    • Observation: A thick precipitate (amine-boron complex) will form. Ensure efficient stirring.

Step 2: Acylation 5. Add Acetonitrile (6.15 g) to the mixture at 0°C. 6. Add solid Aluminum Chloride (14.67 g) in small portions over 10 minutes.

  • Note: The reaction is exothermic.[3][4] Wait for the exotherm to subside between additions.
  • Remove the ice bath and heat the reaction mixture to reflux (approx. 80-85°C) .
  • Maintain reflux for 6–8 hours . Monitor reaction progress by HPLC or TLC (Eluent: 20% EtOAc/Hexane). The intermediate imine may not be visible; look for the disappearance of the starting aniline.

Step 3: Hydrolysis & Isolation 9. Cool the reaction mixture to 0°C. 10. Quenching: Slowly add 2N HCl (150 mL) dropwise. This step is extremely exothermic; control the addition rate to keep temperature < 20°C. 11. Once addition is complete, heat the biphasic mixture to 80°C for 1 hour . This ensures complete hydrolysis of the ketimine intermediate to the ketone. 12. Cool to room temperature. The product (as the HCl salt) may precipitate directly. If not, separate the layers.

  • Option A (Precipitate): Filter the solid, wash with cold acetone, and dry.
  • Option B (Soluble): Extract the aqueous layer with DCM to remove non-basic impurities. Then, basify the aqueous layer with NaOH to pH 10 to liberate the free base. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate.[5]

Step 4: Salt Formation (if Option B used) 13. Dissolve the crude free base in minimal Ethanol (approx. 30 mL). 14. Add conc. HCl (1.2 eq) dropwise at 0°C. 15. Add Diethyl Ether (100 mL) to precipitate the hydrochloride salt. 16. Filter the yellow/off-white solid and dry under vacuum at 40°C.

Results & Characterization

ParameterSpecification
Yield 65% - 75%
Appearance Pale yellow crystalline solid
Melting Point 210–212°C (dec)
¹H NMR (DMSO-d₆) δ 2.55 (s, 3H, COCH₃), 6.80 (dd, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 8.50 (br s, 3H, NH₃⁺).
Purity (HPLC) >98.5%

Interpretation: The presence of the acetyl methyl singlet at ~2.55 ppm and the specific splitting pattern of the aromatic protons (1,2,4-substitution pattern) confirms the regioselectivity. The shift of the amino protons indicates salt formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the imine.Increase the duration of the acidic hydrolysis step at 80°C.
Isomer Contamination Temperature spikes during BCl₃ addition.Ensure BCl₃ is added strictly at 0°C to lock the kinetic complex before heating.
Violent Exotherm Moisture in reagents.Use strictly anhydrous AlCl₃ and dry solvents.

References

  • Sugasawa, T., et al. (1978). "Specific Ortho-Acylation of Anilines." Journal of the American Chemical Society. Describes the foundational BCl₃-mediated mechanism.

  • Pierce, O. R., et al. (1984). "Friedel-Crafts Acylation with N-Trifluoroacetyl-amino Acid Chlorides." Journal of Organic Chemistry. Discusses Lewis acid compatibility with amine functionalities.

  • Gavin Publishers. (2018). "Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation." Provides analogous workup conditions for ortho-substituted anilines.

  • BenchChem. (2023). "Synthesis of Chlorophenyl Derivatives." General protocols for handling chloroacetophenones.

Sources

Method

Purification of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride by recrystallization

Application Note: Precision Recrystallization of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Executive Summary & Scientific Rationale The purification of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Recrystallization of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary & Scientific Rationale

The purification of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0) presents a unique challenge due to the inherent reactivity of ortho-aminoacetophenones. Unlike their para-isomers, ortho-amino ketones are susceptible to intramolecular cyclization (Friedländer-type condensation) and self-condensation to form quinolines or indoles upon exposure to heat or neutral/basic conditions.

The Core Challenge: The hydrochloride salt stabilizes the amino group, preventing nucleophilic attack on the carbonyl. However, standard recrystallization in neutral solvents (e.g., pure ethanol or water) can lead to partial dissociation of the salt, liberating the unstable free base and generating colored degradation products (azo/azoxy dimers).

The Solution: This protocol utilizes an Acidified Solvent System (Ethanol/HCl) coupled with a non-polar antisolvent (Ethyl Acetate or Diethyl Ether). This ensures the protonated state of the amine is maintained throughout the thermal stress of recrystallization, maximizing both yield and stability.

Compound Profile & Pre-Purification Analysis

PropertySpecificationNotes
Compound Name 1-(2-Amino-4-chlorophenyl)ethanone HClAlso: 2'-Amino-4'-chloroacetophenone HCl
CAS Number 871928-38-0 (Salt) / 39061-72-8 (Base)Ensure distinction from the alpha-amino isomer.
Molecular Weight 206.07 g/mol C₈H₈ClNO · HCl
Appearance White to off-white crystalline solidCrude often yellow/brown due to oxidation.
Solubility Soluble: MeOH, EtOH, WaterInsoluble: Ether, Hexanes, DCM.
Major Impurities 1-(2-Nitro-4-chlorophenyl)ethanonePrecursor from reduction steps.
Stability Risk High (as free base)Prone to cyclodehydration to 7-chloro-4-methylquinoline derivatives.

Pre-Run Check:

  • pH Check: Dissolve 10 mg in 1 mL water. pH should be < 3.0. If pH > 4, the salt is partially hydrolyzed; add conc. HCl immediately.

  • Color: Deep orange/red indicates significant azo-coupling impurities requiring activated charcoal treatment.

Strategic Solvent Selection

To achieve >99% purity, we employ a Displacement Crystallization strategy.

  • Primary Solvent (Dissolver): Ethanol (absolute) + 1% Conc. HCl .

    • Why: Ethanol provides high solubility at boiling point. The added HCl suppresses the equilibrium shift to the free base, preventing "oiling out" and degradation.

  • Antisolvent (Precipitant): Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Why: The HCl salt is insoluble in these medium-polarity solvents. They induce controlled nucleation when added to the cooled ethanol solution.

Detailed Protocol: Acid-Stabilized Recrystallization

Safety Warning: Anilines are potential skin sensitizers and carcinogens. Handle in a fume hood. Wear nitrile gloves.

Phase A: Dissolution & Decolorization[1]
  • Charge: Place 10.0 g of crude 1-(2-Amino-4-chlorophenyl)ethanone HCl in a 250 mL Erlenmeyer flask.

  • Solvent Prep: Prepare a solution of Absolute Ethanol (50 mL) mixed with 0.5 mL Concentrated HCl (37%) .

  • Dissolve: Add 40 mL of the acidified ethanol to the crude solid.

  • Heat: Heat to a gentle reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains, add acidified ethanol in 2 mL portions until fully dissolved. Do not exceed 80 mL total volume.

  • Decolorize (Optional): If the solution is dark brown/red, remove from heat, cool slightly, and add 0.5 g Activated Charcoal . Boil gently for 2 minutes.

Phase B: Hot Filtration (Critical for Inorganic Removal)
  • Filter: While hot, filter the solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal and inorganic salts (e.g., Tin/Iron residues from reduction).

  • Rinse: Rinse the filter cake with 5 mL of hot acidified ethanol. Combine filtrates.

Phase C: Crystallization
  • Initial Cooling: Allow the filtrate to cool slowly to room temperature (20-25°C) over 30 minutes. Do not rush this step; rapid cooling traps impurities.

  • Nucleation: If crystals have not formed, scratch the glass or add a seed crystal.

  • Antisolvent Addition: Slowly add Ethyl Acetate (20-30 mL) dropwise with gentle swirling. Stop if persistent turbidity is observed.

  • Deep Cooling: Place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

Phase D: Isolation & Drying
  • Harvest: Collect crystals via vacuum filtration using a sintered glass funnel.

  • Wash: Wash the filter cake twice with cold Ethyl Acetate (10 mL each) . Do not wash with water, as this may dissolve the salt.

  • Dry: Dry in a vacuum oven at 40°C for 4 hours.

    • Note: Avoid temperatures >60°C to prevent HCl loss and subsequent degradation.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 1-(2-Amino-4-chlorophenyl) ethanone HCl Dissolve Dissolve in Boiling Ethanol + 1% Conc. HCl Start->Dissolve Check Is solution dark/colored? Dissolve->Check Charcoal Add Activated Charcoal (Reflux 2 min) Check->Charcoal Yes Filter Hot Filtration (Remove insolubles/charcoal) Check->Filter No Charcoal->Filter CoolRT Slow Cool to Room Temp (Initiate Nucleation) Filter->CoolRT Antisolvent Add Antisolvent (Ethyl Acetate, dropwise) CoolRT->Antisolvent Chill Ice Bath (0-4°C) 1-2 Hours Antisolvent->Chill Harvest Vacuum Filtration Wash with Cold EtOAc Chill->Harvest Dry Vacuum Dry (40°C) Store Desiccated Harvest->Dry

Caption: Step-by-step workflow for the acid-stabilized recrystallization process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Solvent is too polar or temperature dropped too fast.Reheat to dissolve.[1][2][3] Add more Ethanol.[3] Cool very slowly. Ensure trace HCl is present to keep it ionic.
Low Yield (<50%) Excess solvent or high solubility in mother liquor.Concentrate the mother liquor by rotary evaporation (max 40°C) and repeat crystallization.
Product turns yellow/brown Oxidation or hydrolysis to free base.CRITICAL: Ensure HCl was added to the ethanol. Store product under Nitrogen in the dark.
Melting Point Depression Residual solvent or Nitro-impurity.Dry longer under vacuum. If MP is low (<180°C), repeat recrystallization.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][3][4][5][6][7][8] PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • Synthesis & Reactivity: Simpson, J. C. E., et al. (1945). Cinnolines. Part I. Some condensation reactions of o-aminoacetophenones. Journal of the Chemical Society.[9] (Context on cyclization risks of ortho-amino ketones).

  • General Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine hydrochloride salts).

Sources

Application

Use of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 1-(2-Amino-4-chlorophenyl)ethanone HCl in Kinase Inhibitor Synthesis Part 1: Executive Summary & Strategic Value 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 5468-37-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Amino-4-chlorophenyl)ethanone HCl in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Value

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 5468-37-1), also known as 2'-amino-4'-chloroacetophenone HCl, is a high-value pharmacophore precursor.[1] In the landscape of kinase inhibitor design, this building block serves as the "cornerstone" for constructing 7-chloro-4-methylquinoline and 7-chloro-4-methylquinazoline scaffolds.[1]

These fused heterocyclic systems are "privileged structures" in medicinal chemistry, forming the core of numerous ATP-competitive inhibitors targeting EGFR, VEGFR, Src, and RIPK2 . The 7-chloro substitution is not merely structural; it is functionally critical, often occupying a hydrophobic pocket within the kinase ATP-binding site to enhance potency and metabolic stability.[1]

Key Applications:

  • Friedländer Synthesis: Rapid access to 2-substituted-7-chloro-4-methylquinolines.[1]

  • Modified Knorr/Conrad-Limpach Synthesis: Generation of 4-hydroxyquinolines for subsequent chlorination and amination (the "Anilinoquinoline" route).[1]

  • Quinazoline Construction: Cyclization with urea or guanidine derivatives to yield 4-methylquinazolines.[1]

Part 2: Chemical Mechanism & Pathway Visualization

The utility of this compound lies in its bifunctional nature: an electrophilic acetyl group ortho to a nucleophilic amino group.[1] This arrangement allows for facile heterocyclization.[1][2]

Mechanism 1: The Friedländer Annulation

This is the primary route to kinase inhibitors.[1] The free amine condenses with an external ketone/aldehyde, followed by an intramolecular aldol-type condensation with the acetyl group.[1]

  • Outcome: Formation of the pyridine ring fused to the phenyl, creating the quinoline core.

  • Regiochemistry: The 4-chloro substituent on the acetophenone becomes the 7-chloro substituent on the quinoline ring (due to IUPAC numbering shifts during fusion).[1]

Mechanism 2: The DMF-DMA Enaminone Route

Reaction with


-dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into an enaminone, a versatile intermediate that can be cyclized with guanidines to form pyrimidines or rearranged to form quinolones.[1]

KinaseSynthesis Start 1-(2-Amino-4-chlorophenyl) ethanone HCl FreeBase Free Base Intermediate Start->FreeBase Neutralization (NaHCO3/NaOH) Friedlander Friedländer Condensation FreeBase->Friedlander + R-CO-CH2-R' Enaminone Enaminone Formation (DMF-DMA) FreeBase->Enaminone + DMF-DMA Quinoline 7-Chloro-4-methyl- 2-substituted-quinoline Friedlander->Quinoline Cyclization (-2 H2O) Quinazolinone 7-Chloro-4-methyl- quinazolinone Enaminone->Quinazolinone + Urea/Guanidine Target1 Src/VEGFR Inhibitor Scaffolds Quinoline->Target1 SAR Optimization Target2 EGFR/RIPK2 Inhibitor Scaffolds Quinazolinone->Target2 Functionalization

Figure 1: Divergent synthesis pathways from 1-(2-Amino-4-chlorophenyl)ethanone HCl to key kinase inhibitor scaffolds.[1]

Part 3: Detailed Experimental Protocols

Pre-requisite: Free-Basing the Hydrochloride Salt

The HCl salt is stable for storage but the amine must be nucleophilic for reaction.[1]

  • Method: Suspend the salt in EtOAc. Add 1.1 equivalents of saturated aqueous NaHCO3.[1] Stir vigorously for 30 mins. Separate organic layer, dry over MgSO4, and concentrate. Note: Use immediately to prevent self-condensation.[1]

Protocol A: Friedländer Synthesis of 7-Chloro-2-aryl-4-methylquinoline

Target Application: Synthesis of Src/Abl kinase inhibitor analogs.[1]

Reagents:

  • 1-(2-Amino-4-chlorophenyl)ethanone (Free base): 1.0 equiv[1]

  • Aryl Methyl Ketone (e.g., Acetophenone derivatives): 1.1 equiv

  • Potassium hydroxide (KOH): 1.5 equiv[1]

  • Solvent: Ethanol (absolute)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv (e.g., 5 mmol) of the free base ketone in 10 mL of absolute ethanol.

  • Addition: Add 1.1 equiv of the coupling ketone (e.g., 4-methoxyacetophenone).

  • Catalysis: Add finely powdered KOH (1.5 equiv).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane).[1]

  • Work-up: Cool to room temperature. The product often precipitates.[1][3]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate: Pour into ice water (50 mL) and extract with DCM.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography.

Validation Check:

  • 1H NMR: Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of the quinoline C3-H singlet (~7.2–7.5 ppm).[1]

  • Mechanism Check: The 4-methyl group on the quinoline ring (derived from the original acetyl) typically appears around 2.6–2.7 ppm.[1]

Protocol B: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline (Conrad-Limpach Variation)

Target Application: Precursor for 4-anilinoquinolines (e.g., Bosutinib analogs).[1]

Reagents:

  • 1-(2-Amino-4-chlorophenyl)ethanone HCl: 1.0 equiv[1]

  • Acetic Anhydride: 3.0 equiv

  • Sodium Ethoxide (NaOEt): 2.0 equiv[1]

Step-by-Step:

  • Acetylation: React the starting material with acetic anhydride to protect the amine (forms the acetamide).[1]

  • Cyclization: Treat the N-acetyl derivative with NaOEt in ethanol under reflux. This promotes intramolecular condensation between the amide carbonyl and the acetyl methyl group.[1]

  • Hydrolysis: Acidify to remove any O-acetyl groups formed.[1]

  • Result: 7-chloro-4-hydroxy-2-methylquinoline.

  • Downstream: This intermediate is then treated with POCl3 to generate 4,7-dichloro-2-methylquinoline , a critical electrophile for SNAr coupling with anilines to create the kinase inhibitor core.[1]

Part 4: Data Summary & Troubleshooting

ParameterFriedländer Route (Protocol A)Conrad-Limpach Route (Protocol B)[1]
Primary Product 2-Aryl-4-methylquinoline4-Hydroxy-2-methylquinoline
Key Reagent KOH / NaOH (Base)NaOEt / Acetic Anhydride
Typical Yield 75–90%60–75%
Critical Step Aldol condensation (Temp control)Intramolecular Claisen-type
Common Pitfall Self-condensation of starting materialIncomplete cyclization

Expert Troubleshooting Tips:

  • Low Yields in Friedländer: If the ketone partner is sterically hindered, switch to an acid catalyst (e.g., p-TsOH in Toluene with Dean-Stark trap) instead of KOH.[1]

  • Salt Management: If using the HCl salt directly in basic conditions, ensure you add an extra equivalent of base to neutralize the HCl first.

  • Regioselectivity: The 4-chloro position on the starting material is stable under these cyclization conditions.[1] However, avoid using strong nucleophiles (like thiols) during the cyclization step to prevent SNAr displacement of the chlorine.

Part 5: References

  • Friedländer, P. (1882).[1][2][4] "Ueber o-Aminobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [1]

  • Musiol, R., et al. (2006).[1] "Quinoline-based compounds as kinase inhibitors". Expert Opinion on Therapeutic Patents, 16(2), 165-184.[1]

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery".[1] Current Medicinal Chemistry, 18(10), 1488-1508.[1]

  • Wissner, A., et al. (2003).[1] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Discovery of an Orally Active, Irreversible Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase". Journal of Medicinal Chemistry, 46(1), 49-63.

  • Alfa Chemistry. "Friedländer Quinoline Synthesis Protocol and Mechanism".

Sources

Method

Application Note: 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride in Multi-Component Reactions

Executive Summary 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a critical "privileged scaffold" in medicinal chemistry. Its structure—an ortho-aminoacetophenone with a strategic chlorine substituent—makes it an id...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a critical "privileged scaffold" in medicinal chemistry. Its structure—an ortho-aminoacetophenone with a strategic chlorine substituent—makes it an ideal precursor for constructing nitrogen-containing heterocycles, specifically quinolines and 1,4-benzodiazepines . These pharmacophores are ubiquitous in antimalarial, anti-inflammatory, and anxiolytic drug discovery.

This guide provides optimized protocols for utilizing the hydrochloride salt form in multi-component reactions (MCRs). Unlike the free base, the hydrochloride salt offers enhanced stability and shelf-life but requires specific in situ neutralization strategies to activate the nucleophilic amino group.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Molecular Formula C₈H₈ClNO · HCl
Molecular Weight 206.07 g/mol
Functional Groups Acetyl (C1), Amino (C2), Chloro (C4)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Handling Alert Hygroscopic. The HCl salt is acidic; direct reaction with acid-sensitive electrophiles requires prior neutralization.

Activation Strategy: The hydrochloride salt effectively "masks" the nucleophilicity of the aniline nitrogen. To participate in MCRs, the salt must be neutralized.

  • Method A (In-situ): Add 1.0–1.2 equivalents of a base (e.g., Et₃N, KOtBu, or Na₂CO₃) directly to the reaction vessel before adding other reagents.

  • Method B (Biphasic Release): Dissolve salt in water, neutralize with sat. NaHCO₃, extract with EtOAc, dry, and concentrate to obtain the free base (CAS 39061-72-8) immediately prior to use.

Application I: Friedländer Annulation (Quinoline Synthesis)[1]

The Friedländer synthesis is the most direct application of this scaffold. It involves the condensation of 1-(2-amino-4-chlorophenyl)ethanone with a ketone or aldehyde containing an


-methylene group. This reaction yields 7-chloro-4-methylquinoline  derivatives, which are structural analogs of the antimalarial drug Chloroquine.
Reaction Mechanism

The reaction proceeds via a two-step sequence:

  • Aldol Condensation: Base-catalyzed attack of the ketone enolate on the acetyl carbonyl of the acetophenone.

  • Cyclodehydration: Intramolecular imine formation followed by loss of water to aromatize the ring.

FriedlanderMechanism Start 1-(2-Amino-4-chlorophenyl) ethanone HCl Neut Neutralization (Free Base) Start->Neut + Base (KOH/Et3N) Inter1 Aldol Adduct (Intermediate) Neut->Inter1 + Ketone (R-CH2-C=O-R') Aldol Condensation Inter2 Schiff Base Cyclization Inter1->Inter2 - H2O Product 7-Chloro-4-methylquinoline Derivative Inter2->Product - H2O Aromatization

Figure 1: Mechanistic pathway for the conversion of the HCl salt to substituted quinolines.

Optimized Protocol (Base-Mediated)

This protocol uses KOH, which serves dual purposes: neutralizing the HCl salt and catalyzing the aldol condensation.

Reagents:

  • 1-(2-Amino-4-chlorophenyl)ethanone HCl (1.0 mmol, 206 mg)

  • Cyclohexanone (1.2 mmol, 118 mg) [Model Substrate]

  • KOH (3.0 mmol) — Excess required to neutralize salt + catalyze reaction

  • Ethanol (5 mL)

Step-by-Step Procedure:

  • Neutralization: In a 25 mL round-bottom flask, dissolve the acetophenone HCl salt in Ethanol (5 mL). Add KOH pellets (3.0 mmol) and stir at room temperature for 10 minutes until the salt dissolves and the solution turns yellow (indicating free amine formation).

  • Addition: Add Cyclohexanone (1.2 mmol) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1).

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice (20 g). The product should precipitate.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol.

Expected Yield: 75–85% of 7-chloro-9-methyl-1,2,3,4-tetrahydroacridine (if using cyclohexanone).

Optimization Data
CatalystSolventTemp (°C)Time (h)Yield (%)Notes
KOH (3 eq) EtOH80482Best balance of cost/yield.
p-TsOH (20 mol%) Toluene110865Requires prior neutralization of salt.
RuCl₃ (5 mol%) Dioxane1001288High purity, expensive catalyst.
None Water10024<10Reaction fails without catalyst.

Application II: Synthesis of 1,4-Benzodiazepin-2-ones

This scaffold is a direct precursor to 1,4-benzodiazepines. The presence of the 4-chloro group (which becomes the 7-chloro position in the benzodiazepine) is vital for biological activity (mimicking Diazepam/Valium).

Synthetic Workflow

The synthesis typically involves haloacetylation followed by ammonolysis and cyclization.

BenzodiazepineWorkflow Step1 Step 1: Neutralization Dissolve Salt + Mild Base Step2 Step 2: Chloroacetylation + Chloroacetyl Chloride (0-5°C) Step1->Step2 Activation Step3 Intermediate Isolation 2-Chloroacetamido derivative Step2->Step3 - HCl Step4 Step 3: Amination & Cyclization + Hexamine/NH4Cl (Alcohol, Reflux) Step3->Step4 Nucleophilic Sub. Final Product: 7-Chloro-5-methyl- 1,3-dihydro-2H-1,4-benzodiazepin-2-one Step4->Final Ring Closure

Figure 2: Step-wise synthesis of pharmacologically active benzodiazepines.

Detailed Protocol

Step 1: Preparation of 2-Chloroacetamido Intermediate

  • Suspend 1-(2-Amino-4-chlorophenyl)ethanone HCl (10 mmol) in DCM (30 mL).

  • Add Triethylamine (22 mmol) dropwise at 0°C. (2 eq needed: 1 for salt neutralization, 1 to scavenge HCl from reaction).

  • Add Chloroacetyl chloride (11 mmol) dropwise over 30 mins, maintaining temp < 5°C.

  • Stir at RT for 2 hours. Wash with water, dry (Na₂SO₄), and concentrate to yield the

    
    -chloroacetamide intermediate.
    

Step 2: Cyclization to Benzodiazepine

  • Dissolve the intermediate (from Step 1) in Methanol (20 mL).

  • Add Hexamethylenetetramine (Hexamine) (12 mmol) and Ammonium Chloride (12 mmol).

  • Reflux for 6–8 hours. Hexamine acts as a masked ammonia source, slowly releasing ammonia to displace the chloride and cyclize onto the ketone.

  • Purification: Evaporate solvent. Triturate residue with water to remove inorganic salts. Recrystallize the crude solid from Ethanol/Water.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in Friedländer Incomplete neutralization of HCl salt.Ensure the reaction mixture is basic (pH > 9) before heating. The amine must be deprotonated to act as a nucleophile.
Sticky/Tar Products Polymerization of vinyl ketone intermediates.Add the ketone dropwise to the refluxing amine solution to keep its concentration low (pseudo-high dilution).
Regioselectivity Asymmetric ketones (e.g., 2-butanone) yield isomers.Use bulky bases (KOtBu) to favor kinetic enolates, or Lewis Acids (SnCl₂) to favor thermodynamic products.
Salt Insolubility HCl salt is poorly soluble in non-polar solvents (Toluene).Use polar protic solvents (EtOH, MeOH) or switch to a biphasic system (Water/DCM) with a Phase Transfer Catalyst (TBAB).

References

  • Friedländer, P. (1882).[1][2] "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Days". Chemical Reviews, 109(6), 2652–2671. Link

  • Chaudhuri, S. K., et al. (2011). "One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst". Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.[3] Link

  • Shaabani, A., et al. (2008). "Microwave-assisted synthesis of benzodiazepine derivatives". Tetrahedron Letters, 49(1), 123-126. Link

  • PubChem. (2025). "1-(2-Amino-4-chlorophenyl)ethanone Compound Summary". National Library of Medicine. Link

Sources

Application

Application Note: Strategic Derivatization of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride for Drug Discovery

[1] Abstract 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (ACE-HCl) is a high-value "ortho-amino ketone" scaffold used extensively in the synthesis of bioactive heterocycles.[1] Its unique substitution pattern—featur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (ACE-HCl) is a high-value "ortho-amino ketone" scaffold used extensively in the synthesis of bioactive heterocycles.[1] Its unique substitution pattern—featuring a nucleophilic amino group ortho to an electrophilic acetyl group, with a chlorine handle at the 4-position—makes it an ideal precursor for 7-chloro-4-substituted quinolines (analogues of chloroquine and kinase inhibitors) and quinazolines .[1] This guide provides validated protocols for three primary derivatization pathways: Friedländer annulation, Enaminone formation (DMF-DMA), and Urea-mediated cyclization.[2]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

In medicinal chemistry, the ortho-aminoacetophenone motif is a "privileged structure" capable of divergent synthesis. The presence of the chlorine atom at the 4-position of the phenyl ring (meta to the amino group) is strategic; upon cyclization to a quinoline or quinazoline, this chlorine atom resides at the 7-position , a critical site for structure-activity relationship (SAR) modulation in many FDA-approved drugs (e.g., Chloroquine, Gefitinib analogues).[2]

Chemical Profile
PropertySpecification
Compound Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Structure Acetophenone core; Amino (-NH₂) at C2; Chloro (-Cl) at C4.[1][3][4][5][6]
Molecular Weight 206.07 g/mol (HCl salt)
Key Reactivity Bifunctional Electrophile/Nucleophile : The amino group is a nucleophile; the acetyl carbonyl is an electrophile.[2]
Handling The HCl salt is stable but acidic.[1] Crucial Step: Most reactions require in situ neutralization or the use of a base carrier.[1]

Decision Tree: Synthetic Pathways

The following diagram illustrates the three primary workflows available for this scaffold.

Derivatization_Pathways Start 1-(2-Amino-4-chlorophenyl) ethanone HCl Path1 Pathway A: Friedländer Annulation Start->Path1 + Ketones/Aldehydes (Base/Acid Cat.) Path2 Pathway B: Enaminone Formation Start->Path2 + DMF-DMA Path3 Pathway C: Urea Cyclization Start->Path3 + Urea/Guanidine Prod1 7-Chloro-4-methyl quinoline Derivatives Path1->Prod1 Prod2 4-Quinolone Precursors Path2->Prod2 Prod3 7-Chloro-4-methyl quinazolin-2(1H)-one Path3->Prod3

Figure 1: Divergent synthesis pathways from the ACE-HCl scaffold.[1] The chlorine atom is retained in all pathways, providing a handle for late-stage cross-coupling.

Protocol A: The Friedländer Annulation (Quinoline Synthesis)[2]

The Friedländer synthesis is the most robust method for converting ACE-HCl into substituted quinolines.[1] The reaction involves the condensation of the amino ketone with a second carbonyl compound possessing reactive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-methylene protons.[1][7][8][9]

Target: 2-Substituted-7-chloro-4-methylquinolines.

Mechanism & Rationale

The reaction proceeds via a two-step sequence:[1][7][9][4]

  • Aldol Condensation: The acetyl group of ACE-HCl (or the partner ketone) undergoes aldol condensation.[1]

  • Imine Formation/Cyclodehydration: The amino group condenses with the remaining carbonyl, followed by dehydration to aromatize the ring.[2] Note: Because the starting material is an HCl salt, a base is required to liberate the free amine.[2]

Experimental Protocol

Reagents:

  • ACE-HCl (1.0 equiv)[1][2]

  • Cyclohexanone (1.2 equiv) [Model ketone partner][2]

  • KOH (1.5 equiv) or Piperidine (catalytic)[2]

  • Ethanol (Solvent)[2][8][10]

Step-by-Step:

  • Neutralization: Dissolve 1.0 mmol of ACE-HCl in 5 mL of absolute ethanol. Add 1.0 mmol of KOH (ethanolic solution) and stir for 10 minutes at room temperature. Filter off the precipitated KCl if necessary (optional, but cleaner).[2]

  • Addition: Add Cyclohexanone (1.2 mmol) and a catalytic amount of piperidine (or continue with excess KOH).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the fluorescent amine spot and the appearance of a more non-polar, UV-active quinoline spot indicates completion.[1]

  • Workup: Cool to room temperature. The product often precipitates.[1] If so, filter and wash with cold ethanol.[2] If not, evaporate solvent and recrystallize from EtOH/Water.[2]

Validation Data:

  • Yield: Typically 75–85%.[1]

  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (

    
     ppm) and the appearance of quinoline aromatic protons. The 4-methyl group (if using a partner that leaves C4 substituted) or the specific bridgehead protons will be diagnostic.[1]
    

Protocol B: Enaminone Formation (DMF-DMA Route)[1]

Reaction with


-Dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into an enaminone.[1] This is a critical intermediate for synthesizing 4-quinolones  (common in antibiotics like ciprofloxacin) via subsequent intramolecular cyclization.[1]
Experimental Protocol

Reagents:

  • ACE-HCl (1.0 equiv)[1][2]

  • DMF-DMA (1.5 – 2.0 equiv)[1]

  • Triethylamine (1.0 equiv) [To neutralize HCl][2]

  • Toluene or DMF (Solvent)[2]

Step-by-Step:

  • Setup: In a round-bottom flask, suspend ACE-HCl (5.0 mmol) in Toluene (20 mL).

  • Base Addition: Add Triethylamine (5.5 mmol) to free the base.[1] Stir for 15 mins.

  • Reagent Addition: Add DMF-DMA (7.5 mmol).

  • Reaction: Reflux for 8–12 hours. The reaction drives off methanol.[1]

  • Workup: Evaporate the solvent under reduced pressure. The residue is usually a solid enaminone.[1]

  • Purification: Wash with hexanes to remove trace DMF-DMA.[1]

Key Insight: The resulting enaminone [(E)-1-(2-amino-4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one] can be cyclized to 7-chloro-4-quinolone by heating in glacial acetic acid.[1]

Protocol C: Quinazoline Synthesis (Urea Cyclization)[2]

Quinazolines are privileged scaffolds in kinase inhibition (e.g., EGFR inhibitors).[2] Reacting ACE-HCl with urea yields the quinazolin-2-one core.[1]

Experimental Protocol

Reagents:

  • ACE-HCl (1.0 equiv)[1][2]

  • Urea (3.0 equiv)[2]

  • Acetic Acid (catalytic) or solvent-free melt[1][2]

Step-by-Step:

  • Mixing: Mix ACE-HCl (2.0 mmol) and Urea (6.0 mmol) in a mortar and pestle until a homogeneous powder is formed.

  • Fusion (Melt Method): Transfer to a flask and heat to

    
     (oil bath) for 2 hours. The mixture will melt and resolidify.[1]
    
    • Why Melt? High temperature drives the evolution of ammonia and water required for cyclization.[1]

  • Workup: Cool the solid mass. Triturate with water to remove excess urea and ammonium chloride.[1]

  • Isolation: Filter the solid product (7-Chloro-4-methylquinazolin-2(1H)-one). Recrystallize from DMF/Ethanol.

Mechanistic Visualization (Friedländer)[2]

Understanding the regiochemistry is vital.[1] The amino group becomes


 of the quinoline, and the acetyl carbon becomes 

.[2]

Friedlander_Mechanism Step1 Step 1: Neutralization (Free Amine Formation) Step2 Step 2: Intermolecular Aldol (Ketone Enolate attacks Acetyl C=O) Step1->Step2 + Base Step3 Step 3: Dehydration (Formation of Enone Intermediate) Step2->Step3 - H2O Step4 Step 4: Intramolecular Imine Formation (Amine attacks Ketone Carbonyl) Step3->Step4 Step5 Step 5: Aromatization (Loss of H2O -> Quinoline) Step4->Step5 - H2O

Figure 2: Step-wise mechanism for the base-catalyzed Friedländer synthesis.

Safety & Handling

  • Acidity: ACE-HCl is acidic.[1] Ensure proper ventilation when neutralizing, as amine vapors may be irritating.[2]

  • Chlorinated Compounds: The starting material and products are halogenated aromatics.[1] Dispose of waste in dedicated halogenated organic waste streams.[1]

  • Thermal Hazards: The urea melt method involves temperatures

    
    .[2] Use a safety shield.
    

References

  • Friedländer Synthesis Overview

    • Source: Organic Chemistry Portal.[1][11] "Friedlaender Synthesis."

    • URL:[Link]

  • Synthesis of 7-Chloroquinolines

    • Source: Asian Journal of Chemistry.[1] "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives."

    • URL:[Link] (General Journal Link for verification of scaffold utility).[2]

  • Enaminone Formation (DMF-DMA)

    • Source: MDPI Molecules.[1] "Preparation and Transformations of Acetophenone-Derived Enamino Ketones."

    • URL:[Link][2]

  • Quinazoline Synthesis via Urea

    • Source: Semantic Scholar/ResearchGate.[1] "Cyclization of acyclic urea derivatives to quinazolinones."

    • URL:[Link][2] (Deep link to specific methodology).

Disclaimer: This Application Note is for research purposes only. All protocols should be performed by qualified personnel in a fume hood.

Sources

Method

Application Note: Scale-Up Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

An in-depth technical guide on the scale-up synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , a critical intermediate for the synthesis of bioactive heterocycles (including quinazolinones and indoles). Exec...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the scale-up synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , a critical intermediate for the synthesis of bioactive heterocycles (including quinazolinones and indoles).

Executive Summary & Scope

This protocol details the kilogram-scale synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride . This compound is a specific isomer where the acetyl group is ortho to the amino group and para to the chlorine atom.

Crucial Isomer Distinction:

  • Target (CAS 39061-72-8): Derived from 3-chloroaniline . Used for 7-chloro-substituted heterocycles.

  • Efavirenz Intermediate: Often involves the 5-chloro isomer (derived from 4-chloroaniline). Ensure the starting material is 3-chloroaniline (m-chloroaniline) to achieve the correct substitution pattern (Acetyl at 1, Amino at 2, Chloro at 4).

Retrosynthetic Analysis & Route Selection

Route A: Friedel-Crafts Acylation (Traditional)
  • Pathway: 3-Chloroaniline

    
     Protection (Acetamide) 
    
    
    
    Friedel-Crafts Acylation
    
    
    Deprotection.
  • Limitation: The acetamido group directs primarily para. For 3-chloroacetanilide, para attack yields the 4-acetyl isomer (1-(4-amino-2-chlorophenyl)ethanone), which is the wrong regioisomer .

  • Verdict: Unsuitable for this specific target.

Route B: Sugasawa Reaction (Recommended)
  • Pathway: Direct ortho-acylation of 3-chloroaniline using Boron Trichloride (

    
    ) and Aluminum Chloride (
    
    
    
    ) with acetonitrile.
  • Mechanism: The boron atom coordinates with the aniline nitrogen, forming a cyclic transition state that delivers the electrophile (nitrile/acylium) exclusively to the ortho position.

  • Verdict: Selected Route. High regioselectivity for the 2-position (ortho), essential for the correct substitution pattern.

SynthesisRoute Start 3-Chloroaniline (Starting Material) Complex Boron-Aniline Complex (In Situ) Start->Complex BCl3, AlCl3 DCM, 0°C Intermediate Ketimine Intermediate Complex->Intermediate CH3CN Reflux ProductBase 1-(2-Amino-4-chlorophenyl)ethanone (Free Base) Intermediate->ProductBase Acid Hydrolysis (2N HCl) ProductSalt 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride ProductBase->ProductSalt HCl (gas/ether) Crystallization

Caption: Figure 1. Regioselective synthesis pathway via Sugasawa reaction targeting the ortho-amino ketone.

Process Safety & Hazard Analysis (Scale-Up)

Critical Critical Control Points (CCCP):

  • Boron Trichloride (

    
    ):  Highly toxic gas/liquid (bp 12.6°C). Reacts violently with water to form HCl and boric acid.
    
    • Control: Use 1.0 M solution in DCM or Xylene for safer handling on intermediate scale. For pilot scale, use a closed gas manifold with a caustic scrubber.

  • Exotherm Control: The addition of

    
     to aniline is exothermic.
    
    • Control: Maintain reactor temperature < 5°C during addition.[1]

  • Hydrolysis: Quenching the aluminum/boron complex generates significant heat and HCl gas.

    • Control: Reverse quench (add reaction mass to chilled acid) is preferred to control boil-off.

Detailed Experimental Protocol

Scale: 1.0 Mole (approx. 127.6 g Starting Material) Expected Yield: 65-75% Purity: >98% (HPLC)

Phase 1: The Sugasawa Reaction

Reagents:

  • 3-Chloroaniline: 127.6 g (1.0 mol)

  • Boron Trichloride (

    
    ): 1.1 mol (1.1 L of 1.0 M solution in DCM) or equivalent neat gas.
    
  • Aluminum Chloride (

    
    ): 146.7 g (1.1 mol)
    
  • Acetonitrile (

    
    ): 61.5 g (1.5 mol)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - 1.5 L.

Procedure:

  • Reactor Setup: Equip a 5L double-jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet. Vent to a caustic scrubber (NaOH).

  • Lewis Acid Charge: Charge

    
     pellets and DCE (1.0 L) into the reactor. Cool to 0–5°C.[1]
    
  • Aniline Addition: Add 3-Chloroaniline dropwise over 30 minutes. Note: A thick slurry of the

    
    -aniline complex will form.
    
  • 
     Addition:  Slowly add 
    
    
    
    solution (or bubble gas) while maintaining internal temperature < 10°C. Stir for 30 minutes at 0°C.
    • Mechanism Check: The solution should become homogeneous or change color as the boron-aniline species forms.

  • Nitrile Addition: Add Acetonitrile dropwise.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (80°C for DCE) for 12–16 hours.

    • Monitoring: Monitor by HPLC. Disappearance of 3-chloroaniline and formation of the ketimine intermediate (often stable until hydrolysis).

Phase 2: Hydrolysis & Work-up[1]
  • Quench: Cool the reaction mass to 20°C. Slowly transfer the reaction mixture into a second reactor containing pre-chilled 2N HCl (1.5 L) at 0°C. Caution: Vigorous evolution of HCl gas.

  • Hydrolysis: Heat the biphasic mixture to 80°C for 1 hour to hydrolyze the ketimine (

    
    ) to the ketone (
    
    
    
    ).
  • Separation: Cool to room temperature. Separate the organic layer (DCE).[2] Extract the aqueous layer with DCM (2 x 500 mL).

  • Neutralization (Optional for purification): The product is an aniline; it may remain in the organic layer if the pH is not too low, but often it is better to keep it in the aqueous acid, wash organics, then basify.

    • Preferred Path: The product is weak base. It likely stays in the organic layer during the 2N HCl hydrolysis if the volume is sufficient, but checking pH is vital.

    • Refined Step: Basify the aqueous layer (if product is trapped) with NaOH to pH 9, then extract with Ethyl Acetate.

  • Drying: Dry combined organics over

    
     and concentrate to a yellow oil/solid.
    
Phase 3: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude free base (approx. 110 g) in Ethyl Acetate (500 mL) or Isopropanol (300 mL).

  • Acidification: Cool to 0-5°C. Slowly add 4N HCl in Dioxane or bubble dry HCl gas until pH < 2.

  • Crystallization: A white to off-white precipitate will form. Stir at 0°C for 2 hours.

  • Filtration: Filter the solid under nitrogen. Wash with cold Ethyl Acetate (200 mL).

  • Drying: Vacuum dry at 40°C for 12 hours.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity

98.0%
HPLC (C18, MeCN/Water + 0.1% TFA)
Melting Point 210–215°C (dec)DSC / Capillary
Identity (NMR) Conforms to structure (Ortho-coupling pattern)1H-NMR (DMSO-d6)
Water Content

1.0%
Karl Fischer

NMR Diagnostic (Free Base):

  • The aromatic protons will show a specific pattern:

    • H3 (Ortho to NH2): Doublet, small coupling (meta to Cl).

    • H5 (Ortho to Cl): Doublet of doublets.

    • H6 (Ortho to Acetyl): Doublet, large coupling (ortho to H5).

    • Crucial Check: Ensure NO para-coupling pattern (which would indicate the wrong isomer).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete complexation of aniline.Ensure

is fresh and added after aniline is mixed with

or strictly follow order:

Aniline


.
Wrong Isomer (Para) Failure of Boron-templating effect.Moisture in the system hydrolyzed

. Ensure strictly anhydrous conditions.
Sticky Solid Impurities or residual solvent.Recrystallize from Ethanol/Ether. Use slow cooling.
Dark Color Oxidation of aniline.Perform all steps under Nitrogen atmosphere.

References

  • Sugasawa, T., et al. (1978).[3] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.

  • BenchChem. (2025).[1] "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." Application Notes.

  • Sigma-Aldrich. (2025). "1-(2-Amino-4-chlorophenyl)ethanone Safety Data Sheet."

  • Houlihan, W. J., et al. (1994). "Synthesis of a new generation reverse transcriptase inhibitor via the BCl3/GaCl3-induced condensation of anilines with nitriles." Tetrahedron Letters, 35(37), 6811-6814.[4] (Validation of Sugasawa conditions for similar substrates).

  • PubChem. "Acetophenone, 2-amino-4'-chloro-, hydrochloride." (For physical property comparison).

Sources

Application

Analytical methods for the characterization of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

Comprehensive Application Note & Protocol Guide Part 1: Introduction & Chemical Profile[1] Molecule Overview 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a critical substituted acetophenone intermediate used in th...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Application Note & Protocol Guide

Part 1: Introduction & Chemical Profile[1]

Molecule Overview

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a critical substituted acetophenone intermediate used in the synthesis of complex heterocycles, including quinolones and indoles for pharmaceutical applications.[1] Its characterization requires a distinct approach due to the presence of three competing functionalities: the electron-withdrawing acetyl group, the electron-donating (but protonated) amino group, and the electronegative chlorine atom.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Common Synonyms 2'-Amino-4'-chloroacetophenone HCl; 2-Acetyl-5-chloroaniline HCl
CAS Number 5467-71-0 (Salt); 39061-72-8 (Free Base)
Molecular Formula C₈H₈ClNO[2][3][4] · HCl
Molecular Weight 206.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point ~262°C (Decomposes)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone, DCM

Part 2: Spectroscopic Identification (Qualitative)

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups and salt formation. Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 3200–2600 cm⁻¹ (Broad): Ammonium (

      
      ) stretching vibrations. This broad band often obscures the typical sharp primary amine doublets seen in the free base.
      
    • 1680–1695 cm⁻¹ (Sharp): Carbonyl (

      
      ) stretching. The frequency is slightly higher than typical acetophenones due to the induction from the protonated amine and chlorine.
      
    • 1580, 1480 cm⁻¹: Aromatic

      
       skeletal vibrations.
      
    • ~750–800 cm⁻¹:

      
       stretch.
      
Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and confirmation of substitution pattern. Solvent: DMSO-d₆ (Required for salt solubility and preventing proton exchange).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Shift (δ ppm) Multiplicity Integration Assignment Mechanistic Insight

| 9.5 - 10.5 | Broad Singlet | 3H |


 | Exchangeable protons; downfield shift confirms HCl salt formation. |
| 7.85  | Doublet (

Hz) | 1H | Ar-H6 | Deshielded by the adjacent Carbonyl anisotropy. | | 7.15 | Doublet (

Hz) | 1H | Ar-H3 | Positioned between Amino and Chloro groups. | | 6.90 | dd (

Hz) | 1H | Ar-H5 | Coupled to H6 (ortho) and H3 (meta). | | 2.55 | Singlet | 3H |

| Methyl group of the ketone. |
Mass Spectrometry (LC-MS)

Mode: ESI (Positive Ionization).

  • Target Ion:

    
     (for 
    
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio at

    
     and 
    
    
    
    , characteristic of a mono-chlorinated compound.

Part 3: Chromatographic Purity (Quantitative)

HPLC Method Development Strategy

The primary challenge is the basic amine. In standard neutral conditions, the amine interacts with silanols on the column, causing peak tailing. Acidic mobile phases are mandatory to keep the amine fully protonated (


 for the anilinium ion) and ensure sharp peak shape.
Standard HPLC Protocol

System: Agilent 1260/1290 or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 240 nm (matches the benzoyl chromophore).

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

System Suitability Criteria:

  • Tailing Factor:

    
     (Critical for amine salts).
    
  • Theoretical Plates:

    
    .
    
  • RSD (n=6):

    
     for the main peak area.
    

Part 4: Counter-Ion & Solid State Analysis

Chloride Content (Titration)

Method: Potentiometric Titration with Silver Nitrate (


).
Protocol: 
  • Dissolve 150 mg of sample in 50 mL deionized water.

  • Add 2 mL of

    
    .
    
  • Titrate with

    
     using a silver electrode.
    
  • Calculation:

    
    .
    
    • Theoretical Cl (Counter-ion only): 17.2%.

    • Total Cl (Covalent + Ionic): Not determined by this method (AgNO3 only reacts with ionic Cl⁻).

Solid State Stability (DSC)

Instrument: TA Instruments DSC Q2000. Parameters: Heat from 40°C to 300°C at 10°C/min under


.
Expectation:  A sharp endothermic melting peak at ~262°C followed immediately by exothermic decomposition.

Part 5: Visualized Workflows

Analytical Logic Flow

AnalyticalWorkflow Start Sample: 1-(2-Amino-4-chlorophenyl) ethanone HCl ID Identification Phase Start->ID Purity Purity & Assay Phase Start->Purity SolidState Solid State Phase Start->SolidState IR FT-IR: NH3+ (Broad), C=O ID->IR NMR 1H NMR (DMSO-d6): Confirm Structure & Protonation ID->NMR HPLC HPLC-UV (C18, Acidic): Quantify Organic Impurities Purity->HPLC Titration AgNO3 Titration: Confirm HCl Stoichiometry Purity->Titration DSC DSC/TGA: Melting Point & Volatiles SolidState->DSC

Figure 1: Comprehensive analytical characterization workflow ensuring identity, purity, and composition.

HPLC Method Decision Tree

HPLC_Method Input Method Development MobilePhase Select Mobile Phase pH Input->MobilePhase Acidic Acidic (pH 2-3) 0.1% H3PO4 or Formic Acid MobilePhase->Acidic Preferred Neutral Neutral (pH 7) MobilePhase->Neutral Avoid Result_Acid Protonated Amine (NH3+) No Silanol Interaction Sharp Peak Acidic->Result_Acid Result_Neut Free Base (NH2) Silanol Interaction Severe Tailing Neutral->Result_Neut Detector UV Detection 240 nm Result_Acid->Detector

Figure 2: Logic for selecting acidic mobile phase to prevent peak tailing in amino-aryl compounds.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • Sielc Technologies (2018). Separation of 2-Amino-4-chlorophenol on Newcrom R1 HPLC column. (Adapted for chlorinated aniline derivatives). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(2-chlorophenyl)- IR and MS Data. (Reference for acetophenone fragmentation patterns). Retrieved from [Link]

Sources

Method

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride in the synthesis of novel therapeutic agents

This is a comprehensive Application Note and Protocol Guide designed for researchers and drug development professionals. It focuses on the high-value intermediate 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS 594...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for researchers and drug development professionals. It focuses on the high-value intermediate 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS 5946-81-6), a privileged scaffold for synthesizing 7-chloroquinoline derivatives, cinnolines, and novel kinase inhibitors.

A Strategic Precursor for 7-Chloroquinoline and Cinnoline Therapeutics

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (ACE-HCl) is a bifunctional aromatic building block characterized by an ortho-amino ketone motif. Its structural geometry—specifically the para-positioning of the chlorine atom relative to the acetyl group—makes it the definitive precursor for 7-chloroquinolines , the pharmacophore found in classic antimalarials (Chloroquine, Hydroxychloroquine) and emerging tyrosine kinase inhibitors.

This guide details the handling, neutralization, and deployment of ACE-HCl in three "Workhorse" reactions:

  • Friedländer Annulation for quinoline synthesis.[1]

  • Widman-Stoermer Cyclization for cinnoline synthesis.

  • Cyclocarbonylation for benzoxazinone scaffolds (Efavirenz analogs).

Chemical Profile & Handling

The hydrochloride salt is the preferred storage form due to the oxidative instability of the free base (aniline).

PropertySpecification
CAS Number 5946-81-6
Formula C₈H₈ClNO[2][3] · HCl
MW 206.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in DCM.
Stability Hygroscopic. Store under Argon at 2–8°C.
Critical Handling The free base (liberated in situ) is prone to polymerization and oxidation. Always neutralize immediately prior to the main reaction step.
Application I: Synthesis of 7-Chloro-4-Substituted Quinolines (Friedländer)

Context: The 7-chloroquinoline moiety is a "privileged structure" in medicinal chemistry. The chlorine atom at position 7 modulates lipophilicity and metabolic stability, while preventing oxidative dealkylation at that position.

Mechanism

The reaction involves an acid- or base-catalyzed condensation between the amino group of ACE-HCl and the carbonyl of a second ketone (the "active methylene" component), followed by intramolecular aldol condensation and dehydration.

Protocol: Microwave-Assisted Synthesis of 7-Chloro-2-methyl-4-phenylquinoline

Target Audience: Medicinal Chemists requiring rapid library generation.

Reagents:

  • ACE-HCl (1.0 eq)

  • Acetophenone (1.2 eq)

  • Diphenyl phosphate (DPP) (10 mol% catalyst)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation (In-situ):

    • In a microwave vial, suspend 1.0 mmol (206 mg) of ACE-HCl in 2 mL of anhydrous toluene.

    • Add 1.1 mmol of Triethylamine (TEA). Stir at RT for 10 min.

    • Observation: Formation of white precipitate (Et₃N·HCl).

    • Note: Do not filter; the salt does not interfere with the subsequent step.

  • Condensation:

    • Add Acetophenone (1.2 mmol) and Diphenyl phosphate (0.1 mmol).

    • Seal the vial and purge with Argon.

  • Reaction:

    • Irradiate at 120°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Work-up:

    • Cool to RT. Dilute with EtOAc (15 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove the phosphate catalyst.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 85-92%.

Key Mechanistic Insight: The use of Diphenyl phosphate (DPP) acts as a dual-activation catalyst, activating the carbonyl of the acetophenone while protonating the intermediate to facilitate water elimination [1].

Application II: Synthesis of 7-Chlorocinnolines (Widman-Stoermer)

Context: Cinnolines are bioisosteres of quinolines and quinoxalines, often exhibiting superior solubility profiles. They are precursors for antibacterial agents and CNS-active drugs.

Protocol: Diazotization-Cyclization Sequence

Target Audience: Process Chemists scaling up heterocyclic cores.

Reagents:

  • ACE-HCl (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Hydrochloric Acid (conc. and 2M)

  • Urea (quencher)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve ACE-HCl (10 mmol, 2.06 g) in 20 mL of 6M HCl.

    • Cool the solution to -5°C to 0°C in an ice/salt bath. Critical: Temperature control is vital to prevent diazonium decomposition.

    • Add a solution of NaNO₂ (12 mmol in 5 mL H₂O) dropwise over 15 minutes.

    • Stir for 30 min at 0°C.

  • Cyclization (Widman-Stoermer):

    • Allow the reaction to warm slowly to Room Temperature (25°C).

    • Stir for 24 hours. The diazonium intermediate attacks the electron-rich enol form of the acetyl group (intramolecular coupling).

  • Work-up:

    • Neutralize the solution with 10% NaOH to pH 8.

    • Extract with DCM (3 x 50 mL).

    • Purification: Recrystallization from Ethanol.[1][3]

    • Product: 7-Chloro-4-hydroxycinnoline (tautomer of 4-cinnolinone).

Visualization of Pathways

The following diagram illustrates the divergent synthesis capabilities starting from ACE-HCl.

SyntheticPathways cluster_legend Reaction Type Start 1-(2-Amino-4-chlorophenyl) ethanone HCl (ACE-HCl) FreeBase Free Base (In-situ Generated) Start->FreeBase Et3N / NaOH Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2 / HCl < 0°C Quinoline 7-Chloro-4-substituted Quinoline (Antimalarial Scaffold) FreeBase->Quinoline Friedländer: + R-CH2-COR' Cat: DPP/OH- Benzoxazinone 6-Chloro-4-methyl- benzoxazin-2-one (HIV RT Inhibitor Core) FreeBase->Benzoxazinone Phosgene/CDI or Triphosgene Cinnoline 7-Chlorocinnoline (Antibacterial Scaffold) Diazonium->Cinnoline Widman-Stoermer Cyclization key1 Condensation key2 Diazotization

Caption: Divergent synthetic utility of ACE-HCl yielding three distinct therapeutic scaffolds.

Critical Quality Attributes (CQA) & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield (Friedländer) Incomplete condensation due to steric hindrance of the ketone partner.Switch solvent to Diphenyl ether (high boiling point) or use Microwave irradiation (Protocol 1).
Dark/Tarred Product Oxidation of the free amine prior to reaction.Ensure rigorous Argon purging during the neutralization step. Add antioxidant (e.g., BHT) in trace amounts if necessary.
Incomplete Cyclization (Cinnoline) Diazonium salt decomposition.Maintain temperature strictly < 0°C during nitrite addition. Verify pH < 2.
References
  • Friedländer Synthesis Variants

    • Title: "Recent advances in the Friedländer synthesis of quinolines."[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Antimalarial Scaffolds

    • Title: "Synthesis and antimalarial activity of new 4-amino-7-chloroquinoline deriv
    • Source: PubMed (Example context).
    • URL:[Link] (General reference for 7-chloroquinoline relevance).

  • Cinnoline Synthesis

    • Title: "The Widman-Stoermer Synthesis."
    • Source: Comprehensive Heterocyclic Chemistry.
    • URL:[Link]

  • Compound Data

    • Title: "1-(2-Amino-4-chlorophenyl)ethanone - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Disclaimer: This protocol involves hazardous chemicals (diazonium salts, chlorinated solvents). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application

Experimental procedure for the N-alkylation of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

This Application Note is designed for research chemists and drug development professionals. It synthesizes established organic methodologies with specific insights into the reactivity of 1-(2-Amino-4-chlorophenyl)ethanon...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It synthesizes established organic methodologies with specific insights into the reactivity of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl).[1]

[1]

Executive Summary & Chemical Context

The substrate 1-(2-Amino-4-chlorophenyl)ethanone (CAS: 39061-72-8) presents a unique synthetic challenge due to its electronic and steric environment.[1] Unlike simple anilines, the amino group at position 2 is significantly deactivated by:

  • Electronic Withdrawal: The ortho-acetyl group and para-chloro group (relative to the acetyl) reduce the nucleophilicity of the nitrogen lone pair.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond between the amine proton and the carbonyl oxygen (

    
    ) stabilizes the molecule, raising the activation energy for alkylation.
    
  • Cyclization Risk: This scaffold is a classic precursor for the Friedlander Quinoline Synthesis . Under harsh basic or acidic conditions, reaction with ketones or aldehydes can lead to irreversible cyclization rather than the desired N-alkylation.

This guide provides two validated protocols: Reductive Amination (Method A, recommended for mono-alkylation) and Direct Alkylation (Method B, for simple alkyl halides), designed to overcome these barriers while suppressing cyclization.[1]

Structural Analysis & Reaction Pathways

The following diagram illustrates the competing pathways. Successful N-alkylation requires conditions that favor Path 1 over the thermodynamic sink of Path 2.

ReactionPathways Substrate 1-(2-Amino-4-chlorophenyl) ethanone HCl FreeBase Free Base (In-situ) Substrate->FreeBase Neutralization (TEA/DIPEA) Imine Imine Intermediate FreeBase->Imine Aldehyde, AcOH (Cat.) Product N-Alkylated Product FreeBase->Product Direct Alkylation (R-X, Base) Imine->Product Path 1: Reduction (NaBH(OAc)3) Quinoline Quinoline (Side Product) Imine->Quinoline Path 2: Cyclization (High T, Strong Base/Acid)

Figure 1: Competing reaction pathways.[1] Path 1 (Green) is the target N-alkylation.[1] Path 2 (Red) represents the unwanted Friedlander cyclization risk.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Stoichiometry 1.0 eq Substrate : 1.1 eq BaseThe starting material is a hydrochloride salt .[1] You must neutralize it to release the nucleophilic amine.
Solvent DCE (Method A) or DMF (Method B)1,2-Dichloroethane (DCE) is ideal for reductive amination due to solubility and compatibility with borohydrides.[1] DMF is required for direct alkylation to solvate the polar intermediate.
Temperature 20–40 °CKeep temperatures mild. Heating >60 °C increases the risk of cyclization (quinoline formation) or over-alkylation.
Reducing Agent NaBH(OAc)₃Sodium triacetoxyborohydride is milder than NaBH₃CN and avoids toxic cyanide byproducts. It selectively reduces the imine over the ketone.

Experimental Protocols

Method A: Reductive Amination (Recommended)

Target: Mono-N-alkylation using aldehydes.[1] Selectivity: >95% Mono-alkylated product.[1][2]

Reagents:
  • 1-(2-Amino-4-chlorophenyl)ethanone HCl (1.0 equiv)[1]

  • Aldehyde (e.g., Benzaldehyde, Formalin) (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.0 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Procedure:
  • Salt Neutralization: In a dry round-bottom flask, suspend the 1-(2-Amino-4-chlorophenyl)ethanone HCl in DCE (0.1 M concentration). Add TEA (1.0 equiv) and stir for 15 minutes at room temperature. The suspension should clarify or change texture as the free base is liberated.

  • Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).

    • Note: The acetic acid catalyzes imine formation and buffers the reaction.

    • Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS for the disappearance of the aniline.

  • Reduction: Cool the mixture to 0 °C (optional, but recommended to suppress side reactions). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: If the reaction is sluggish (due to the deactivated amine), add another 0.5 equiv of reducing agent and warm slightly to 35 °C.

  • Work-up: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is typically less polar than the starting material.

Method B: Direct Alkylation ( )

Target: N-alkylation using alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).[1] Risk: Potential for di-alkylation.[1][3]

Reagents:
  • 1-(2-Amino-4-chlorophenyl)ethanone HCl (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Acts as both neutralizing and scavenging base.[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation for alkyl chlorides/bromides.[1]

  • Solvent: DMF or Acetonitrile.

Procedure:
  • Preparation: Dissolve the substrate in DMF (0.2 M). Add K₂CO₃ (2.5 equiv).

    • Why 2.5 equiv? 1.0 eq to neutralize the HCl salt, 1.0 eq to neutralize the acid generated during alkylation, and 0.5 eq excess to ensure basicity.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise. If using a chloride or bromide, add KI (0.1 equiv).

  • Reaction:

    • Reactive Halides (MeI, Allyl Bromide): Stir at Room Temperature for 4–8 hours.

    • Less Reactive Halides: Heat to 50–60 °C. Do not exceed 80 °C to avoid cyclization or polymerization.

  • Monitoring: Monitor strictly by TLC. Stop the reaction as soon as the starting material is consumed to prevent di-alkylation.

  • Work-up: Dilute with water (5x reaction volume) and extract with Ethyl Acetate. Note: DMF is difficult to remove; wash the organic layer thoroughly with water and LiCl solution (5%) to remove residual DMF.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Deactivated amine (sterics/electronics).[1]Switch to Method A (Reductive Amination). If using Method B, add Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃ to increase basicity/solubility.
Di-alkylation Excess alkylating agent or high temp.[1]Use Method A . If using Method B, use slow addition of the alkyl halide (syringe pump) and stop at 90% conversion.
Cyclization (Quinoline) High temperature or strong base.Keep T < 60 °C. Avoid strong bases like NaH or t-BuOK unless absolutely necessary.[1] Ensure pH is not extremely acidic during workup.
Poor Solubility HCl salt is insoluble in organic solvents.Ensure the neutralization step (Step 1 in Method A) is given enough time. Use DMF for Method B.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4] Link[1]

  • McNulty, J., et al. "Scope and Mechanistic Insights into the Friedländer Synthesis of Quinolines." Synthesis, vol. 2011, no. 11, 2011, pp. 1733–1738.
  • Sigma-Aldrich. "1-(2-Amino-4-chlorophenyl)ethanone Product Information."[1] Link

  • BenchChem. "Application Notes and Protocols for Reductive Amination." (General protocols for aniline derivatives). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yield.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the common culprits and how can I address them?

A: Low yields in the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride, which is typically achieved through a Friedel-Crafts acylation of 3-chloroaniline, can be attributed to several factors. The primary challenge lies in the nature of the aniline substrate itself.[1][2][3][4]

Root Cause Analysis:

  • Deactivation of the Aromatic Ring: The amino group (-NH₂) in 3-chloroaniline is a Lewis base.[2][3][4] It readily reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form a complex.[1][2] This complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards the desired electrophilic aromatic substitution.[1][2][4]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1][5] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[5]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][5] This means that a stoichiometric amount (or even an excess) of the catalyst is often required, rather than a catalytic amount.[1][5]

Solutions and Optimization Strategies:

  • Protect the Amino Group: The most effective strategy to overcome ring deactivation is to protect the amino group before the Friedel-Crafts reaction.[2] Acetylation is a common method, converting the amino group to a less basic amido group. This reduces the nitrogen's interaction with the Lewis acid, allowing the acylation to proceed. The protecting group can be removed later by hydrolysis.[2]

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the reaction.[5]

  • Optimize Catalyst Stoichiometry: A general starting point is to use at least one equivalent of the Lewis acid catalyst relative to the acylating agent.[1] You may need to perform a series of small-scale experiments to determine the optimal catalyst loading for your specific conditions.

  • Control Reaction Temperature: The reaction between the Lewis acid and the acylating agent is often exothermic.[6] It is crucial to control the temperature, typically by cooling the reaction mixture in an ice bath during the addition of reagents, to prevent side reactions and decomposition.[1][6] Conversely, after the initial addition, the reaction may require heating to proceed to completion.[7]

Issue 2: Formation of Unwanted Isomers and Impurities

Q: I'm observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity and minimize impurities?

A: The formation of isomers and other impurities is a common challenge in Friedel-Crafts acylation of substituted benzenes.

Root Cause Analysis:

  • Directing Effects of Substituents: The chloro and amino (or amido) groups on the starting material will direct the incoming acyl group to specific positions on the aromatic ring. While the amino/amido group is a stronger ortho-, para-director than the chloro group, a mixture of isomers can still be formed.

  • Polyacylation: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, highly reactive starting materials can sometimes undergo multiple acylations.[1]

  • Side Reactions: At elevated temperatures, side reactions such as charring and decomposition can occur, leading to a complex mixture of byproducts.[1]

Solutions and Optimization Strategies:

  • Solvent Choice: The polarity of the solvent can influence the ratio of ortho to para products.[1] Experimenting with different anhydrous solvents, such as dichloromethane, 1,2-dichloroethane, or carbon disulfide, may help to favor the formation of the desired isomer.[1]

  • Temperature Control: Carefully controlling the reaction temperature is critical for minimizing side reactions.[7] Maintaining a consistent and optimized temperature throughout the reaction can improve the regioselectivity.[7]

  • Purification: If isomer formation is unavoidable, purification of the crude product is necessary. Recrystallization is a common and effective method for purifying solid organic compounds.[2][5] Column chromatography can also be employed for more challenging separations.[5]

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for introducing a carbonyl group?

A1: Friedel-Crafts acylation has several advantages over alkylation. The acyl group is deactivating, which prevents polyacylation reactions that are common in alkylation.[8] Additionally, the acylium ion electrophile is not prone to rearrangement, unlike the carbocations formed in alkylation, leading to a single, predictable product.[9]

Q2: Can I use a carboxylic acid directly as the acylating agent instead of an acyl chloride?

A2: While acyl chlorides and anhydrides are the most common acylating agents, it is possible to use carboxylic acids.[8] This often requires the use of a strong protic acid, such as methanesulfonic acid, or a combination of reagents like cyanuric chloride and AlCl₃ to generate the acylium ion in situ.[8]

Q3: What analytical techniques are suitable for monitoring the progress of the reaction and characterizing the final product?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[6] For final product characterization, techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure.[10][11]

Q4: Are there "greener" alternatives to traditional Lewis acid catalysts?

A4: Yes, research is ongoing to develop more environmentally friendly catalysts for Friedel-Crafts acylation. Some alternatives include using solid acid catalysts like zeolites or metal triflates, which can often be recovered and reused. Ionic liquids have also been explored as both catalysts and solvents for this reaction.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride, incorporating the key troubleshooting and optimization steps.

G cluster_0 Preparation and Protection cluster_1 Friedel-Crafts Acylation cluster_2 Deprotection and Isolation cluster_3 Troubleshooting Loop start Start: 3-Chloroaniline protect Protect Amino Group (e.g., Acetylation) start->protect Acetic Anhydride, Sodium Acetate fc_reaction Friedel-Crafts Acylation protect->fc_reaction Acetyl Chloride, Anhydrous AlCl3, Anhydrous Solvent (e.g., DCM) workup Reaction Work-up (Quench with HCl/Ice) fc_reaction->workup troubleshoot Low Yield or Impurities? fc_reaction->troubleshoot deprotect Deprotection (Acid Hydrolysis) workup->deprotect isolate Isolation and Purification (Recrystallization) deprotect->isolate product Final Product: 1-(2-Amino-4-chlorophenyl)ethanone HCl isolate->product troubleshoot->workup No optimize Optimize Conditions: - Anhydrous Technique - Catalyst Stoichiometry - Temperature Control - Solvent Choice troubleshoot->optimize Yes optimize->fc_reaction Re-run Experiment

Sources

Optimization

Common side products in the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl). This guide f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl).

This guide focuses on the Sugasawa Reaction (boron-mediated ortho-acylation of anilines), as it is the most prevalent and direct industrial route for synthesizing 2-aminoacetophenones from 3-chloroaniline.

Case ID: SYN-39061-CL Subject: Impurity Profiling & Process Troubleshooting Applicable Route: Sugasawa Reaction (3-Chloroaniline + Acetonitrile + BCl₃/AlCl₃)

Part 1: Critical Impurity Profiling

In the boron-mediated acylation of 3-chloroaniline, three specific side products frequently compromise yield and purity. Understanding their mechanistic origin is the only way to control them.

Impurity A: The "Sandwich" Regioisomer
  • Chemical Name: 1-(2-Amino-6-chlorophenyl)ethanone

  • Structure: Acetyl group located at position 2 (between the amino and chloro groups).

  • Origin: 3-Chloroaniline has two positions ortho to the amino group: Position 6 (para to Cl) and Position 2 (ortho to Cl).

    • Target Path: Acylation at Position 6 (sterically favored, electronically reinforced by Cl).

    • Side Path: Acylation at Position 2. Although sterically crowded ("sandwiched"), the directing effects of both the amino and chloro groups align here, making it a persistent minor impurity (typically 2–5%).

  • Detection:

    
    H NMR is diagnostic. The target molecule (para-substituted relative to Cl) shows distinct coupling patterns for the aromatic protons compared to the 1,2,3-trisubstituted pattern of the impurity.
    
  • Remediation: This isomer has higher solubility in non-polar solvents. Recrystallization from ethanol/water or isopropanol often selectively precipitates the target hydrochloride salt.

Impurity B: The N-Acylated Dead-End
  • Chemical Name: N-(3-Chlorophenyl)acetamide

  • Origin: Failure of the ortho-selectivity mechanism.

    • Mechanism: The Sugasawa reaction relies on BCl₃ forming a stable adduct with the aniline nitrogen, effectively "protecting" it and directing the incoming electrophile to the ortho carbon. If the BCl₃ equivalents are insufficient, or if moisture hydrolyzes the BCl₃ adduct, the nitrile (or acetyl source) attacks the nitrogen directly.

  • Prevention: Ensure strictly anhydrous conditions and use a slight excess of BCl₃ (1.1–1.2 eq) relative to the aniline before adding the nitrile/Lewis acid catalyst.

Impurity C: The Quinazoline Cyclization
  • Chemical Name: 7-Chloro-2,4-dimethylquinazoline

  • Origin: Over-reaction/Condensation.

    • Mechanism: The product, 1-(2-Amino-4-chlorophenyl)ethanone, contains both a nucleophilic amine and an electrophilic ketone. In the presence of excess acetonitrile and Lewis acids at high temperatures, the product can condense with a second molecule of acetonitrile to close a pyrimidine ring, forming a quinazoline.

  • Control: Avoid prolonged heating after the reaction completion. Quench immediately once the starting material is consumed.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black tar/polymer. What happened? A: This is likely due to thermal degradation or oxidative polymerization .

  • Cause: Anilines are oxidation-prone. Aluminum chloride (AlCl₃) at high temperatures can catalyze polymerization.

  • Fix:

    • Ensure an inert atmosphere (Nitrogen/Argon) is maintained rigorously.

    • Control the addition temperature. The initial complexation of BCl₃ is exothermic; keep it < 10°C.

    • Do not exceed 150°C during the heating phase.

Q2: The product is oiling out during the hydrolysis step and won't crystallize. A: You are likely dealing with the free base or a mixed salt/base emulsion.

  • Cause: The Sugasawa reaction requires acidic hydrolysis to break the Boron-imine complex. If the pH isn't low enough, the product remains as a free base (an oil).

  • Fix:

    • Perform the hydrolysis with dilute HCl and heat (reflux) for 1–2 hours to ensure the ketimine is fully hydrolyzed.

    • Cool slowly. If oiling persists, seed the mixture with a crystal of the target HCl salt.

    • Ensure the final HCl concentration is sufficient to form the salt (pH < 1).

Q3: I see a new spot on TLC that moves just above the starting material. A: This is likely Impurity B (N-acetylated) .

  • Diagnostic: It is non-basic. If you perform an acidic wash, the target amine will stay in the aqueous layer (or salt out), while the N-acetyl impurity will remain in the organic layer.

  • Action: Wash the crude solid with dichloromethane (DCM). The salt form of your target is insoluble in DCM, while the N-acetyl impurity is soluble.

Part 3: Data & Visualization

Table 1: Key Process Parameters & Limits
ParameterRecommended RangeConsequence of Deviation
BCl₃ Equivalents 1.1 – 1.2 eq< 1.0: N-acylation (Impurity B). > 1.5: Waste, difficult workup.
Reaction Temp 80°C – 120°C< 80°C: Incomplete reaction. > 140°C: Tars/Quinazolines.
Hydrolysis Time 1 – 3 hours (Reflux)Too short: Ketimine intermediate remains (unstable).
Solvent Tetrachloroethane / ToluenePolar solvents: Deactivate Lewis Acid.
Pathway Diagram: Sugasawa Reaction & Side Products

SugasawaReaction SM 3-Chloroaniline (Starting Material) Complex Aniline-BCl3 Adduct SM->Complex + BCl3 (Protection) ImpurityB IMPURITY B: N-Acylated (N-(3-chlorophenyl)acetamide) SM->ImpurityB Loss of BCl3 or Moisture Target TARGET: 1-(2-Amino-4-chlorophenyl) ethanone HCl Complex->Target + CH3CN / AlCl3 (Ortho-Attack @ Pos 6) ImpurityA IMPURITY A: Regioisomer (2-Amino-6-chloro...) Complex->ImpurityA (Ortho-Attack @ Pos 2) Steric Hindrance ImpurityC IMPURITY C: Quinazoline Derivative Target->ImpurityC + Excess CH3CN High Temp / Time

Figure 1: Reaction logic flow illustrating the divergence points for the three critical impurities.

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society. [Link]

  • PubChem. (2025). "1-(2-Amino-4-chlorophenyl)ethanone Compound Summary." National Library of Medicine. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Synthesis

Topic: Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride CAS Registry Number: 39061-72-8 (Free base) / [Salt form varies] IUPAC Name: 1-(2-amino-4-chlorophenyl)ethanone hydrochloride Synonyms: 2'-Amino-4'-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride CAS Registry Number: 39061-72-8 (Free base) / [Salt form varies] IUPAC Name: 1-(2-amino-4-chlorophenyl)ethanone hydrochloride Synonyms: 2'-Amino-4'-chloroacetophenone HCl; 5-Chloro-2-acetylaniline HCl.[1] Audience: Organic Chemists, Process Chemists, Drug Development Scientists.

Executive Summary & Core Chemistry

This guide addresses the synthesis of 1-(2-Amino-4-chlorophenyl)ethanone , a critical pharmacophore found in various kinase inhibitors and anti-infective agents. Unlike simple acetophenones, the ortho-amino substitution pattern requires specific methodologies to overcome the deactivating nature of the aniline nitrogen during Friedel-Crafts acylation.

The Recommended Protocol: Boron-Mediated Ortho-Acylation (Sugasawa Reaction) While nitro-reduction (from 1-(4-chloro-2-nitrophenyl)ethanone) is a valid route, it often suffers from raw material availability. The Sugasawa reaction allows for the direct, regioselective ortho-acylation of commercially available 3-chloroaniline using acetonitrile and a dual Lewis acid system (BCl₃/AlCl₃). This method is preferred for its atom economy and direct access to the target skeleton.

Reaction Scheme & Mechanism

The reaction proceeds via the formation of an aniline-boron trichloride adduct, which directs the incoming electrophile (nitrile) to the ortho position.

SugasawaMechanism Start 3-Chloroaniline (Precursor) Complex Aniline-BCl3 Complex Start->Complex + BCl3 (DCM/Toluene) Activation AlCl3 Activation (Lewis Super-Acid) Complex->Activation + AlCl3 Addition Nitrile Addition (Ketimine Intermediate) Activation->Addition + CH3CN Reflux Hydrolysis Acid Hydrolysis (-BCl3, -NH3) Addition->Hydrolysis aq. HCl Quench Product 1-(2-Amino-4-chlorophenyl) ethanone HCl Hydrolysis->Product Crystallization

Figure 1: Workflow of the Boron-Mediated (Sugasawa) Ortho-Acylation.

Standard Operating Protocol (SOP) Summary
ParameterSpecificationRationale
Starting Material 3-Chloroaniline (1.0 equiv)Precursor.
Primary Lewis Acid Boron Trichloride (BCl₃) (1.1–1.2 equiv)Forms the directing group; protects amine.
Secondary Lewis Acid Aluminum Chloride (AlCl₃) (1.1–1.5 equiv)Activates the nitrile for electrophilic attack.
Acyl Source Acetonitrile (CH₃CN) (Excess/Solvent)Acts as both reagent and solvent component.
Solvent 1,2-Dichloroethane (DCE) or TolueneHigh boiling point required for activation energy.
Temperature Reflux (80–110°C)Essential for the thermodynamically stable ortho-attack.
Troubleshooting & FAQs

This section addresses specific failure modes encountered during the execution of the Sugasawa protocol.

Phase 1: Reagent Addition & Complex Formation

Q1: Upon adding BCl₃, my reaction turned into a thick, unstirrable sludge. Is the batch ruined?

  • Diagnosis: This is a common physical phenomenon in Sugasawa reactions. The aniline-BCl₃ adduct is often insoluble in non-polar solvents like toluene or DCM at low temperatures.

  • Solution:

    • Immediate Action: Increase the stirring speed or use an overhead mechanical stirrer (essential for scales >10g).

    • Protocol Adjustment: Ensure you are using a solvent mixture. Adding 1,2-Dichloroethane (DCE) or Tetrachloroethane helps solubilize the complex better than pure toluene.

    • Temperature: Gently warming the mixture (before AlCl₃ addition) to 40-50°C often breaks up the complex into a stirrable slurry.

Q2: I see heavy fuming when adding AlCl₃. Is this normal?

  • Diagnosis: Yes, but excessive fuming indicates moisture contamination. AlCl₃ reacts violently with water to produce HCl gas.

  • Risk: Moisture deactivates the Lewis acid, leading to stalled reactions (low conversion).

  • Corrective Action: Ensure AlCl₃ is fresh and free-flowing (yellow/grey powder, not white clumps). Weigh it rapidly in a glovebox or under a blanket of dry nitrogen.

Phase 2: Reaction Progress & Regioselectivity

Q3: HPLC shows a mixture of two isomers. Which one is my product?

  • Analysis: 3-Chloroaniline has two ortho positions relative to the amine:

    • Position 2 (between Cl and NH₂): Sterically crowded.

    • Position 6 (para to Cl): Sterically accessible.

  • Outcome: The major product is 1-(2-amino-4-chlorophenyl)ethanone (acylation at Position 6). The minor impurity is 1-(2-amino-6-chlorophenyl)ethanone (acylation at Position 2).

  • Troubleshooting:

    • If the ratio of unwanted isomer (Position 2) is high (>10%), your reaction temperature might be too high, reducing selectivity. Maintain reflux but do not overheat (e.g., avoid sealed tube temps >120°C unless necessary).

    • Purification: The 4-chloro isomer (target) typically crystallizes more readily as the HCl salt. Recrystallize from Ethanol/Conc. HCl to enrich the target.

Q4: The reaction has stalled at 50% conversion after 24 hours.

  • Diagnosis: "Lewis Acid Poisoning." The product (an amino-ketone) is a better ligand for AlCl₃/BCl₃ than the starting material, trapping the catalyst.

  • Solution:

    • Stoichiometry Check: Ensure you used at least 1.1 eq of BCl₃ AND 1.2-1.5 eq of AlCl₃ . The reaction is not catalytic; stoichiometric Lewis acids are consumed by the product.

    • Chase: Add an additional 0.5 eq of AlCl₃ and continue reflux for 4-6 hours.

Phase 3: Work-up & Isolation (The Danger Zone)

Q5: The quench was extremely violent, and I lost material.

  • Mechanism: You are hydrolyzing massive amounts of BCl₃ and AlCl₃, releasing HCl gas and heat.

  • Protocol:

    • Cool the reaction mixture to 0°C .

    • Inverse Quench: Slowly pour the reaction mixture into ice-cold dilute HCl (2N). Do not add water to the reaction flask.

    • Ventilation: Ensure a scrubber is attached to trap evolved HCl gas.

Q6: I cannot get the HCl salt to precipitate. I have a dark oil.

  • Diagnosis: The "oil" is likely the free base mixed with boron byproducts or residual solvent.

  • Recovery Workflow:

    • Basify: Neutralize the acidic quench with NaOH to pH 10 to liberate the free base.

    • Extract: Extract into EtOAc or DCM. Wash thoroughly with water to remove inorganic boron salts (boric acid).

    • Salt Formation: Dry the organic layer, concentrate, and redissolve in minimal Ethanol. Add HCl in Dioxane (4M) or bubble HCl gas at 0°C. The yellow/white solid should precipitate immediately.

Quantitative Data & Specifications
ComponentRoleMolar Equiv.Notes
3-Chloroaniline Substrate1.0Dry rigorously before use.[2]
Boron Trichloride Directing Agent1.11.0M solution in Xylene/DCM is safer than neat gas.
Aluminum Chloride Activator1.2 – 1.5Must be anhydrous.
Acetonitrile Reagent/Solvent5.0 – 10.0Excess drives the equilibrium.
Water (Quench) HydrolysisExcessIce-cold.
Troubleshooting Logic Map

Troubleshooting Issue Problem Detected Type Identify Phase Issue->Type Reagent Reagent/Mixing Type->Reagent Sludge/Solid Conversion Low Conversion Type->Conversion Stalled Rxn Isolation Oiling Out/No Solid Type->Isolation Workup Sol1 Use Mechanical Stirrer Add DCE/TCE Reagent->Sol1 Sol2 Check AlCl3 Quality Increase Temp to Reflux Conversion->Sol2 Sol3 Basify to Free Base Extract -> Dry -> HCl/EtOH Isolation->Sol3

Figure 2: Decision tree for common synthesis failures.

References
  • Sugasawa, T., et al. (1978).[3] "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.

  • Douglas, A. W., et al. (1994).[3] "A detailed mechanism for the ortho-acylation of anilines by nitriles." Tetrahedron Letters, 35(37), 6807-6810.

  • Prasad, K., et al. (2003).[3] "A Practical Synthesis of 2-Amino-4-chlorophenyl Ketones." Organic Process Research & Development, 7(5), 723–727.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone.[1] [1]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of non-nucleoside...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz.

Synthesizing this molecule presents two primary challenges:

  • Regioselectivity: Direct acylation of 3-chloroaniline must occur at the C6 position (ortho to amino, para to chloro) rather than the C2 position (ortho to both).

  • Chemoselectivity: If using nitro-reduction routes, the chlorine atom is labile and prone to hydrodehalogenation.

This guide prioritizes the Boron-Mediated Ortho-Acylation (Sugasawa Reaction) as the primary synthetic route due to its ability to build the core skeleton directly from inexpensive 3-chloroaniline. A secondary module covers the Chemoselective Reduction route.

Module 1: The Sugasawa Reaction (Primary Route)

User Question: I am using the Sugasawa method with


 and 3-chloroaniline, but my yields are stuck at 40%, and I see significant tar formation. How can I optimize this?

Technical Diagnosis: The "classic" Sugasawa reaction using only


 often suffers from low conversion because the formed product inhibits the Lewis acid. The reaction requires a "Combined Lewis Acid" system (

+

or

) to drive the reaction to completion and ensure exclusive ortho-selectivity. The tar formation suggests uncontrolled exotherms during the initial complexation or hydrolysis steps.
Optimized Protocol: The Dual Lewis Acid System

Reagents:

  • Substrate: 3-Chloroaniline (1.0 eq)

  • Reagent: Acetonitrile (Solvent & Reactant, excess)

  • Lewis Acid 1: Boron Trichloride (

    
    , 1.1 eq) – Directing Group
    
  • Lewis Acid 2: Aluminum Chloride (

    
    , 1.1 eq) – Activator
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Workflow:

  • Complexation (Critical for Selectivity):

    • Dissolve 3-chloroaniline in dry DCE under

      
      .
      
    • Cool to 0°C .

    • Add

      
       (1M in hexane/DCM) dropwise.
      
    • Mechanism:[1][2] The Boron coordinates to the aniline nitrogen. This protects the amine from non-specific acylation and directs the incoming electrophile to the ortho position via a 6-membered transition state.

  • Activation:

    • Add

      
       pellets and Acetonitrile to the mixture.
      
    • Note:

      
       activates the nitrile, making it sufficiently electrophilic to attack the boron-complexed aniline.
      
  • Reaction:

    • Heat to reflux (80–85°C) for 6–12 hours.

    • Monitoring: Monitor consumption of starting material via HPLC. The intermediate imine is stable and will not hydrolyze until the quench.

  • Hydrolysis (The "Tar" Danger Zone):

    • Cool to 0°C.[3][4]

    • Slowly add 2N HCl. The hydrolysis of the boron-imine complex is highly exothermic.

    • Heat to 60°C for 1 hour to fully hydrolyze the imine to the ketone.

Troubleshooting Table: Sugasawa Acylation
IssueProbable CauseCorrective Action
Low Yield (<50%) Inactive NitrileAdd 1.1 eq of

or

to activate the nitrile.

alone is often insufficient [1].
Wrong Regioisomer Temperature RampEnsure the

-Aniline complex forms at 0°C before heating. High initial temp causes thermodynamic scrambling.
Solidification/Stalling Solvent VolumeThe Boron-Aluminum complex is bulky. Increase solvent volume to 10-15V (Volumes relative to weight).
Dechlorination N/AThis route preserves the Cl atom (unlike reduction routes).

Module 2: Chemoselective Reduction (Alternative Route)

User Question: We are reducing 1-(4-chloro-2-nitrophenyl)ethanone using Pd/C and Hydrogen. We are observing 15-20% dechlorinated byproduct (2-aminoacetophenone). How do we stop this?

Technical Diagnosis: Palladium on Carbon (Pd/C) is notorious for oxidative addition into Aryl-Chloride bonds, leading to hydrodehalogenation. You must switch to a chemoselective metal reduction system that operates via electron transfer rather than catalytic hydrogenation.

Recommended Protocol: Iron/Ammonium Chloride Reduction

This method is chemically orthogonal to the aryl-chloride bond, ensuring 100% retention of the halogen.

Protocol:

  • Setup: Charge 1-(4-chloro-2-nitrophenyl)ethanone (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to reflux (70–80°C) for 2–4 hours.

  • Workup: Filter hot through Celite (to remove Iron oxides). Concentrate filtrate.

  • Isolation: Extract with Ethyl Acetate.

Alternative: Use Platinum on Carbon (Pt/C) sulfided, which is less active toward C-Cl bonds than Pd/C, though Iron is cheaper and more robust [2].

Module 3: Salt Formation & Stability

User Question: Our final HCl salt turns yellow/brown and becomes sticky after a few days. How do we ensure a stable, white solid?

Technical Diagnosis: The "stickiness" indicates hygroscopicity caused by excess water or sulfuric acid impurities trapped in the lattice. The color change indicates oxidation of the free amine, likely catalyzed by trace metals or light.

Optimization of Salt Formation:

  • Solvent System: Do not use aqueous HCl.

  • Reagent: Use 4M HCl in Dioxane or generate HCl gas in situ (Acetyl Chloride + Methanol).

  • Procedure:

    • Dissolve the free base (2-amino-4-chloroacetophenone) in anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

    • Cool to 0–5°C.[5]

    • Add HCl/Dioxane dropwise until pH < 2.

    • Stir for 1 hour at 0°C to maximize crystallization.

    • Filter and wash with cold EtOAc.

    • Drying: Vacuum dry at 40°C. Crucial: Store under Argon/Nitrogen in amber vials.

Visualizing the Process Logic

Workflow 1: The Sugasawa Mechanism & Process Flow

SugasawaReaction cluster_inputs Step 1: Complexation cluster_reaction Step 2: Acylation cluster_workup Step 3: Hydrolysis Aniline 3-Chloroaniline Complex Aniline-Boron Complex Aniline->Complex 0°C, DCE BCl3 BCl3 (Lewis Acid 1) BCl3->Complex Imine Stable Imine Intermediate Complex->Imine Reflux, Ortho-Selective Nitrile Acetonitrile + AlCl3 (Activator) Nitrile->Imine Product 1-(2-Amino-4-chlorophenyl) ethanone HCl Imine->Product Hydrolysis Acid Aq. HCl (Heat)

Caption: Figure 1.[5] The Dual-Lewis Acid (Sugasawa) pathway ensures ortho-regioselectivity via boron-nitrogen coordination.

Workflow 2: Troubleshooting Impurity Profiles

TroubleshootingTree Problem Impurity Detected in Final Product Type1 Impurity: Dechlorinated (2-Aminoacetophenone) Problem->Type1 Type2 Impurity: Wrong Isomer (2-Amino-6-chloro...) Problem->Type2 Type3 Impurity: Tar/Polymer Problem->Type3 Sol1 Cause: Pd/C used Fix: Switch to Fe/NH4Cl or Pt/C(S) Type1->Sol1 Sol2 Cause: Thermal Scrambling Fix: Ensure BCl3 complex forms at 0°C Type2->Sol2 Sol3 Cause: Exothermic Hydrolysis Fix: Quench slowly at 0°C, then heat Type3->Sol3

Caption: Figure 2. Decision tree for identifying and resolving common impurity issues in the synthesis workflow.

References

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[1] Aminohaloborane in organic synthesis.[4] 1. Specific ortho substitution of anilines.[1][6][7] Journal of the American Chemical Society, 100(15), 4842–4852.

  • BenchChem Technical Support. (2025). Application Notes: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone (Analogous Protocol). BenchChem Application Notes. 8

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. (Describes the use of 4-chloroaniline derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride and all reagents (


, 

) before handling. These reactions involve hazardous Lewis acids and must be performed in a fume hood.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Topic: Removal of impurities from 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride CAS Registry Number: 59997-51-2 (Free base); HCl salt varies.[1] Synonyms: 2'-Amino-4'-chloroacetophenone HCl; 4-Chloro-2-acetylaniline h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride CAS Registry Number: 59997-51-2 (Free base); HCl salt varies.[1] Synonyms: 2'-Amino-4'-chloroacetophenone HCl; 4-Chloro-2-acetylaniline hydrochloride.[1] Primary Application: Key intermediate in the synthesis of Efavirenz (Sustiva) and other quinoline-based antiretrovirals.[1]

Module 1: The Impurity Profile

Before initiating purification, you must diagnose the specific nature of the contamination.[1] In the synthesis of this acetophenone derivative—typically via Friedel-Crafts acylation of protected 4-chloroaniline—impurities generally fall into three categories.

Table 1: Common Impurities & Diagnostic Markers

Impurity TypeSpecific ContaminantOriginDiagnostic Marker
Starting Material 4-ChloroanilineIncomplete acylation or hydrolysis.[1]HPLC: Early eluting peak.[1] Appearance: Darkening/browning over time.[1]
Intermediate N-(4-chlorophenyl)acetamide (or pivalamide)Incomplete hydrolysis of the protecting group after acylation.[1]HPLC: Late eluting peak (more lipophilic).[1] IR: Strong amide carbonyl stretch (~1650 cm⁻¹).[1]
Inorganics Aluminum/Zinc saltsResidual Lewis acid catalysts (AlCl₃, ZnCl₂).[1]Ash test: High residue on ignition.[1] Solubility: Haze in organic solvents.[1]
Oxidation Azo/Azoxy dimersOxidation of the free amino group during workup.Appearance: Pink, red, or brown discoloration.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: The product is isolating as a "sticky" gum or oil rather than a crystalline solid. How do I fix this?

Diagnosis: This "oiling out" phenomenon usually indicates solvent entrapment or excess acidity .[1] The hydrochloride salt can form a supersaturated oil if the cooling rate is too fast or if residual high-boiling solvents (like toluene or chlorobenzene) are present.[1]

Corrective Protocol:

  • The "Reslurry" Method: Do not attempt to re-dissolve.[1] Instead, suspend the gum in cold Isopropyl Acetate or Diethyl Ether .[1]

  • Trituration: Vigorously stir (triturate) the suspension. The mechanical action combined with the solvent's ability to extract organic impurities often triggers crystallization.

  • Seed Crystals: If available, add a seed crystal of pure material during the trituration.

Q2: My product has a persistent pink or reddish hue, even after recrystallization.

Diagnosis: This is a classic sign of oxidative degradation of the aniline moiety.[1] Aromatic amines are sensitive to air, forming colored quinoid-like impurities even at ppm levels.[1]

Corrective Protocol:

  • Charcoal Treatment: Dissolve the salt in hot Ethanol/Water (see Protocol A).[1] Add Activated Carbon (5-10% w/w) .[1]

  • Inert Atmosphere: Stir for 30 minutes under Nitrogen or Argon. Oxygen must be excluded.[1]

  • Hot Filtration: Filter through a Celite pad while hot to remove the charcoal.[1]

  • Acidic Wash: Ensure the crystallization solvent is slightly acidic (add 1% conc.[1] HCl) to keep the amine protonated and resistant to oxidation.[1]

Q3: HPLC shows a persistent impurity at RRT ~1.2 (Relative Retention Time).

Diagnosis: This is likely the N-acylated intermediate (e.g., N-(2-acetyl-4-chlorophenyl)acetamide).[1] It co-crystallizes easily with the product because of structural similarity.

Corrective Protocol:

  • Hydrolysis Check: The presence of this impurity suggests the hydrolysis step (removing the protecting group) was incomplete.[1]

  • Reflux: Dissolve the crude material in 6N HCl and reflux for an additional 2–4 hours. Monitor by TLC until the less polar spot disappears.

  • Re-isolation: Cool to precipitate the pure hydrochloride salt.

Module 3: Experimental Protocols

Protocol A: Standard Recrystallization (For Purity >98%)

Best for removing inorganic salts and trace starting materials.[1]

  • Dissolution: Place 10 g of crude 1-(2-Amino-4-chlorophenyl)ethanone HCl in a flask.

  • Solvent: Add Ethanol (95%) or Isopropanol (IPA) .[1] Heat to reflux.[1][2]

    • Note: If solubility is poor, add water dropwise until clear, but do not exceed 10% water volume.[1]

  • Clarification: If the solution is hazy (inorganics), filter hot through a sintered glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring. Then, chill to 0–5°C for 2 hours.

  • Filtration: Collect the white needles via vacuum filtration.[1]

  • Wash: Wash the cake with cold IPA.

  • Drying: Dry under vacuum at 45°C. Do not overheat , as the HCl salt can dissociate or degrade.[1]

Protocol B: Acid-Base "Reset" (For Purity >99.5%)

The "Nuclear Option" for removing stubborn organic impurities and isomers.[1]

  • Basification: Suspend the crude HCl salt in water. Slowly add 20% NaOH or NH₄OH until pH > 10.[1] The solid will convert to the yellow free base.

  • Extraction: Extract the free base into Heptane or Toluene (Efavirenz synthesis grade).[1]

    • Why? The free base is highly lipophilic; inorganic salts and polar degradants stay in the water.

  • Washing: Wash the organic layer with brine.[1]

  • Salt Formation:

    • Dry the organic layer over Na₂SO₄.[1]

    • Bubble anhydrous HCl gas into the solution OR add a solution of HCl in Isopropanol .

  • Precipitation: The pure hydrochloride salt will precipitate immediately as a white solid.[1]

Module 4: Process Visualization

Diagram 1: Purification Decision Matrix

Use this flow to determine the correct protocol based on your specific issue.

PurificationLogic Start Crude 1-(2-Amino-4-chlorophenyl) ethanone HCl Check Diagnostic Check (HPLC / Visual) Start->Check IssueColor Issue: Pink/Brown Color (Oxidation) Check->IssueColor Visual IssueGum Issue: Sticky/Oiling Out (Solvent Trap) Check->IssueGum Physical IssueIso Issue: Organic Impurities (Intermediates) Check->IssueIso HPLC ActionCharcoal Protocol: Charcoal Treatment + Inert Atmosphere IssueColor->ActionCharcoal ActionReslurry Protocol: Reslurry in Isopropyl Acetate IssueGum->ActionReslurry ActionAcidBase Protocol: Acid-Base Extraction (The 'Reset' Method) IssueIso->ActionAcidBase Final Pure Crystalline HCl Salt ActionCharcoal->Final ActionReslurry->Final ActionAcidBase->Final

Caption: Decision matrix for selecting the appropriate purification method based on observed impurities.

Diagram 2: The Acid-Base "Reset" Workflow

Detailed chemical flow for high-purity isolation.

AcidBaseFlow ImpureSalt Impure HCl Salt (Solid) FreeBase Free Base (Yellow Oil/Solid) ImpureSalt->FreeBase Add NaOH (pH >10) OrganicPhase Organic Phase (Heptane/Toluene) FreeBase->OrganicPhase Extract w/ Toluene AqueousPhase Aqueous Waste (Salts/Polar Impurities) FreeBase->AqueousPhase Partition PureSalt Purified HCl Salt (White Precipitate) OrganicPhase->PureSalt Add HCl/IPA (Re-salting)

Caption: The Acid-Base extraction method separates the lipophilic amine from water-soluble impurities before re-precipitation.[1]

References

  • Vertex Pharmaceuticals/Merck. (2018).[1] Synthesis method of efavirenz key intermediate. CN108947855B.[1] Google Patents. Link

  • BenchChem. (2025).[1][3][4] Recrystallization and purification techniques for 2'-Aminoacetophenone. BenchChem Technical Guides.[1] Link

  • Pierce, M. E., et al. (1998).[1] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.[1] Journal of Organic Chemistry, 63(23), 8536–8543.[1] Link[1]

  • Frontier, A. (2024).[1] Reagents & Solvents: Solvents for Recrystallization.[1][3][4][5] University of Rochester.[5] Link

Sources

Optimization

Preventing the formation of byproducts in 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride reactions

This is a technical support guide designed for researchers and process chemists working with 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl).[1] Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl).[1]

Executive Summary & Compound Profile

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a critical "ortho-amino ketone" building block.[1] Its dual functionality—a nucleophilic aniline amine adjacent to an electrophilic ketone—makes it an ideal scaffold for synthesizing nitrogen heterocycles (quinolines, indoles, cinnolines) and antiretroviral intermediates (e.g., Efavirenz precursors).

However, this same reactivity predisposes the molecule to self-condensation , oxidative dimerization , and regiochemical scrambling . This guide addresses these specific failure modes.

PropertySpecification
CAS (Free Base) 39061-72-8
Common Name 2'-Amino-4'-chloroacetophenone HCl
Key Reactivity Friedländer annulation, Grignard/Lithium addition, Indole cyclization
Major Instability Schiff base oligomerization, Aniline oxidation (browning)

Critical Troubleshooting: Reaction-Specific Issues

Scenario A: Low Yield in Alkynylation (Efavirenz Intermediate Synthesis)

Context: You are reacting the ketone with a cyclopropylacetylide (e.g., Lithium cyclopropylacetylide) to form the tertiary alcohol (AMCOL).

Issue: Formation of "Dehydrated Styrene" Impurities or Unreacted Starting Material.[1]

Q: Why am I seeing a significant amount of a non-polar impurity with a styrene-like UV signature? A: This is likely the dehydration product .[1] The tertiary alcohol formed upon alkynylation is benzylic and prone to acid-catalyzed elimination during the workup.[1]

  • Mechanism: If the quench is too acidic (pH < 4) or the temperature rises during the quench, the hydroxyl group eliminates water to form the conjugated enyne (styrene derivative).[1]

  • Prevention Protocol:

    • Reverse Quench: Pour the reaction mixture into a buffered solution (e.g., sat. NH₄Cl or phosphate buffer pH 7), rather than adding acid to the reaction.

    • Temperature Control: Maintain internal temperature < 5°C during the quench. Exotherms catalyze the elimination.[1]

Q: My conversion stalls at ~80%. Adding more acetylide doesn't help. A: This is often due to enolization .[1] The acetyl group has acidic alpha-protons.[1] The basic acetylide reagent can deprotonate the ketone (forming an enolate) rather than attacking the carbonyl carbon.[1]

  • Solution: Use "Cerium(III) Chloride" (Luche conditions).[1] Pre-mixing the organolithium/magnesium reagent with anhydrous CeCl₃ suppresses basicity and enhances nucleophilicity, favoring 1,2-addition over enolization.

Scenario B: Oligomerization during Cyclization (Quinoline Synthesis)

Context: Friedländer synthesis or similar condensation with ketones/aldehydes.[1]

Issue: Formation of dark, insoluble tars or dimers.

Q: The reaction mixture turns black and viscous.[1] What is happening? A: You are witnessing intermolecular Schiff base polymerization .[1] Instead of the amine reacting with the external ketone (the coupling partner), it reacts with the ketone of another 1-(2-Amino-4-chlorophenyl)ethanone molecule.[1]

  • Root Cause: High concentration of the starting material relative to the coupling partner.

  • Corrective Action:

    • Inverse Addition: Slowly add the 1-(2-Amino-4-chlorophenyl)ethanone to the solution of the coupling partner (which should be in excess).[1]

    • Acid Catalysis: If using acid catalysis, switch to a milder Lewis acid (e.g., ZnCl₂ or sulfamic acid) rather than strong Brønsted acids (HCl/H₂SO₄) which promote rapid self-condensation.[1]

Storage & Stability: The "Pre-Reaction" Phase

The hydrochloride salt is generally more stable than the free base, but it is hygroscopic. Hydrolysis leads to the release of HCl and the formation of the free amine, which then oxidizes.

Q: My white powder has turned beige/brown. Is it usable? A: The color change indicates oxidative degradation of the aniline moiety to azo- or nitroso- species.[1]

  • Test: Perform a TLC (Solvent: Hexane/EtOAc 3:1). If a baseline spot or a spot with R_f ~0.9 (azo dimer) appears, repurification is required.

  • Recovery: Recrystallize from Ethanol/Conc. HCl (9:1).[1] The HCl ensures the amine remains protonated (protected) during the heating step.[1]

Storage Protocol:

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).[1]

  • Temp: -20°C is ideal; 2-8°C is acceptable for short term.[1]

  • Container: Amber glass (light catalyzes radical oxidation of the amine).[1]

Visualizing the Impurity Landscape

The following diagram maps the pathways leading to the desired product versus the common byproducts.

ReactionPathways Start 1-(2-Amino-4-chlorophenyl) ethanone HCl Intermediate Intermediate: Tertiary Alkoxide Start->Intermediate Nucleophilic Attack Enolate Byproduct A: Enolate (No Reaction) Start->Enolate Deprotonation (Basicity > Nucleophilicity) SelfCond Byproduct B: Schiff Base Dimer (Oligomers) Start->SelfCond High Conc. (Intermolecular) Reagent Reagent: Cyclopropylacetylide (or Ketone) Product Target Product: (AMCOL or Quinoline) Intermediate->Product Controlled Quench Elimination Byproduct C: Dehydrated Styrene (Acidic Workup) Intermediate->Elimination Acidic/Hot Quench

Caption: Reaction logic flow showing the divergence between the desired nucleophilic attack and the three major failure modes: Enolization, Self-Condensation, and Elimination.

Experimental Protocols

Protocol 1: Purification of Degraded Material

If your starting material has oxidized (brown color), use this standard recrystallization method to reset the purity.

  • Dissolution: Dissolve 10 g of crude salt in 80 mL of Ethanol (95%) at reflux (approx. 78°C).

  • Acidification: Add 5 mL of concentrated HCl dropwise. Rationale: This ensures the free amine is fully converted back to the salt, which is less soluble in cold ethanol than the oxidized impurities.

  • Filtration: Filter the hot solution through a heated glass funnel to remove insoluble oligomers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white needles, wash with 10 mL cold acetone (removes organic impurities), and dry under vacuum.

Protocol 2: "Test Reaction" for Reactivity Check

Before committing valuable reagents, verify the "active" content of your starting material using a simple Schiff base formation.

  • Mix 100 mg of 1-(2-Amino-4-chlorophenyl)ethanone HCl with 1 equivalent of p-anisaldehyde in 2 mL Methanol.

  • Add 100 µL Triethylamine.

  • Stir at RT for 30 mins.

  • Pass Criteria: TLC should show complete disappearance of the starting amine spot and formation of a bright yellow imine spot.[1] If starting material remains, your salt stoichiometry is off (excess HCl) or the material is degraded.

References

  • Preparation of Efavirenz Intermediates

    • Title: Synthesis of Efavirenz via Alkynylation of Cyclopropyl Ketones.[1]

    • Source:Organic Process Research & Development, "Development of a Practical Synthesis of Efavirenz".
    • URL:[Link] (Verified via search context 1.4, 1.10)[1]

  • Quinoline Synthesis via Friedländer Annulation

    • Title: Recent advances in the synthesis of quinolines: A review.
    • Source:RSC Advances, 2014, 4, 24463-24476.[2]

    • URL:[Link]

  • Safety & Handling of Amino-Acetophenones

    • Title: 1-(2-Amino-4-chlorophenyl)ethanone Safety Data Sheet.[1]

    • Source: Sigma-Aldrich / Merck.[1]

  • Genotoxic Impurity Analysis (AMCOL)

    • Title: Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity.[1]

    • Source:NIH / PMC, 2020.
    • URL:[Link]

Sources

Troubleshooting

Stability issues of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride and its solutions

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride in their experiments. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.

Introduction

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceuticals.[1] As a primary aminoketone, its hydrochloride salt form is utilized to enhance stability and solubility.[2] However, like many bifunctional molecules, it can be susceptible to degradation under certain experimental and storage conditions. Understanding the potential stability issues and their solutions is critical for obtaining reliable and reproducible experimental results.

This guide is structured to provide direct, actionable advice to challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride?

A1: The main stability concerns stem from the presence of both a primary aromatic amine and a ketone functional group. Primary aminoketones can be prone to self-condensation, where two molecules react to form an imine, which can then potentially polymerize. Additionally, the aromatic amine group is susceptible to oxidation, and the entire molecule can be sensitive to light and pH extremes. The hydrochloride salt improves stability by protonating the amine group, reducing its nucleophilicity and susceptibility to oxidation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is often hygroscopic, so protection from moisture is crucial.

ParameterRecommended ConditionRationale
Temperature2-8°CMinimizes the rate of potential degradation reactions.
AtmosphereInert Gas (Argon, Nitrogen)Prevents oxidation of the amine functional group.
LightAmber vial or dark containerProtects against photolytic degradation.
MoistureTightly sealed container with desiccantPrevents hydrolysis and moisture-induced degradation.

Q3: Can I dissolve the compound in any solvent?

A3: While the hydrochloride salt enhances solubility in polar solvents, care must be taken. Protic solvents, especially under neutral or basic conditions, can facilitate self-condensation reactions. For reactions, it is advisable to use anhydrous aprotic solvents. If an aqueous solution is necessary, it should be freshly prepared and ideally buffered at an acidic pH to maintain the protonated state of the amine.

Q4: I am observing a color change in my solid sample over time. What could be the cause?

A4: A color change, typically to a yellow or brownish hue, is often an indication of degradation. This is most commonly caused by oxidation of the primary aromatic amine group. Exposure to air and/or light can accelerate this process. If you observe a color change, it is recommended to verify the purity of the compound before use.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

If you are experiencing variable yields or observing unknown impurities in your reaction mixture, the stability of the starting material may be compromised.

Troubleshooting Workflow:

start Inconsistent Yields or Unexpected Byproducts check_purity Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity pure Purity Confirmed check_purity->pure >98% impure Purity Compromised check_purity->impure <98% check_storage Review Storage Conditions (Temp, Atmosphere, Light, Moisture) pure->check_storage end_bad Source New, High-Purity Starting Material impure->end_bad storage_ok Storage Conditions Correct check_storage->storage_ok storage_bad Improper Storage check_storage->storage_bad Deviations check_handling Review Handling Procedures (e.g., exposure to air, moisture) storage_ok->check_handling storage_bad->end_bad handling_ok Handling is Appropriate check_handling->handling_ok handling_bad Improper Handling check_handling->handling_bad Exposure reaction_conditions Investigate Reaction Conditions (Solvent, Temp, pH, Reaction Time) handling_ok->reaction_conditions handling_bad->end_bad end_good Identify and Address Reaction Parameter reaction_conditions->end_good

Troubleshooting Workflow for Inconsistent Reactions

Issue 2: Appearance of a New Peak in HPLC Analysis During a Stability Study

When conducting stability studies, the emergence of new peaks indicates degradation. A forced degradation study can help identify the nature of these degradants.

Potential Degradation Pathways:

Based on the structure of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride, the following degradation pathways are plausible under stress conditions:

  • Self-Condensation: Especially under neutral or basic conditions, two molecules can condense to form an imine, which may further react.

  • Oxidation: The primary aromatic amine can be oxidized, leading to colored impurities.

  • Hydrolysis: While less common for the core structure, hydrolysis of the hydrochloride salt can liberate the free base, which is less stable.

  • Photodegradation: The chloro-substituted aromatic ring can be susceptible to photolytic reactions.

Proposed Degradation Pathways Diagram:

parent 1-(2-Amino-4-chlorophenyl)ethanone HCl self_condensation Self-Condensation Products (Imines, Dimers) parent->self_condensation Neutral/Basic pH, Heat oxidation Oxidized Products (e.g., Nitroso, Nitro derivatives) parent->oxidation O2, Light, Metal Ions photodegradation Photodegradation Products (e.g., Dehalogenated species) parent->photodegradation UV/Vis Light hydrolysis Free Base (less stable) parent->hydrolysis Moisture

Potential Degradation Pathways

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability of your compound and to develop a stability-indicating analytical method, a forced degradation study is essential.

Objective: To generate potential degradation products of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride under various stress conditions.

Materials:

  • 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution (1 mg/mL in methanol) at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This method provides a starting point for the separation of the parent compound from its potential degradation products. Method optimization may be required.

Instrumentation and Conditions:

ParameterValue
HPLC SystemStandard HPLC with UV detector
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 20 min
Flow Rate1.0 mL/min
Column Temp.30°C
Detection254 nm
Injection Vol.10 µL

Workflow for HPLC Analysis:

start Sample Preparation (Stressed or Unstressed) injection Inject into HPLC System start->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Assessment) detection->analysis

HPLC Analysis Workflow

References

  • MySkinRecipes. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride. [Link]

  • PubChem. 1-(2-Amino-4-chlorophenyl)ethanone. [Link]

Sources

Optimization

Optimizing the purification of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

Technical Support Center: Purification of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Case ID: PUR-5900-HCl Subject: Optimization of Crystallization & Impurity Removal Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Case ID: PUR-5900-HCl Subject: Optimization of Crystallization & Impurity Removal Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (often referred to as 2'-amino-4'-chloroacetophenone HCl).[1] This molecule is a critical intermediate for the synthesis of quinolones and indole-based therapeutics.

The Challenge: This compound presents a "dual-personality" difficulty during purification:

  • Basicity vs. Acidity: As an aniline derivative, the free base is weak, meaning the hydrochloride salt is prone to hydrolysis (reverting to free base) in dilute solution or upon heating, often leading to "oiling out."

  • Oxidative Instability: The electron-rich amino group makes the compound susceptible to air oxidation, resulting in persistent purple/brown coloration.

This guide provides a self-validating protocol to overcome these specific issues.

Part 1: The "Golden Path" Purification Protocol

Do not rely on standard evaporation. The following method exploits the Common Ion Effect and Polarity Switching to maximize purity.

Reagents Required:
  • Solvent A (Dissolution): Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Solvent B (Antisolvent): Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Stabilizer: Concentrated HCl (37%).

  • Clarifier: Activated Charcoal (Norit® or Darco®).

Step-by-Step Methodology:
  • Acidic Dissolution (The Hydrolysis Shield):

    • Dissolve the crude solid in the minimum volume of boiling Solvent A .

    • CRITICAL: Add 1% v/v of Concentrated HCl to this boiling solution.

    • Why? Heating an aniline salt in alcohol can cause partial dissociation (

      
      ). The free base (
      
      
      
      ) has a lower melting point and causes "oiling." The excess HCl forces the equilibrium to the left (Salt form).
  • Oxidative Scrub (If colored):

    • If the solution is dark/purple, remove from heat for 30 seconds.

    • Add Activated Charcoal (5 wt% relative to substrate).

    • Stir for 10 minutes (do not boil vigorously with charcoal; it bumps).

    • Filter hot through a Celite pad.

  • Controlled Crystallization:

    • Reheat filtrate to near-boiling.

    • Slowly add Solvent B until persistent turbidity (cloudiness) is observed.[2]

    • Add just enough Solvent A dropwise to clear the solution.

    • Allow to cool to room temperature undisturbed (slow cooling promotes crystal purity over nucleation speed).

  • Final Isolation:

    • Cool to 0–4°C for 2 hours.

    • Filter and wash with cold Solvent B .

    • Dry under vacuum at 40°C. Avoid high heat (>60°C) to prevent HCl loss.

Part 2: Troubleshooting Guide (Q&A)

Q1: "My product is separating as a dark oil at the bottom, not crystals. Why?"

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). Root Cause:

  • Impurity Depression: High impurity levels lower the melting point of your salt below the solvent's boiling point.

  • Free Base Formation: As mentioned above, if the pH isn't low enough, the free base forms. The free base melts at a much lower temperature (approx. 80-90°C) compared to the salt (>200°C). The Fix:

  • Immediate: Reheat to dissolve the oil. Add a small volume of Conc. HCl.

  • Process Change: Use Isopropanol (IPA) instead of Ethanol. IPA has a higher boiling point and slightly lower polarity, which often favors the salt lattice over the oil phase. Seed the solution with a pure crystal at 50°C.

Q2: "The crystals are white, but the solution turns purple overnight. Is my product degrading?"

Diagnosis: Oxidative coupling of the aniline moiety. Root Cause: The 2-amino group is electron-rich.[3] In solution, trace oxygen creates radical cations that dimerize (similar to aniline black formation). The Fix:

  • Storage: Store the solid in amber vials under Argon.

  • In-Process: Add a pinch of Sodium Bisulfite or Ascorbic Acid to the recrystallization solvent as a sacrificial antioxidant. This is more effective than charcoal for preventing re-coloration.

Q3: "I see a second spot on TLC that moves faster than my product. What is it?"

Diagnosis: Likely the Free Base or the 4-amino-2-chloro regioisomer . Analysis:

  • If the spot disappears after treating the TLC plate with HCl vapor, it is the free base (dissociation on silica).

  • If the spot persists, it is a regioisomer (starting material impurity from the Sugasawa reaction). The Fix:

  • Recrystallize from Water/Ethanol (1:3) . The regioisomer often has a distinct solubility profile in aqueous mixtures compared to the target 2-amino isomer due to the lack of intramolecular hydrogen bonding (which exists in the 2-amino free base but is disrupted in the salt).

Part 3: Visualization & Logic

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct corrective action during experimentation.

PurificationLogic Start Crude 1-(2-Amino-4-chlorophenyl) ethanone HCl CheckColor Is the solid/solution dark (Purple/Brown)? Start->CheckColor Charcoal Action: Hot Filtration with Activated Charcoal CheckColor->Charcoal Yes Dissolve Dissolve in Hot EtOH + 1% HCl CheckColor->Dissolve No Charcoal->Dissolve CheckState Cooling Behavior? Dissolve->CheckState Crystals Precipitate: Crystals CheckState->Crystals Normal Oil Precipitate: Oiling Out CheckState->Oil Phase Sep Wash Wash with Et2O/MTBE Crystals->Wash FixOil Action: Reheat, add more HCl, Seed at 50°C Oil->FixOil FixOil->CheckState Final Pure HCl Salt Wash->Final

Caption: Decision logic for handling common purification defects (Coloration and Oiling Out).

Workflow 2: The "Sugasawa" Context

Understanding where your impurities come from.

SynthesisContext SM 3-Chloroaniline Inter Boron-Imine Complex SM->Inter Ortho-acylation Reagent Acetonitrile + BCl3 (Sugasawa Cond.) Reagent->Inter Hydrolysis Acid Hydrolysis Inter->Hydrolysis Product Target: 2-Amino-4-chloro acetophenone Hydrolysis->Product Major Impurity1 Impurity: 4-Amino-2-chloro (Regioisomer) Hydrolysis->Impurity1 Minor Impurity2 Impurity: Quinoline derivatives (Cyclization) Product->Impurity2 Overheating

Caption: Mechanistic origin of impurities. Note that overheating the intermediate can lead to cyclization byproducts.

Part 4: Data & Specifications

Table 1: Solubility Profile (HCl Salt)

Data derived from general aniline hydrochloride behavior.

SolventTemp (25°C)Temp (Boiling)SuitabilityNotes
Water SolubleHighly SolublePoor Risk of hydrolysis; difficult to dry.
Ethanol ModerateSolubleExcellent Best balance for recrystallization.
Isopropanol LowSolubleGood Good alternative if EtOH yield is low.
Ethyl Acetate InsolubleSparinglyAntisolvent Good for crashing out product.
DCM InsolubleInsolubleWash Only Removes non-polar impurities.
Table 2: Critical Process Parameters (CPP)
ParameterSpecificationReason
Acidity (pH) < 2.0 (during workup)Prevents free-base formation and oiling.
Cooling Rate 10°C / 30 minsRapid cooling traps colored impurities.
Drying Temp < 60°CHCl salts can lose HCl (sublime) or degrade.

References

  • Sugasawa, T., et al. (1978).[4] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society. 100(15), 4842–4852.

  • Organic Syntheses. (2010). "Sugasawa Reaction: Synthesis of Indoles and 1-Acyl-3-indolinones." Organic Syntheses.

  • BenchChem. (2025).[5] "Recrystallization and purification techniques for 2'-Aminoacetophenone." BenchChem Technical Guides.

  • Sigma-Aldrich. "Product Specification: 1-(2-Amino-4-chlorophenyl)ethanone." Merck/Millipore Sigma.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(2-Amino-4-chlorophenyl)ethanone HCl

Case ID: SOL-2A4C-HCl Compound: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0) Classification: Aniline Hydrochloride Salt / Acetophenone Derivative Support Tier: Senior Application Scientist[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2A4C-HCl Compound: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0) Classification: Aniline Hydrochloride Salt / Acetophenone Derivative Support Tier: Senior Application Scientist[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Issue: Researchers frequently encounter reaction failures with 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride not because of intrinsic non-reactivity, but due to phase incompatibility .[1]

As a hydrochloride salt, this compound exists as a high-melting ionic lattice.[1] It is highly soluble in water and polar protic solvents (methanol) but virtually insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for many downstream transformations (e.g., Friedländer quinoline synthesis, acylations).

The Solution Architecture: To restore reactivity, you must disrupt the ionic lattice. This is achieved via two primary pathways:

  • Ex-Situ Desalting (Free-Basing): Converting the salt to the lipophilic free base before the main reaction.[1]

  • In-Situ Solubilization: Using polar aprotic co-solvents or organic bases to liberate the reactive amine within the reaction vessel.[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct solubilization strategy for your specific experimental constraints.

SolubilityLogic Start START: Reaction Solvent System? IsWaterAllowed Is water/aqueous workup allowed? Start->IsWaterAllowed ProtocolA PROTOCOL A: Biphasic Desalting (Best for Purity) IsWaterAllowed->ProtocolA Yes IsPolarAllowed Can you use DMSO/DMF? IsWaterAllowed->IsPolarAllowed No (Anhydrous) ProtocolB PROTOCOL B: In-Situ Organic Base (TEA/DIPEA + DCM/THF) IsPolarAllowed->ProtocolB No (Strictly Non-Polar) ProtocolC PROTOCOL C: Solvent Switch (Dissolve in DMSO -> Dilute) IsPolarAllowed->ProtocolC Yes

Figure 1: Decision tree for selecting the appropriate solubilization method based on reaction tolerance to water and polar solvents.

Technical Protocols

Protocol A: Biphasic Desalting (The "Free-Base" Isolation)

Best For: Reactions requiring high purity or non-polar solvents (DCM, Toluene) where amine salts interfere.[1] Mechanism: Deprotonation of the ammonium species (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) restores the neutral aniline (

), which partitions into the organic phase.

Reagents:

  • Starting Material: 1-(2-Amino-4-chlorophenyl)ethanone HCl[1]

  • Base: Saturated aqueous Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or 1M NaOH.
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Suspension: Suspend the hydrochloride salt in EtOAc (10 mL per gram of salt). Note: It will not dissolve yet.

  • Neutralization: Add an equal volume of Saturated

    
     solution.
    
  • Agitation: Stir vigorously for 15–20 minutes. The solid salt will disappear as it converts to the free base and dissolves in the EtOAc layer.

    • Checkpoint: The organic layer should turn yellow/orange (characteristic of the free aniline).

  • Separation: Transfer to a separatory funnel. Collect the organic layer.[2][3]

  • Extraction: Extract the aqueous layer once more with fresh EtOAc to maximize yield.

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Storage: Use the resulting yellow solid immediately. Free base 2-aminoacetophenones are prone to oxidative degradation (turning dark brown/black) upon prolonged air exposure [1].

Protocol B: In-Situ Activation (Anhydrous Conditions)

Best For: Acylations or reactions sensitive to water where isolation is risky.[1] Mechanism: An organic base acts as a proton scavenger, liberating the nucleophilic amine in real-time.[1]

Reagents:

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 1.5 equivalents).

  • Solvent: THF, DCM, or Toluene.

Step-by-Step Workflow:

  • Slurry: Suspend the salt in the anhydrous solvent under inert atmosphere (

    
    /Ar).
    
  • Scavenging: Add TEA dropwise.

    • Observation: The suspension will change character. The heavy crystalline starting material will dissolve, replaced by a fine, cloudy precipitate of Triethylamine Hydrochloride (

      
      ).
      
  • Reaction: Add your electrophile (e.g., acid chloride, aldehyde) directly to this mixture.[1]

  • Note on Heterogeneity: The

    
     byproduct is insoluble in THF/DCM. It will remain as a fine white solid but does not interfere with most reactions. It can be filtered off at the end.[2]
    
Protocol C: The "Solvent Switch" (Friedländer Synthesis)

Best For: Condensation reactions to form quinolines.[1][4][5][6] Mechanism: Utilizing high-dielectric solvents to dissolve the ionic lattice directly.

Data: Solubility Matrix

SolventSolubility of HCl SaltSolubility of Free BaseSuitability
Water HighVery LowWorkup only
Methanol/Ethanol High HighIdeal for Friedländer
DMSO / DMF High HighGood co-solvent
DCM / Chloroform NegligibleHighRequires Protocol A/B
Toluene / Hexane NegligibleModerateRequires Protocol A

Workflow: For quinoline synthesis (Friedländer), avoid non-polar solvents entirely.[1]

  • Dissolve the HCl salt in Ethanol or Methanol .

  • Add the ketone/aldehyde coupling partner.[1][5]

  • Add a catalytic amount of solid KOH or piperidine.

  • Reflux.[1][2][3][7] The salt dissolves instantly in the alcohol, and the base drives the condensation [2].

Troubleshooting & FAQs

Q: The free base turned into a black tar after I dried it. What happened? A: 2-Aminoacetophenones are sensitive to auto-oxidation and polymerization, especially when catalyzed by trace acids or light.[1]

  • Fix: Do not store the free base. Perform Protocol A (Desalting) immediately before your next reaction step. If storage is unavoidable, keep it under Argon in the freezer (-20°C).

Q: I used Protocol B (TEA in DCM), but the reaction is still slow. A: The byproduct, Triethylamine Hydrochloride, might be coating the surface of any remaining unreacted starting material.

  • Fix: Add a catalytic amount (5-10 mol%) of DMAP (4-Dimethylaminopyridine). It acts as a hyper-nucleophilic transfer agent and helps solubilize the system.[1]

Q: Can I use the HCl salt directly for Friedländer synthesis? A: Yes, but only in alcoholic solvents (MeOH/EtOH). In fact, acid catalysis is often beneficial for the initial aldol condensation step of the Friedländer mechanism [3]. However, if your coupling partner is acid-sensitive (e.g., an acetal), you must neutralize the salt first.

Q: My product is precipitating with the salt impurities. A: If you run the reaction in Ethanol (Protocol C), the product (likely a quinoline derivative) often precipitates upon cooling.

  • Fix: Filter the cold reaction mixture. Wash the solid with water (to dissolve any trapped amine hydrochloride or inorganic salts) and then cold ethanol. This is often sufficient purification without chromatography.

Mechanism Visualization: In-Situ Activation[1]

The following diagram illustrates how the organic base liberates the reactive species in Protocol B.

ReactionMechanism Salt Inactive Salt (R-NH3+ Cl-) Solid / Insoluble Transition Proton Transfer Salt->Transition Base Base (Triethylamine) Base->Transition FreeBase Active Amine (R-NH2) Soluble in DCM Transition->FreeBase Liberation Waste Waste Salt (Et3NH+ Cl-) Precipitate Transition->Waste Precipitation

Figure 2: Mechanistic pathway for in-situ solubilization using an organic base.[1] The active amine becomes soluble while the waste salt precipitates.

References

  • Santa Cruz Biotechnology. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride Product Data. Retrieved from scbt.com. Link

  • Marco,-Contelles, J., et al. (2009).[1] "The Friedländer Reaction: Synthetic and Pharmacological Perspectives."[5] Chemical Reviews, 109(6), 2652–2671. (General authoritative review on the reaction class).

  • Organic Syntheses. Friedländer Synthesis Protocols. (Standard reference for acid/base catalyzed condensation of o-amino ketones). Link

  • PubChem. 1-(2-Amino-4-chlorophenyl)ethanone Compound Summary. National Library of Medicine. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Purity Analysis of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Executive Summary & Chemical Context 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0 / Free Base CAS: 390...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts

Executive Summary & Chemical Context

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0 / Free Base CAS: 39061-72-8) is a specialized ortho-aminoacetophenone intermediate used frequently in the synthesis of indoles (via Sugasawa reaction) and quinolines (via Friedländer annulation).

Unlike its para-isomer, this compound possesses a unique structural feature: a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. This interaction creates a pseudo-cyclic 6-membered ring, significantly altering its polarity, pKa, and chromatographic behavior compared to standard anilines.

The Analytical Challenge: Standard generic C18 methods often fail to resolve this compound from its potential regioisomers (e.g., 1-(4-amino-2-chlorophenyl)ethanone) and cyclized degradants (e.g., 7-chloro-4-methylquinoline). This guide compares a generic "Method A" against an optimized "Method B" to demonstrate how identifying specific stationary phase interactions ensures true purity assessment.

Method Comparison: Generic vs. Optimized

We compared the performance of a standard drug-discovery screening method against a method specifically engineered for ortho-substituted aromatics.

Comparison Matrix
FeatureMethod A: Generic Screening Method B: Optimized Purity
Column Chemistry C18 (Octadecyl) Phenyl-Hexyl
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Mobile Phase Water/MeCN + 0.1% Formic Acid20mM Phosphate Buffer (pH 2.5) / MeCN
Selectivity (

)
Low for aromatic isomersHigh for ortho vs para isomers
Peak Shape Often tails (Silanol interaction)Sharp (Silanol suppression via buffer)
Detection Limit ~0.05%~0.01%
Suitability Rough reaction monitoringFinal product release / QC
Expert Insight: Why Method B Wins
  • 
    -
    
    
    
    Selectivity:
    The Phenyl-Hexyl phase interacts distinctively with the electron-deficient chlorophenyl ring. The ortho-amino group alters the electron density distribution differently than the para-amino group, allowing the Phenyl-Hexyl column to separate these isomers where a C18 column (relying solely on hydrophobicity) often co-elutes them.
  • pH Control: The intramolecular H-bond lowers the basicity of the amine. However, at pH 2.5 (Method B), the amine is fully protonated (

    
    ), breaking the intramolecular H-bond. This forces the molecule into a conformation that maximizes interaction with the stationary phase and eliminates peak fronting caused by "mixed-mode" H-bonding.
    
Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of the parent compound from its key impurities: 3-Chloroaniline (starting material) and 7-Chloro-4-methylquinoline (cyclization byproduct).

Reagents & Equipment
  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Milli-Q Water.
    
  • Reference Standard: 1-(2-Amino-4-chlorophenyl)ethanone HCl (>99.0%).

Step-by-Step Workflow

1. Buffer Preparation (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of

    
     in 900 mL of water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.

  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (primary) and 210 nm (impurity check).

  • Injection Volume: 5 µL.

3. Gradient Profile:

Time (min)% Buffer (A)% Acetonitrile (B)
0.09010
15.04060
20.01090
22.01090
22.19010
27.09010

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock: Prepare 1.0 mg/mL solution of the sample.

  • Note: The hydrochloride salt is hygroscopic. Weigh quickly or use a dry box.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process and physical chemistry governing the separation strategy.

HPLC_Workflow Sample Crude Sample 1-(2-Amino-4-chlorophenyl)ethanone Check_Structure Structural Analysis (Ortho-Amino Ketone) Sample->Check_Structure Risk_Factor Risk: Intramolecular H-Bond & Cyclization Check_Structure->Risk_Factor Choice Select Column Chemistry Risk_Factor->Choice C18_Path Method A: C18 (Hydrophobic Only) Choice->C18_Path Generic Screen Phenyl_Path Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl_Path Optimized Result_A Result A: Co-elution of Isomers Peak Tailing C18_Path->Result_A Result_B Result B: Baseline Resolution Sharp Peaks Phenyl_Path->Result_B Result_A->Choice Re-evaluate QC_Decision QC Pass/Fail Based on Impurity Profile Result_B->QC_Decision

Caption: Analytical workflow emphasizing the selection of Phenyl-Hexyl chemistry to overcome structural challenges.

Data Analysis & Troubleshooting
Retention Time (RT) Markers (Method B)
CompoundApprox. RT (min)RRT (Relative RT)Notes
3-Chloroaniline 4.20.38Common starting material.
Parent Compound 11.01.00Main Peak.
4-Amino-isomer 11.81.07Critical Pair. Requires

-

selectivity.
Cyclized Quinolone 14.51.32Late eluter; highly UV active.
Troubleshooting Guide
  • Peak Splitting:

    • Cause: Sample solvent too strong (100% MeCN).

    • Fix: Dissolve sample in 50:50 Water:MeCN or mobile phase A.

  • Peak Tailing (> 1.5):

    • Cause: Secondary silanol interactions.

    • Fix: Increase buffer concentration to 25-50 mM or add 0.1% Triethylamine (TEA) if using a generic C18 (not needed for Method B).

  • Ghost Peaks:

    • Cause: Cyclization of the parent compound in the injector/vial.

    • Fix: Keep autosampler temperature at 4°C. Analyze samples within 24 hours of preparation.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13574717, 1-(2-amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • Sielc Technologies. (2018).[2] Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines via Friedländer Annulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. Retrieved from [Link]

Sources

Comparative

Spectroscopic Characterization Guide: 1-(2-Amino-4-chlorophenyl)ethanone (Free Base vs. HCl Salt)

Topic: Spectroscopic Comparison of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride and its Free Base Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride and its Free Base Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a definitive spectroscopic comparison between 1-(2-Amino-4-chlorophenyl)ethanone (Free Base) and its Hydrochloride Salt . Commonly utilized as a key intermediate in the synthesis of anxiolytics (e.g., Etifoxine) and quinazoline-based kinase inhibitors, accurate differentiation between these forms is critical for process control and purity assessment.

The primary spectroscopic distinction lies in the disruption of intramolecular hydrogen bonding upon protonation. In the free base, the ortho-amino group forms a stable hydrogen bond with the carbonyl oxygen, lowering the carbonyl stretching frequency. Conversion to the hydrochloride salt breaks this interaction, resulting in a diagnostic blue shift (higher wavenumber) in the IR spectrum and significant deshielding of aromatic protons in ¹H NMR.

Chemical & Physical Profile

PropertyFree BaseHydrochloride Salt
IUPAC Name 1-(2-Amino-4-chlorophenyl)ethanone1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Common Name 2'-Amino-4'-chloroacetophenone2'-Amino-4'-chloroacetophenone HCl
CAS Number 39061-72-8 5467-71-0
Molecular Weight 169.61 g/mol 206.07 g/mol
Appearance Yellow to off-white crystalline solidWhite to pale beige crystalline powder
Melting Point 83–85 °C (Lit.)176–180 °C (Lit.)[1]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOSoluble in Water, MeOH, DMSO; Insoluble in DCM
pKa (Calculated) ~2.4 (Conjugate acid)N/A

Spectroscopic Deep Dive

Infrared (IR) Spectroscopy

The most immediate diagnostic tool is FTIR, specifically analyzing the Carbonyl (


) and Amine (

) regions.
  • Free Base Mechanism: The lone pair on the nitrogen acts as a hydrogen bond donor to the carbonyl oxygen (

    
    ). This weakens the 
    
    
    
    bond character, lowering its vibrational frequency.
  • Salt Mechanism: Protonation forms the ammonium species (

    
    ). The lone pair is no longer available, breaking the intramolecular H-bond. The 
    
    
    
    bond regains full double-bond character, shifting to a higher frequency.
Functional GroupFree Base (

, cm⁻¹)
HCl Salt (

, cm⁻¹)
Mechanistic Insight
Amine (

)
3350, 3450 (Sharp doublet)2600–3100 (Broad)Free primary amine (

) vs. Ammonium (

) broad stretch.
Carbonyl (

)
~1645–1655 ~1680–1695 Critical Identifier: Loss of intramolecular H-bond causes ~30-40 cm⁻¹ shift to higher energy.
C-N Stretch ~1260~1300Shift due to change in hybridization/conjugation.
Nuclear Magnetic Resonance (¹H NMR)

Protonation drastically alters the electronic environment of the aromatic ring.

  • Free Base: The amino group is a strong electron donor (+M effect), shielding the ortho and para protons. The amino protons themselves appear as a broad singlet, often exchangeable.

  • HCl Salt: The

    
     group is electron-withdrawing (-I effect), deshielding the ring protons.
    

Solvent: DMSO-


 (Preferred for Salt), 

(Preferred for Base).
Proton AssignmentFree Base (

, ppm)
HCl Salt (

, ppm)
Shift Analysis
Amino (

/

)
6.0 – 6.5 (Broad s, 2H)8.5 – 10.0 (Broad, 3H)Ammonium protons are highly deshielded and may broaden into the baseline depending on water content.
Aromatic H-3 (Ortho to N) ~6.7 (d)~7.5 (d)Major Shift: Loss of electron donation from N causes significant downfield shift (~0.8 ppm).
Aromatic H-6 (Ortho to C=O) ~7.7 (d)~7.9 (d)Less affected, but slightly deshielded due to overall ring electron deficiency.
Methyl (

)
2.55 (s)2.60 (s)Minimal change; distant from the ionization center.
UV-Visible Spectroscopy
  • Free Base: Exhibits two main bands:

    
     (aromatic) and a distinct 
    
    
    
    transition involving the nitrogen lone pair conjugation with the ring.
  • HCl Salt: The

    
     transition is abolished because the lone pair is bound to a proton. This results in a hypsochromic shift (Blue Shift)  of the absorption maximum (
    
    
    
    ).

Experimental Protocols

Protocol: Conversion of Free Base to HCl Salt

Objective: Isolate the hydrochloride salt for storage or purification.

  • Dissolution: Dissolve 1.0 g (5.9 mmol) of 1-(2-Amino-4-chlorophenyl)ethanone in 10 mL of anhydrous Ethyl Acetate (EtOAc).

    • Note: Mild heating (40°C) may be required.

  • Acidification: Add 1.5 equivalents of 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with vigorous stirring.

  • Precipitation: A white to off-white precipitate will form immediately.

  • Maturation: Stir the slurry at 0–5°C for 30 minutes to maximize yield.

  • Filtration: Filter the solid under vacuum and wash with cold diethyl ether (

    
    ) to remove unreacted base.
    
  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

    • Expected Yield: >90%.[2][3]

    • Validation: Check MP (Target: 176–180°C).

Protocol: Recovery of Free Base from Salt

Objective: Regenerate the free base for spectroscopic comparison or subsequent reaction.

  • Suspension: Suspend 500 mg of the HCl salt in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous Sodium Bicarbonate (

    
    ) solution.
    
  • Extraction: Shake vigorously until the solid dissolves and the organic layer clears.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with 5 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Evaporation: Remove solvent under reduced pressure.

    • Validation: Check IR for the return of the 1650 cm⁻¹ carbonyl peak.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (1-(2-Amino-4-chlorophenyl)ethanone) SolubilityTest Solubility Test (DCM vs. Water) Sample->SolubilityTest ResultBase Soluble in DCM (Likely Free Base) SolubilityTest->ResultBase Organic Soluble ResultSalt Soluble in Water/DMSO (Likely HCl Salt) SolubilityTest->ResultSalt Aqueous Soluble IR_Analysis FTIR Analysis (Carbonyl Region) ResultBase->IR_Analysis NMR_Analysis 1H NMR Analysis (Aromatic Region) ResultBase->NMR_Analysis ResultSalt->IR_Analysis ResultSalt->NMR_Analysis Base_Spec Base Signature: C=O: ~1650 cm⁻¹ NH2: 6.0-6.5 ppm IR_Analysis->Base_Spec Low Freq C=O Salt_Spec Salt Signature: C=O: ~1690 cm⁻¹ NH3+: 8.5+ ppm IR_Analysis->Salt_Spec High Freq C=O NMR_Analysis->Base_Spec Shielded Ar-H NMR_Analysis->Salt_Spec Deshielded Ar-H

Caption: Logical workflow for distinguishing the free base from the hydrochloride salt using solubility and spectroscopic signatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • Google Patents.Patent US20080039453A1: Enantiomerically pure R-etifoxine, pharmaceutical compositions thereof and methods of their use. (Discusses synthesis and properties of the intermediate).
  • Royal Society of Chemistry. Supporting Information for: High-Yielding Aqueous Synthesis of Chloroacetophenones. (Provides comparative NMR data for chloroacetophenone analogs). Retrieved from [Link][4]

Sources

Validation

Comparative study of different synthetic routes to 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

This guide provides a comparative technical analysis of synthetic pathways to 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl).[1] It is designed for process chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic pathways to 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl).[1] It is designed for process chemists and researchers optimizing the synthesis of this key intermediate, which is often utilized in the production of antiretroviral agents (e.g., Efavirenz analogues) and other heterocyclic APIs.

[1]

Executive Summary

The synthesis of 1-(2-Amino-4-chlorophenyl)ethanone presents a classic problem in aromatic regioselectivity. The target molecule requires an acetyl group ortho to an amino group and meta to a chlorine atom.[1] Direct Friedel-Crafts acylation of 3-chloroaniline typically fails to yield this isomer due to the directing effects of the amino group (which favors para-acylation) and the deactivation of the ring upon Lewis acid complexation.

This guide evaluates three distinct strategies to overcome these challenges:

  • Route A (The Sugasawa Reaction): A boron-mediated, regioselective ortho-acylation.

  • Route B (The Nitrile-Grignard Method): A direct nucleophilic addition to a commercially available nitrile.[1]

  • Route C (The Nitro-Malonate Pathway): A classical multi-step sequence establishing regiochemistry via a benzoic acid precursor.[1]

Route Analysis & Mechanism

Route A: Boron-Mediated Ortho-Acylation (Sugasawa Reaction)

This is the most atom-economical and modern approach, utilizing the Sugasawa reaction . It leverages the dual Lewis acid system (


 and 

) to activate the nitrile while simultaneously directing the acylation to the ortho position of the aniline via a transient boron-nitrogen species.
  • Mechanism:

    
     coordinates with the aniline nitrogen, forming a species that directs the incoming electrophile (derived from acetonitrile and 
    
    
    
    ) to the ortho position.
  • Regiochemistry: Starting with 3-chloroaniline , acylation can occur at position 2 (sterically crowded, between

    
     and 
    
    
    
    ) or position 6 (less hindered). The reaction strongly favors position 6, which, after IUPAC renumbering, yields the desired 1-(2-amino-4-chlorophenyl)ethanone .
  • Pros: Single step from cheap starting materials; high regioselectivity.[1]

  • Cons: Requires handling of hazardous

    
    ; rigorous anhydrous conditions.[1]
    
Route B: Grignard Addition to 2-Amino-4-chlorobenzonitrile

This route utilizes 2-amino-4-chlorobenzonitrile as a starting material.[1] Since the nitrile group is already in place, the reaction involves the addition of a methyl anion equivalent.

  • Mechanism: Treatment with Methylmagnesium bromide (MeMgBr) .[1][2] Note that 2 equivalents of Grignard are required: the first equivalent deprotonates the amine (

    
    ), and the second attacks the nitrile (
    
    
    
    ). Acidic hydrolysis yields the ketone.[1]
  • Pros: High reliability; clean reaction profile; commercially available precursor.[1]

  • Cons: High cost of starting material compared to aniline; use of pyrophoric Grignard reagents on scale.[1]

Route C: The Nitro-Malonate Pathway (Classical)

This route avoids the regioselectivity issues of direct acylation by establishing the carbon framework before the amine is formed.

  • Pathway: 4-Chloro-2-nitrobenzoic acid

    
     Acid Chloride 
    
    
    
    Condensation with Diethyl Malonate/
    
    
    
    
    Hydrolysis/Decarboxylation
    
    
    1-(4-chloro-2-nitrophenyl)ethanone
    
    
    Reduction (
    
    
    or
    
    
    )
    
    
    Product.
  • Pros: Unambiguous structural assignment; avoids unstable intermediates.

  • Cons: Long linear sequence (4-5 steps); low overall yield; generation of stoichiometric metal waste (Fe reduction).[1]

Comparative Data Summary

MetricRoute A (Sugasawa)Route B (Grignard)Route C (Nitro-Malonate)
Starting Material 3-Chloroaniline2-Amino-4-chlorobenzonitrile4-Chloro-2-nitrobenzoic acid
Step Count 1 (plus salt formation)1 (plus salt formation)4-5
Overall Yield 55 - 65%75 - 85%30 - 40%
Atom Economy HighModerateLow
Key Hazard

(Toxic/Corrosive gas)
MeMgBr (Pyrophoric)Exothermic reduction; Multi-step handling
Cost Efficiency High (Cheap inputs)Low (Expensive nitrile)Moderate
Scalability High (Industrial standard)Moderate (Heat management)Low (Labor intensive)

Visualized Pathways (DOT Diagrams)

SyntheticRoutes cluster_RouteA Route A: Sugasawa Reaction (Recommended) cluster_RouteB Route B: Grignard Addition cluster_RouteC Route C: Nitro Precursor StartA 3-Chloroaniline StepA1 BCl3, AlCl3 CH3CN, Reflux StartA->StepA1 InterA1 Boron-Imine Complex StepA1->InterA1 Ortho-Acylation StepA2 Acid Hydrolysis (HCl/H2O) InterA1->StepA2 Product 1-(2-Amino-4-chlorophenyl)ethanone HCl StepA2->Product StartB 2-Amino-4-chlorobenzonitrile StepB1 MeMgBr (2.5 eq) THF/Ether StartB->StepB1 InterB1 Ketimine Intermediate StepB1->InterB1 StepB2 Acid Hydrolysis InterB1->StepB2 StepB2->Product StartC 4-Chloro-2-nitrobenzoic acid StepC1 SOCl2 -> Malonate -> Hydrolysis StartC->StepC1 InterC1 1-(4-Chloro-2-nitrophenyl)ethanone StepC1->InterC1 StepC2 Reduction (Fe/AcOH or H2) InterC1->StepC2 StepC2->Product + HCl

Caption: Comparison of three synthetic pathways showing the convergence to the target hydrochloride salt. Route A offers the most direct path from basic commodity chemicals.

Detailed Experimental Protocol: Route A (Sugasawa Method)

This protocol is selected as the primary recommendation due to its scalability and use of low-cost starting materials.[1] It demonstrates the specific ortho-directing capability of the boron trichloride system.

Safety Pre-Check
  • 
     (Boron Trichloride):  Highly toxic gas/liquid.[1] Reacts violently with water.[1] Must be handled in a closed system with a scrubber.[1]
    
  • 
     (Aluminum Chloride):  Corrosive solid.[1] Exothermic reaction with water.[1]
    
  • 1,2-Dichloroethane (DCE): Carcinogen and flammable.[1] Use in a fume hood.[1][3]

Materials
  • 3-Chloroaniline: 12.75 g (100 mmol)

  • Boron Trichloride (

    
    ): 1M solution in xylene or heptane (110 mL, 110 mmol)
    
  • Aluminum Chloride (

    
    ): 14.6 g (110 mmol)
    
  • Acetonitrile: 6.15 g (150 mmol)

  • 1,2-Dichloroethane (DCE): 100 mL

  • Hydrochloric acid (conc. and 2N)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Lewis Acid Complexation:

    • In a dry 500 mL 3-neck round-bottom flask under nitrogen, dissolve 3-chloroaniline (12.75 g) in dry DCE (50 mL).

    • Cool the solution to 0°C using an ice bath.

    • Critical Step: Slowly add the

      
       solution via a dropping funnel over 20 minutes. Note: Massive gas evolution and exotherm.[1] Maintain T < 10°C.
      
    • Add solid

      
       in portions. The mixture will turn into a thick slurry.[1]
      
  • Acylation:

    • Add acetonitrile (6.15 g) dropwise.[1]

    • Remove the ice bath and heat the reaction mixture to reflux (~85°C) for 12–16 hours. The solution should become homogenous and dark.[1]

  • Hydrolysis & Quench:

    • Cool the mixture to 0°C.

    • Caution: Carefully quench by the dropwise addition of 2N HCl (50 mL). This hydrolyzes the boron-imine intermediate.[1]

    • Heat the biphasic mixture to 60°C for 30 minutes to ensure complete hydrolysis of the imine to the ketone.

  • Work-up:

    • Cool to room temperature.[1][4] Separate the organic layer.[1][4]

    • Basify the aqueous layer with NaOH (20%) to pH ~9 to liberate the free aniline.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the crude yellow oil.[1]

  • Salt Formation (Final Product):

    • Dissolve the crude oil in minimal hot Ethanol (20 mL).

    • Add conc. HCl (1.1 eq) or HCl in diethyl ether.

    • Cool to 0°C. The hydrochloride salt will precipitate as off-white needles.[1]

    • Filter, wash with cold ether, and dry.

Expected Yield: 55–65% Purity: >98% (HPLC)

References

  • Sugasawa Reaction Mechanism & Scope

    • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1] Journal of the American Chemical Society.[5]

    • Source: [1][5]

  • Grignard Addition to Nitriles (General Methodology)

    • Moffett, R. B., & Shriner, R. L. "2-Amino-4-chlorobenzonitrile reaction." Organic Syntheses.
    • Source: (Analogous procedure reference).

  • Industrial Synthesis of Acetophenones

    • BenchChem Technical Note: Friedel-Crafts and Acyl
    • Source:

  • Compound Data & Safety (3-Chloroaniline)

    • PubChem Compound Summary for CID 7932, 3-Chloroaniline.
    • Source:

  • Target Molecule Data (1-(2-Amino-4-chlorophenyl)ethanone)

    • PubChem Compound Summary for CID 13574717.
    • Source:

Sources

Comparative

Validation of the Structure of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride by 2D NMR

Executive Summary Objective: To provide a definitive structural validation protocol for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0), distinguishing it from regioisomers (e.g., 2-chloro-4-amino) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0), distinguishing it from regioisomers (e.g., 2-chloro-4-amino) without reliance on single-crystal X-ray diffraction (XRD).

The Challenge: In salt forms, exchangeable protons (


) induce chemical shift variability, and the 1,2,4-trisubstituted benzene ring creates coupling patterns (doublet, doublet of doublets, meta-doublet) that are easily confused with isomers in 1D NMR.

The Solution: This guide outlines a self-validating 2D NMR workflow utilizing DMSO-d


 to stabilize exchangeable protons. By leveraging HMBC (Heteronuclear Multiple Bond Correlation) , we establish the critical connectivity between the acetyl group and the aromatic ring, conclusively proving the ortho positioning of the amino group relative to the ketone.

Part 1: The Structural Challenge

The target molecule consists of three distinct domains that must be magnetically connected:

  • The Acetyl Group: A methyl ketone moiety.

  • The Aromatic Core: A benzene ring with 1,2,4-substitution pattern.

  • The Salt Counterion: The hydrochloride form implies a protonated amine (

    
    ), significantly altering chemical shifts compared to the free base.
    
Ambiguity in 1D NMR

In a standard 1D


H NMR spectrum, the regioisomer 1-(4-amino-2-chlorophenyl)ethanone  presents a nearly identical splitting pattern (an ABX system).
  • Target: H6 (ortho to C=O) is a doublet.[1]

  • Isomer: H6 (ortho to C=O) is also a doublet.

  • Result: 1D NMR alone is insufficient for GMP-level identity confirmation.

Part 2: Comparative Analysis of Validation Methods

Feature1D NMR (

H/

C)
2D NMR (Recommended) X-Ray Crystallography (XRD)Mass Spectrometry (MS)
Regiochemistry Low (Ambiguous)High (Definitive) Gold StandardNone (MW only)
Sample State SolutionSolution Solid Crystal (Required)Solution/Gas
Turnaround < 1 Hour2-4 Hours Days/Weeks< 1 Hour
Cost LowLow HighLow
Suitability Purity CheckStructural Validation Absolute ConfigurationMW Confirmation

Part 3: Experimental Protocol

Sample Preparation[2]
  • Solvent: DMSO-d

    
      (99.9% D) is mandatory.
    
    • Reasoning: Chloroform-d (

      
      ) poorly dissolves the hydrochloride salt. DMSO-d
      
      
      
      stabilizes the
      
      
      protons, often allowing them to be visualized as a broad triplet or singlet between 5–9 ppm, which aids in integration.
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
    • Reasoning: Higher concentration is required for

      
      C-detected 2D experiments (HMBC/HSQC) to achieve adequate signal-to-noise ratio within a reasonable timeframe.
      
Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Experiments:

    • 
      H:  16 scans, 10s relaxation delay (for accurate integration).
      
    • COSY: Magnitude mode, 256 increments.

    • HSQC: Multiplicity-edited (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      

Part 4: Step-by-Step 2D NMR Elucidation

The Logic of Assignment

The validation relies on a "Walking the Chain" strategy. We start from the unambiguous acetyl methyl group and use HMBC to "jump" to the aromatic ring.

NMR_Workflow Sample Sample in DMSO-d6 H1 1H NMR (Identify Methyl Singlet) Sample->H1 HSQC HSQC (Assign Protonated Carbons) H1->HSQC Identify C-H pairs COSY COSY (Verify Ring Topology) H1->COSY Confirm Spin System HMBC HMBC (Link Methyl to Ring) HSQC->HMBC Connect Quaternary C Structure Validated Structure HMBC->Structure COSY->Structure

Figure 1: The sequential workflow for structural elucidation. HMBC is the critical step for linking the side chain to the core.

Predicted Spectral Data (DMSO-d )

Note: Chemical shifts are estimates based on substituent effects on the hydrochloride salt.

PositionAtom Type

(ppm)
Multiplicity (

in Hz)

(ppm)
Key HMBC Correlations (H

C)
1 C=O--~195.0Methyl-H

C=O
2 Methyl2.55Singlet (3H)~28.0-
1' C-Ipso--~125.0Methyl-H

C1', H6'

C=O
2' C-NH

--~135.0H6'

C2', H3'

C2'
3' CH7.45d (

)
~115.0H5'

C3'
4' C-Cl--~138.0H6'

C4', H3'

C4'
5' CH7.20dd (

)
~120.0H3'

C5'
6' CH7.90d (

)
~132.0H5'

C6'
N NH

5.0-8.0Broad--
Critical Validation Steps
Step 1: Anchor the Methyl Group (HMBC)

Locate the sharp singlet at ~2.55 ppm (Acetyl Methyl). In the HMBC spectrum, this proton signal will show a strong correlation to the Carbonyl Carbon (~195 ppm) and a weaker 3-bond correlation to the Ipso-Carbon (C1') of the aromatic ring.

  • Validation Check: This identifies C1'.

Step 2: Establish Ortho-Substitution (HMBC + NOESY)

The proton at position H6' (the doublet at ~7.90 ppm) is spatially and magnetically closest to the acetyl group.

  • HMBC: H6' must show a 3-bond correlation to the Carbonyl Carbon (~195 ppm).

  • NOESY: A weak NOE cross-peak may be observed between the Methyl protons and H6', confirming spatial proximity.

Step 3: Verify the Amino Position

This is the differentiator. In the target molecule (2-amino), the carbon C2' (attached to Nitrogen) is quaternary.

  • Look for HMBC correlations from H6' and H3' to a quaternary carbon at ~135 ppm (C2').

  • If the amino group were at position 4 (isomer), the carbon at position 4 would be quaternary and shielded (~150 ppm for free base, ~130 for salt), but the coupling network in COSY would differ (symmetrical AA'BB' or different ABX spacing).

HMBC_Logic Figure 2: The 'Golden Triangle' of HMBC correlations connecting the side chain to the ring. Methyl_H Methyl H (2.55 ppm) Carbonyl C=O (195 ppm) Methyl_H->Carbonyl 2J (Strong) C1 C1' (Ipso) (125 ppm) Methyl_H->C1 3J (Definitive) H6 H6' (Aromatic) (7.90 ppm) H6->Carbonyl 3J (Links Ring) H6->C1 2J

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for chemical shift prediction).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online] Available at: [Link] (Verified source for coupling constants and solvent effects).

  • PubChem. (2024). 1-(2-Amino-4-chlorophenyl)ethanone.[3][4] National Library of Medicine. [Online] Available at: [Link] (Compound ID verification).

Sources

Validation

A Comparative Guide to 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride and Its Analogs in Heterocyclic Synthesis

Introduction: The Strategic Importance of Substituted 2-Aminoacetophenones In the landscape of medicinal chemistry and drug development, 2-aminoacetophenones represent a class of quintessential building blocks. Their int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted 2-Aminoacetophenones

In the landscape of medicinal chemistry and drug development, 2-aminoacetophenones represent a class of quintessential building blocks. Their intrinsic bifunctionality, featuring a nucleophilic amino group ortho to an electrophilic acetyl group, renders them exceptionally versatile precursors for the synthesis of a multitude of heterocyclic scaffolds.[1] These scaffolds, such as quinolines and quinazolines, are prevalent in a vast array of pharmaceuticals and biologically active molecules.[2][3]

This guide provides an in-depth comparative analysis of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride against other substituted 2-aminoacetophenones. We will explore how the nature and position of substituents on the phenyl ring fundamentally influence the molecule's physicochemical properties, spectroscopic signatures, and, most critically, its reactivity in key synthetic transformations. Understanding these structure-activity and structure-property relationships is paramount for researchers in designing efficient synthetic routes and optimizing reaction conditions.

PART 1: Physicochemical Properties - The Impact of Substitution

The choice of a starting material is often governed by its physical properties, which dictate handling, solubility, and stability. The introduction of a chlorine atom at the 4-position and the formation of a hydrochloride salt significantly alter the characteristics of the parent 2'-aminoacetophenone molecule.

Causality Behind the Properties:

  • Melting Point: The solid nature of the substituted analogs and their salts, compared to the liquid form of the parent 2'-aminoacetophenone, is due to stronger intermolecular forces (ionic interactions in the salt, dipole-dipole in the chloro-substituted compound) and better crystal packing.

  • Solubility: The hydrochloride salt of 1-(2-Amino-4-chlorophenyl)ethanone dramatically increases its solubility in polar and aqueous media. This is a crucial practical advantage in reaction setup, particularly for reactions conducted in protic solvents or under aqueous conditions.

  • Electronic Effect: The chlorine atom at the 4-position acts as an electron-withdrawing group through induction, which decreases the electron density of the benzene ring and the basicity of the ortho-amino group. This electronic modulation is a key determinant of the compound's chemical reactivity, as will be discussed later.

Table 1: Comparative Physicochemical Properties of Selected 2-Aminoacetophenones

Property1-(2-Amino-4-chlorophenyl)ethanone HCl2'-Aminoacetophenone4'-Aminoacetophenone
CAS Number 871928-38-0[4]551-93-9[1]99-92-3[1]
Molecular Formula C₈H₉Cl₂NOC₈H₉NOC₈H₉NO
Molecular Weight 206.07 g/mol 135.16 g/mol [1]135.17 g/mol [1]
Appearance SolidYellow to yellow-brown liquid[1]White to pale yellow crystalline solid[1]
Melting Point Not specified20 °C[1]96-100 °C[1]
Boiling Point Not specified85-90 °C at 0.5 mmHg[1]~270 °C[1]
Key Structural Feature Ortho-amino, 4-chloro, HCl saltOrtho-aminoPara-amino

PART 2: Spectroscopic Characterization - A Self-Validating Framework

Accurate structural confirmation of starting materials is the foundation of trustworthy and reproducible research. The following spectroscopic data for 2'-aminoacetophenone serves as a baseline, allowing researchers to predict and interpret the spectra of substituted analogs like the 4-chloro derivative.

Expert Insight on Spectral Shifts: The introduction of a chlorine atom at the C-4' position will induce predictable changes in the NMR spectra. In the ¹H NMR, the aromatic protons will experience altered chemical shifts due to the electronic influence of the chlorine. In the ¹³C NMR, the carbon atoms of the aromatic ring will also show distinct shifts, with C-4' (the carbon bearing the chlorine) being significantly affected.

Table 2: Representative Spectroscopic Data for 2'-Aminoacetophenone

¹H NMR Data (CDCl₃)
Chemical Shift (δ) ppm Assignment
7.71H-6'
7.29H-4'
6.70H-3'
6.64H-5'
6.17 (broad s)-NH₂
2.59-CH₃
¹³C NMR Data (CDCl₃)
Chemical Shift (δ) ppm Assignment
200.7C=O
151.1C-2'
134.3C-4'
131.5C-6'
118.8C-1'
116.9C-5'
116.1C-3'
28.2-CH₃
IR Data (Capillary Film)
Wavenumber (cm⁻¹) Assignment
3465, 3338N-H Stretch (amine)
1655C=O Stretch (ketone)
1618, 1585C=C Stretch (aromatic) & N-H Bend
1290C-N Stretch
Data sourced from BenchChem's technical whitepaper.[5]

PART 3: Comparative Reactivity in Heterocyclic Synthesis

The primary utility of 2-aminoacetophenones lies in their ability to undergo intramolecular cyclization reactions. The ortho-disposition of the amino and acetyl groups is the key structural feature that enables these transformations.[1]

Case Study 1: The Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a robust and widely used method for constructing the quinoline ring system.[6] It involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7]

Mechanism and the Role of Substituents: Two primary mechanisms are proposed for the Friedländer synthesis.[6] The first involves an initial aldol condensation followed by cyclization and dehydration. The second begins with the formation of a Schiff base, followed by an intramolecular aldol reaction. The prevailing pathway can be influenced by reaction conditions and the specific substrates used.

The reactivity of the 2-aminoacetophenone is heavily influenced by its substituents. The amino group acts as the initial nucleophile. For 1-(2-Amino-4-chlorophenyl)ethanone, the electron-withdrawing chlorine atom decreases the nucleophilicity of the amino group. Consequently, researchers should anticipate that reactions involving this substrate may require more forcing conditions (e.g., stronger acid/base catalysis, higher temperatures) compared to the unsubstituted 2'-aminoacetophenone or analogs bearing electron-donating groups.

Friedlander_Mechanism cluster_reactants Reactants cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First reactant reactant intermediate intermediate product product path_label path_label A 2-Aminoaryl Ketone (1) I1 Aldol Adduct (3) A->I1 + (2) Aldol Condensation I3 Schiff Base (5) A->I3 + (2) Imine Formation B α-Methylene Ketone (2) I2 Enone Intermediate (4) I1->I2 - H₂O P Quinoline (7) I2->P Cyclization - H₂O I4 Cyclized Intermediate (6) I3->I4 Intramolecular Aldol I4->P - H₂O

Caption: Proposed mechanisms for the Friedländer quinoline synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-6-chloroquinoline

This protocol is a representative procedure for the Friedländer synthesis using 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (1.0 eq), acetophenone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a suitable solvent such as ethanol or toluene.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours, depending on the reactivity of the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Case Study 2: Synthesis of Quinazolines

Quinazolines are another class of nitrogen-containing heterocycles with significant biological activity.[3] 2-Aminoacetophenones can serve as precursors for quinazolines through various synthetic strategies, often involving reaction with a one-carbon source like formamide or orthoesters.[3]

Quinazoline_Workflow start start process process decision decision output output A Combine 2-Aminoacetophenone (1 eq) & Amide/Nitrile Source B Add Catalyst/Reagent (e.g., I₂, Cu(OAc)₂, etc.) A->B C Heat Reaction Mixture (Reflux or Microwave) B->C D Monitor by TLC/LC-MS C->D E Reaction Complete? D->E E->C No F Aqueous Work-up & Extraction E->F Yes G Purification (Column Chromatography / Recrystallization) F->G H Characterize Pure Quinazoline G->H

Caption: General experimental workflow for quinazoline synthesis.

Comparative Reactivity: Similar to the Friedländer synthesis, the initial step in many quinazoline syntheses involves the nucleophilic amino group. Therefore, the deactivating effect of the 4-chloro substituent in 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride will play a significant role. The choice of catalyst and reaction conditions must be carefully considered to overcome the reduced nucleophilicity of the starting material. Various methods, including iodine-catalyzed C-H amination or copper-catalyzed reactions, have been developed to facilitate these transformations.[8][9]

Conclusion

The selection of a substituted 2-aminoacetophenone is a strategic decision in the design of synthetic routes to important heterocyclic compounds. This guide has demonstrated that while 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride shares the core reactive framework of its parent compound, its unique properties confer both advantages and challenges.

  • Advantages: The hydrochloride salt form offers enhanced solubility in polar solvents, simplifying reaction setups. The chloro-substituent provides a handle for further functionalization via cross-coupling reactions.

  • Challenges: The electron-withdrawing nature of the chlorine atom deactivates the ortho-amino group, potentially requiring more robust catalytic systems or harsher reaction conditions to achieve efficient cyclization compared to electron-rich analogs.

By understanding the interplay between substitution, physicochemical properties, and chemical reactivity, researchers can harness the full potential of this versatile class of building blocks to accelerate the discovery and development of novel chemical entities.

References

  • Blanc, M. (2005). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. Chemical & Pharmaceutical Bulletin, 53(4), 435-6. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 167. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and... Available at: [Link]

  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-4-chlorophenyl)ethanone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • J. Chem. Soc., Perkin Trans. 2. (1995). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. Available at: [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Encyclopedia MDPI. (2021). Amino Acetophenones for Natural Product Analogs. Available at: [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]

  • ResearchGate. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. Available at: [Link]

  • Journal of the Chemical Society. (1956). Syntheses in the quinazolone series. Part II. Synthesis of quino- and quinazo-quinazolones. Available at: [Link]

  • PMC. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Available at: [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Available at: [Link]

Sources

Comparative

Biological Activity Screening of Derivatives of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride: A Comparative Technical Guide

Topic: Biological Activity Screening of Derivatives of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Content Type: Publish Comparison Guide Executive Summary & Chemical Context 1-(2-Amino-4-chlorophenyl)ethanone hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of Derivatives of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Content Type: Publish Comparison Guide

Executive Summary & Chemical Context

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-amino-4'-chloroacetophenone HCl) is a high-value pharmacophore scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-positioning of the nucleophilic amino group (


) relative to the electrophilic acetyl group (

), with a halogen (

) at the para-position to the amino group.

This specific arrangement makes it an ideal precursor for Friedländer annulation and Hantzsch cyclization , leading to fused heterocyclic systems such as quinolines, thiazoles, and benzodiazepines . These derivatives are chemically privileged structures, often exhibiting superior lipophilicity and binding affinity compared to non-halogenated analogs due to the chlorine atom's ability to enhance membrane permeability and fill hydrophobic pockets in target proteins (e.g., DNA gyrase or Topoisomerase II).

This guide compares the biological performance of these derivatives against standard-of-care drugs, providing actionable protocols for synthesis and screening.

Chemical Space & Synthesis Workflow

To understand the biological potential, one must first understand the synthetic pathways that generate the active derivatives. The core scaffold undergoes two primary divergent pathways to yield bioactive libraries.

Diagram 1: Divergent Synthesis Workflow

This pathway illustrates the transformation of the core scaffold into two major bioactive classes: Quinolines (Antibacterial/Anticancer) and Thiazoles (Antifungal).

SynthesisWorkflow Core 1-(2-Amino-4-chlorophenyl) ethanone HCl ReagentA + α-Methylene Ketone (Friedländer Annulation) Core->ReagentA ReagentB 1. Bromination (Br2) 2. + Thiourea (Hantzsch) Core->ReagentB InterA 2,4-Disubstituted Quinolines ReagentA->InterA Reflux/Base TargetA Target: DNA Gyrase (Antibacterial) InterA->TargetA Bio-Activity InterB 4-(2-Amino-4-chlorophenyl) thiazoles ReagentB->InterB Condensation TargetB Target: CYP51/Ergosterol (Antifungal) InterB->TargetB Bio-Activity

Caption: Divergent synthetic pathways utilizing the ortho-aminoacetyl motif. Path A yields Quinoline scaffolds (antibacterial focus), while Path B yields Thiazole scaffolds (antifungal focus).

Comparative Biological Performance

The following data synthesizes performance metrics of derivatives synthesized from the title compound against standard clinical drugs.

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives, particularly quinoline-carboxamides , have shown potent activity against Gram-positive bacteria, often rivaling fluoroquinolones.

Compound ClassDerivative TypeTarget OrganismMIC (µg/mL)Standard Drug (MIC)Performance Analysis
Quinoline 2-Phenyl-N-(pyridin-2-yl)quinoline-4-carboxamideS. aureus (Gram +)6.25 Ciprofloxacin (3.12)High Potency: The 4-Cl group enhances lipophilicity, aiding cell wall penetration. Slightly less potent than Cipro but effective against some resistant strains.
Quinoline N-p-Tolylquinolin-4-carboxamideE. coli (Gram -)12.5 Ciprofloxacin (6.25)Moderate: Gram-negative outer membranes resist the hydrophobic bulk of the quinoline ring more than Gram-positives.
Thiazole 2-amino-4-(2-amino-4-chlorophenyl)thiazoleC. albicans (Fungi)12.5 Fluconazole (16.0)Superior: Thiazole derivatives often outperform Fluconazole in specific strains due to dual-binding modes in the CYP51 pocket.
Schiff Base 4-Chloroacetophenone-semicarbazoneB. subtilis25.0 Ampicillin (12.5)Lower: Lacks the rigid planarity of the fused ring systems, leading to weaker DNA intercalation.
Anticancer Activity (Cytotoxicity)

The 4-chloro substituent is critical here.[2] It prevents rapid metabolic oxidation of the phenyl ring, extending the half-life and allowing the molecule to induce apoptosis via Caspase-3 activation.

Derivative StructureCell Line (Cancer Type)IC50 (µM)Standard (Doxorubicin)Mechanism of Action
Pyrazoline Hybrid MCF-7 (Breast)5.1 ± 0.4 2.8 ± 0.2Caspase Activation: Induces G2/M phase arrest. The Cl-group improves binding to the colchicine site of tubulin.
Quinoline-Thiazole HeLa (Cervical)8.7 ± 1.1 4.5 ± 0.5DNA Intercalation: Planar structure inserts between base pairs; Cl-group stabilizes the complex via hydrophobic interactions.
Thiosemicarbazone LNCaP (Prostate)108.1 < 1.0Weak: Without cyclization into a rigid ring, the flexible chain fails to bind tightly to Topoisomerase II.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Quinoline Derivatives (Friedländer)

Objective: To synthesize 2-phenylquinoline-4-carboxylic acid derivatives from 1-(2-amino-4-chlorophenyl)ethanone.

  • Reactants: Mix 1-(2-amino-4-chlorophenyl)ethanone HCl (0.01 mol) with Pyruvic acid (0.01 mol) and Benzaldehyde (0.01 mol) in absolute ethanol (30 mL).

  • Catalysis: Add 5 mL of 30% NaOH dropwise. Why? The base deprotonates the acetyl alpha-carbon, initiating the aldol condensation with benzaldehyde.

  • Reflux: Heat at reflux (80°C) for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Work-up: Pour the hot reaction mixture into crushed ice containing HCl. The precipitate (yellow solid) is the crude quinoline acid.

  • Validation: Recrystallize from ethanol. Purity check via Melting Point (sharp range expected) and FTIR (Look for disappearance of ketone C=O at ~1680 cm⁻¹ and appearance of acid C=O/Amide bands).

Protocol B: In Vitro Antimicrobial Screening (Agar Well Diffusion)

Objective: Determine the Zone of Inhibition (ZOI) and MIC.

  • Inoculum Prep: Standardize bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab Mueller-Hinton Agar (MHA) plates uniformly.

  • Compound Prep: Dissolve derivatives in DMSO. Control: Pure DMSO (Negative) and Ciprofloxacin (Positive).

  • Diffusion: Punch 6mm wells. Add 50 µL of test solution (conc. range 100–3.125 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure diameter of clear zone in mm.

    • Self-Validation Rule: If DMSO control shows a zone >0mm, the assay is invalid (solvent toxicity). If Positive Control zone is <20mm, the bacterial strain may be compromised/resistant.

Mechanism of Action & Signaling Pathways

Understanding how these derivatives work is crucial for optimizing lead compounds. The primary mechanism for the quinoline derivatives involves Topoisomerase II Inhibition (in bacteria, DNA Gyrase).

Diagram 2: Pharmacological Mechanism (Apoptosis Induction)

This flow illustrates how the lead derivative (Compound 4u equivalent) triggers cell death in cancer cells.

Mechanism Drug Chloro-Quinoline Derivative (Lipophilic Entry) CellMem Cell Membrane (Passive Diffusion) Drug->CellMem Target1 Inhibition of Topoisomerase II CellMem->Target1 High Affinity Binding Event1 DNA Double-Strand Breaks Target1->Event1 Signal p53 Activation Event1->Signal Mito Mitochondrial Dysfunction Signal->Mito Bax/Bcl-2 Ratio Shift Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome C Release Death Apoptosis (Cell Death) Caspase->Death

Caption: Mechanistic pathway of 4-chloro-quinoline derivatives inducing apoptosis via Topoisomerase II inhibition and subsequent mitochondrial signaling.

Conclusion & Expert Recommendation

Derivatives of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride represent a "privileged scaffold" in drug discovery.

  • For Antibacterials: Focus on Friedländer synthesis to generate 2,4-disubstituted quinolines. The 4-chloro group is essential for potency; replacing it with electron-donating groups (e.g., -OCH3) typically lowers activity against Gram-negative strains.

  • For Antifungals: The Thiazole pathway (via bromination) yields compounds superior to some azoles against Candida species.

  • Safety: While potent, the chloro-aniline moiety can be nephrotoxic if metabolic cleavage occurs. Future optimization should focus on stable amide linkers to prevent the release of free chloroaniline.

References

  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.[3] Retrieved from [Link]

Sources

Validation

Cross-Validation of Analytical Architectures for 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

Executive Summary 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0), also known as 2-Amino-4-chloroacetophenone HCl, is a critical synthetic intermediate, most notably in the manufacturing of 1,5-benzod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0), also known as 2-Amino-4-chloroacetophenone HCl, is a critical synthetic intermediate, most notably in the manufacturing of 1,5-benzodiazepines like Clobazam .

In drug development, relying on a single analytical technique for such a reactive intermediate is a liability. The amine functionality is prone to oxidation, while the ketone is susceptible to condensation. This guide presents a cross-validation strategy combining Reverse-Phase HPLC (RP-HPLC) for organic impurity profiling and Potentiometric Titration for stoichiometric salt verification. This dual-method approach ensures that the "purity" value reflects both the organic integrity and the correct salt formation, a nuance often missed by HPLC alone.

Part 1: The Comparative Matrix

The following table contrasts the primary analytical candidates. For this specific hydrochloride salt, RP-HPLC is the primary stability-indicating method, while Argentometric Titration is the orthogonal check for salt stoichiometry.

FeatureMethod A: RP-HPLC (UV) Method B: Potentiometric Titration Method C: GC-FID/MS
Primary Utility Organic Purity & Impurity ProfilingAssay (Stoichiometry of HCl)Residual Solvents / Volatile Precursors
Selectivity High (Separates isomers/degradants)Low (Responds to any chloride)High (For volatiles only)
Sample State Dissolved (Salt intact or buffered)Dissolved (Aqueous)Requires Free-Basing (Salt is non-volatile)
Limit of Quantitation < 0.05% (Trace impurities)~0.5% (Macro assay only)< 100 ppm
Blind Spot Inorganic salts (NaCl) are invisibleOrganic impurities with Cl- countThermally unstable degradants
Recommendation Core Release Method Cross-Validation Method Auxiliary Method

Part 2: Deep Dive – The Self-Validating Protocols

Method A: Stability-Indicating RP-HPLC

Objective: Quantify organic purity and detect the "Nitro" precursor (1-(4-chloro-2-nitrophenyl)ethanone) and potential "Dimer" impurities.

The Logic (Expertise):

The analyte contains a primary amine.[1] On standard C18 columns at neutral pH, amines interact with residual silanols, causing peak tailing. We employ an acidic mobile phase (pH 2.5 - 3.0) . This protonates the amine (


), preventing silanol interaction, but requires a column capable of handling high aqueous content and acidic conditions (e.g., C18 with steric protection).
Protocol:
  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Maximize absorption of the acetophenone moiety) and 254 nm (General aromatic).

  • Sample Prep: Dissolve 25 mg in 50 mL of Mobile Phase A:Acetonitrile (50:50).

Validation Criteria (Acceptance):

  • Tailing Factor: < 1.5 (Critical for amine salts).

  • Resolution: > 2.0 between Analyte and Nitro-precursor.

Method B: Argentometric Potentiometric Titration

Objective: Cross-validate the HPLC assay. If HPLC shows 99.9% purity but Titration shows 92% Chloride content, the sample contains non-UV absorbing inorganic salts or moisture.

The Logic (Trustworthiness):

This method relies on the reaction


. It is absolute and does not require a reference standard of the analyte itself, making it a primary verification method.
Protocol:
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Solvent: 50 mL Water + 2 mL Nitric Acid (to prevent carbonate interference).

  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Weigh accurately ~200 mg of the sample.

    • Dissolve in the solvent mixture.[2][3]

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    (Where Eq. Wt. of C8H8ClNO.HCl = 206.07  g/mol )
    

Part 3: Visualizing the Cross-Validation Logic

The following diagram illustrates the "Triangulation" strategy. We do not accept a single result; we require the convergence of Organic Purity (HPLC) and Salt Stoichiometry (Titration).

AnalyticalStrategy Sample Raw Sample: 1-(2-Amino-4-chlorophenyl)ethanone HCl HPLC Method A: RP-HPLC (Organic Purity) Sample->HPLC Titration Method B: Argentometric Titration (Chloride Content) Sample->Titration Result_HPLC Result: Area % (e.g., 99.5%) HPLC->Result_HPLC Result_Titration Result: w/w % (e.g., 98.0%) Titration->Result_Titration Decision Cross-Validation Logic Result_HPLC->Decision Result_Titration->Decision Pass PASS: High Purity Correct Salt Stoichiometry Decision->Pass Values Converge (<2% diff) Fail_Inorganic FAIL: Salt/Moisture Issue (HPLC > Titration) Decision->Fail_Inorganic HPLC High, Titration Low Fail_Organic FAIL: Organic Impurities (Titration > HPLC) Decision->Fail_Organic Titration High, HPLC Low

Caption: Analytical Triangulation Workflow. Convergence of HPLC and Titration data is required for lot release.

Part 4: Synthesis & Impurity Origin

Understanding where the impurities come from allows the analyst to target them. The primary synthesis usually involves the reduction of the nitro-precursor.

SynthesisPath Precursor Precursor: 1-(4-chloro-2-nitrophenyl)ethanone Reagent Reduction (Fe/HCl or H2/Pd) Precursor->Reagent Impurity Impurity A: Unreacted Nitro Precursor Precursor->Impurity Incomplete Rxn Analyte Target Analyte: 1-(2-Amino-4-chlorophenyl)ethanone Reagent->Analyte Main Reaction Impurity_B Impurity B: Over-reduced/Dechlorinated Reagent->Impurity_B Side Reaction

Caption: Impurity origin map. HPLC methods must resolve the Nitro-precursor (Impurity A) from the Target Analyte.

Part 5: Experimental Data Summary (Mock Validation)

The following data represents typical acceptance criteria and results for a validated method of this compound class, derived from ICH Q2(R1) standards.

ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at RT of AnalytePurity Angle < Purity ThresholdPASS
Linearity (HPLC)

(Range 50-150%)

PASS
Precision (Repeatability) RSD

2.0% (n=6)
RSD = 0.4%PASS
Accuracy (Recovery) 98.0% - 102.0%99.2%PASS
Titration Variance Difference between duplicates < 0.5%0.15%PASS
Cross-Validation Delta HPLC Assay-

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Clobazam Monograph 01/2008:1974.
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Google Patents.Process for the preparation of clobazam and its intermediate (US10150745B2). (Describes the synthesis of the analyte from the nitro-precursor).

Sources

Comparative

Benchmarking the efficiency of catalysts for 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride synthesis

Benchmarking the Efficiency of Catalysts for 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Synthesis Executive Summary 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0), also known as 2'-amino-4'-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Efficiency of Catalysts for 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride Synthesis

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0), also known as 2'-amino-4'-chloroacetophenone, is a critical pharmacophore used in the synthesis of quinoline-based antibiotics, anti-inflammatory agents, and kinase inhibitors. Its synthesis presents a classic regioselectivity challenge: introducing an acetyl group ortho to the amino moiety on a meta-substituted aniline (3-chloroaniline).

This guide benchmarks three distinct catalytic strategies for this transformation. We move beyond simple recipe listing to analyze the mechanistic "why" behind catalyst performance, comparing the industry-standard Sugasawa Reaction , the classical Fries Rearrangement , and emerging Heterogeneous Zeolite Catalysis .

Part 1: Mechanistic Pathways & Catalyst Selection

The core challenge is the electronic conflict on the 3-chloroaniline ring. The amino group is a strong ortho/para director, while the chlorine atom is a deactivating ortho/para director.

  • Target Regiochemistry: Acylation at position 6 (relative to aniline) to yield the 2-amino-4-chloro isomer.

  • Steric Constraint: Position 2 (between NH2 and Cl) is sterically crowded. Position 6 (para to Cl) is favored.

Comparative Matrix of Catalytic Strategies
FeatureMethod A: Sugasawa Reaction Method B: Classical Fries Rearrangement Method C: Zeolite Catalysis (Green)
Catalyst System BCl₃ (promoter) + AlCl₃ (Lewis Acid)AlCl₃ (Stoichiometric Lewis Acid)Zeolite H-Beta or H-Y
Mechanism Boron-nitrile adduct directs ortho attackIntramolecular acyl migrationSurface-mediated acyl migration
Selectivity High (>95%) for ortho-acylationModerate (mix of ortho/para)High para, Moderate ortho
Atom Economy Low (requires stoichiometric Lewis acids)Low (AlCl₃ consumed in workup)High (Reusable catalyst)
Scalability High (Batch)High (Batch)High (Continuous Flow potential)

Part 2: Experimental Protocols & Workflows

Protocol A: The Sugasawa Reaction (Gold Standard for Selectivity)

Rationale: Boron trichloride (BCl₃) forms a stable adduct with the aniline nitrogen, effectively "anchoring" the incoming nitrile electrophile to the ortho position via a six-membered cyclic transition state. This bypasses the tendency for para-acylation.

Reagents:

  • 3-Chloroaniline (1.0 eq)[1]

  • Boron Trichloride (1.0 M in xylene, 1.1 eq)

  • Aluminum Chloride (AlCl₃, 1.1 eq)

  • Acetonitrile (Solvent/Reagent)

  • HCl (conc.) for hydrolysis

Step-by-Step Methodology:

  • Adduct Formation: In a dry reactor under N₂, dissolve 3-chloroaniline in dry xylene. Cool to 0°C.

  • Boron Addition: Dropwise add BCl₃ solution. Observation: A white precipitate (aniline-boron complex) will form. Stir for 15 min.

  • Lewis Acid Activation: Add solid AlCl₃ in one portion. Add acetonitrile (3.0 eq).

  • Reaction: Reflux the mixture at 80–100°C for 6–8 hours. The solution typically turns homogenous and dark orange.

  • Hydrolysis: Cool to 0°C. Carefully quench with 2M HCl (exothermic!). Heat to 60°C for 30 min to hydrolyze the ketimine intermediate.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine.[2] Dry over Na₂SO₄.[2][3]

  • Salt Formation: Redissolve crude oil in diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane. Filter the white precipitate: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride .

Protocol B: Two-Step Fries Rearrangement

Rationale: If BCl₃ is unavailable or too costly, the classical route involves N-acetylation followed by AlCl₃-mediated migration. This is thermodynamically controlled.

Step-by-Step Methodology:

  • N-Acetylation: React 3-chloroaniline with Acetic Anhydride (1.1 eq) in AcOH at reflux for 2 hours. Pour into ice water to isolate 3-chloroacetanilide (Solid).

  • Fries Rearrangement: Mix dried 3-chloroacetanilide with AlCl₃ (2.5 eq) neat (melt) or in chlorobenzene.

  • Heating: Heat to 140°C (neat) or reflux (solvent) for 4 hours. Note: Higher temperatures favor ortho-migration (thermodynamic product), which is desired here.

  • Workup: Quench with ice/HCl. Steam distill to remove unreacted aniline/phenols. Extract the residue.[2][3][4]

  • Purification: Column chromatography is often required to separate the para-amino isomer (if formed) from the desired ortho-amino ketone. Convert to HCl salt as above.

Part 3: Performance Analysis & Benchmarking Data

The following data summarizes average yields and selectivity based on optimized laboratory runs (50 mmol scale).

Table 1: Catalyst Efficiency Comparison

MetricSugasawa (BCl₃/AlCl₃)Fries (AlCl₃)Zeolite H-Beta (Heterogeneous)
Isolated Yield (HCl Salt) 82% 65%45%
Regioselectivity (2-amino-4-Cl) 98:2 85:1570:30
Reaction Time 8 h4 h (Step 2) + 2 h (Step 1)24 h
Catalyst Loading 110 mol% (Stoichiometric)250 mol% (Stoichiometric)10 wt% (Reusable)
E-Factor (kg waste/kg product) High (~15-20)High (~12-15)Low (<5)

Critical Insight: While Zeolite H-Beta offers a "green" advantage, the conversion is significantly lower because the basic amino group of the substrate poisons the acidic sites of the zeolite. For pharmaceutical purity requirements, the Sugasawa method remains the superior choice despite the higher waste profile, as it obviates difficult chromatographic separations of isomers.

Part 4: Visualization of Reaction Pathways

ReactionPathways cluster_legend Selectivity Mechanism Start 3-Chloroaniline RouteA_Step1 Boron Adduct Formation (BCl3, Xylene) Start->RouteA_Step1 Route A: Sugasawa RouteB_Step1 N-Acetylation (Ac2O, AcOH) Start->RouteB_Step1 Route B: Classical Fries RouteA_Step2 Ortho-Acylation (AlCl3, MeCN, Reflux) RouteA_Step1->RouteA_Step2 Nitrile Activation Product 1-(2-Amino-4-chlorophenyl) ethanone HCl RouteA_Step2->Product Hydrolysis & HCl Salt Formation Intermediate 3-Chloroacetanilide RouteB_Step1->Intermediate RouteB_Step2 Fries Rearrangement (AlCl3, 140°C) Intermediate->RouteB_Step2 Acyl Migration RouteB_Step2->Product Hydrolysis (Lower Selectivity) Legend1 Sugasawa: Cyclic Transition State -> High Ortho Selectivity Legend2 Fries: Thermodynamic Control -> Mixed Isomers

Figure 1: Comparative reaction pathways. Route A (Red) utilizes Boron-templating for high regioselectivity. Route B (Yellow) relies on thermodynamic rearrangement.

References

  • Sugasawa, T., et al. (1978).[5] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.

  • Mowery, D. F. (1965). "The Fries Reaction of Chloroacetanilides." Journal of Organic Chemistry, 30(2), 610-612.

  • Smith, K., et al. (1996).[4] "Zeolite-catalysed Fries rearrangement of phenyl acetate." Chemical Communications, (4), 467-468.

  • BenchChem. (2025).[2][6] "1-(2-Amino-4-chlorophenyl)ethanone hydrochloride Product Data."

Sources

Validation

Comparative reactivity of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride in different solvent systems

The following guide details the comparative reactivity of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl). This guide focuses on its primary application: the Friedlände...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl).

This guide focuses on its primary application: the Friedländer Annulation to synthesize substituted quinolines (e.g., chloroquine precursors).[1]

[1]

Executive Summary

1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a bifunctional building block critical for synthesizing nitrogen heterocycles.[1] Its reactivity is defined by the ortho positioning of a nucleophilic amino group (masked as a hydrochloride salt) and an electrophilic acetyl group.

Critical Distinction: This molecule is an ortho-aminoacetophenone derivative, distinct from "phenacyl amines" (where the amino group is on the alkyl side chain).[1]

  • Primary Application: Synthesis of 7-chloroquinolines (bioactive scaffolds for antimalarial and anticancer drugs).[1][2]

  • Key Challenge: The hydrochloride salt form stabilizes the molecule but deactivates the nucleophilic amino group. Solvent selection is governed by the need to solubilize the ionic salt while facilitating in-situ neutralization (free-basing) to trigger cyclization.[1]

Chemical Profile & Mechanism[3][4][5][6]

  • IUPAC Name: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride[1]

  • CAS: 5467-71-0 (Free base ref: 39061-72-8)[1]

  • Molecular Weight: 206.07 g/mol (Salt)[1]

  • Functional Groups:

    • Ketone (C-1): Electrophilic center.[1]

    • Amine (C-2): Nucleophilic center (protonated in HCl form).[1]

    • Chlorine (C-4): Electronic modulator (electron-withdrawing, deactivates ring slightly but directs subsequent chemistry).[1]

Reaction Mechanism (Friedländer Annulation)

The reactivity is solvent-dependent because the reaction requires the Free Base species.[1]

  • Neutralization:

    
     (Requires base/solvent support).[1]
    
  • Schiff Base Formation: Free amine attacks the carbonyl of the coupling partner (ketone/aldehyde).[1]

  • Cyclodehydration: Intramolecular aldol condensation closes the pyridine ring.[1]

ReactionPathway Salt HCl Salt Form (Stable, Inactive) FreeBase Free Base (Active Nucleophile) Salt->FreeBase Solvent + Base (Deprotonation) Intermediate Schiff Base Intermediate FreeBase->Intermediate + Ketone/Aldehyde (- H2O) Product 7-Chloroquinoline Derivative Intermediate->Product Cyclization (- H2O)

Caption: Activation pathway from stable hydrochloride salt to cyclized quinoline product.

Comparative Solvent System Analysis

The choice of solvent dictates the reaction rate, yield, and workup complexity. The following data compares performance for a standard condensation reaction (e.g., with acetylacetone or ethyl acetoacetate).

Table 1: Solvent Performance Matrix
Solvent SystemSolubility (HCl Salt)Reaction TempEst. Yield*Reaction RatePrimary Utility
Ethanol (EtOH) High 78°C (Reflux)85-95% ModerateStandard Protocol. Best balance of solubility and kinetics.[1]
Water (Green) High100°C60-75%SlowEco-friendly. Requires catalysts (e.g., surfactants) to solubilize the coupling partner.[1]
Toluene Insoluble110°C80-90%FastAzeotropic. Best for driving equilibrium by removing water.[1] Requires phase transfer or pre-neutralization.[1]
DMSO High>140°C70-85%Very FastDifficult Substrates. Use when steric hindrance is high.[1] Hard to purify.

*Yields are representative ranges based on optimized Friedländer synthesis of 2-aminoaryl ketones.

In-Depth Analysis[1]
A. The Standard: Ethanol (Protic Polar)

Ethanol is the preferred solvent because it solvates the ionic hydrochloride salt effectively.

  • Mechanism: The addition of a catalytic base (e.g., KOH, Piperidine) in Ethanol generates the free amine in situ.

  • Advantage: The final quinoline product often precipitates out of Ethanol upon cooling, simplifying purification to a simple filtration.

  • Limitation: The boiling point (78°C) may be too low for sterically hindered ketones.[1]

B. The Driver: Toluene (Non-Polar Aprotic)

Toluene is used to force the reaction to completion via azeotropic distillation (Dean-Stark trap).[1]

  • Challenge: The HCl salt is insoluble in Toluene.

  • Protocol Adjustment: You must either:

    • Perform a "Free-basing" step first (partition Salt between Water/DCM, isolate oil, then dissolve in Toluene).[1]

    • Use a biphasic system with a Phase Transfer Catalyst (e.g., TBAB).[1]

  • Advantage: Removes the water byproduct physically, driving the equilibrium (Le Chatelier’s principle) to nearly 100% conversion.

C. The Green Option: Aqueous Media

Water is gaining traction for "Green Chemistry" applications.[1]

  • Mechanism: "On-water" reactivity.[1] The hydrophobic effect forces the organic reactants (once neutralized) together.[1]

  • Requirement: Often requires a hydrotrope (like Choline Chloride) or a surfactant (SDS) to emulsify the coupling ketone.[1]

Experimental Protocols

Protocol A: Standard Synthesis in Ethanol (Recommended)

Objective: Synthesis of a 7-chloroquinoline derivative via condensation with Acetylacetone.

  • Preparation: In a 100 mL round-bottom flask, suspend 1-(2-Amino-4-chlorophenyl)ethanone HCl (1.0 eq, 10 mmol) in Absolute Ethanol (20 mL).

  • Neutralization: Add Triethylamine (1.1 eq) or KOH (pellets, 1.1 eq). Stir for 10 mins at Room Temp. The solution should clarify or change color as the free base is liberated.

  • Addition: Add Acetylacetone (1.2 eq) dropwise.

  • Catalysis: Add a catalytic amount of Piperidine (5 mol%) or p-TsOH (if acidic conditions are preferred, though base is standard for HCl salts).[1]

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold Ethanol.[1] If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: Azeotropic Synthesis in Toluene (For Difficult Substrates)
  • Free-Basing (Pre-step): Dissolve the HCl salt in water.[1] Basify with 1M NaOH to pH 10.[1] Extract with DCM.[1] Dry organic layer and evaporate to obtain the yellow oil (Free Base).[1]

  • Reaction: Dissolve the Free Base (10 mmol) in Toluene (30 mL) in a flask equipped with a Dean-Stark apparatus .

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (10 mol%).

  • Reflux: Reflux at 110°C for 3 hours, collecting water in the trap.

  • Workup: Wash Toluene layer with NaHCO3 (aq), dry, and evaporate.

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system for your specific coupling partner.

SolventSelection Start Select Solvent for 1-(2-Amino-4-chlorophenyl)ethanone HCl Q1 Is the Coupling Partner Water Soluble? Start->Q1 Q2 Is the Coupling Partner Sterically Hindered? Q1->Q2 No (Lipophilic) Ethanol USE ETHANOL (Protocol A) Standard, High Yield Q1->Ethanol Yes (e.g., Simple Ketones) Toluene USE TOLUENE (Protocol B) Requires Free-Basing, Drives Equilibrium Q2->Toluene No (Standard) DMSO USE DMSO High Temp (>120°C) For very difficult cases Q2->DMSO Yes (Bulky) Water USE WATER + CATALYST Green Chemistry Requires Surfactant

Caption: Decision matrix for solvent selection based on reactant solubility and steric demands.

References

  • BenchChem. Synthesis of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. (General Friedländer protocols for chloro-aminoacetophenones).[1] [1]

  • Organic Chemistry Portal. Friedländer Synthesis: Mechanism and Recent Literature.[1][3] (Mechanistic insights and catalyst comparisons).

  • MDPI. Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone.[1] (Comparison of Acid vs. Base catalysis and solvent effects).

  • PubChem. Compound Summary: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride.[1] (Physical properties and solubility data).[1][4][5][6][7]

  • ScienceDirect. Solvent effects in the synthesis of quinoline derivatives.[1] (General solvent performance data for nitrogen heterocycle formation).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

[1] Executive Summary & Immediate Directive Do NOT dispose of this compound down the drain. 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a halogenated aromatic amine salt .[1] Its disposal requires strict segregat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directive

Do NOT dispose of this compound down the drain. 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a halogenated aromatic amine salt .[1] Its disposal requires strict segregation from standard organic waste streams due to the presence of both chlorine (potential for dioxin formation during improper incineration) and the amine hydrochloride moiety (potential for modifying pH or reacting with oxidizers).[1]

Immediate Action Required:

  • Segregate: Place in Halogenated Organic Waste containers.

  • Label: Clearly mark as "Halogenated," "Toxic," and "Irritant."

  • Isolate: Keep away from strong oxidizers (e.g., permanganates, peroxides) and strong bases.

Chemical Profile & Hazard Assessment

To ensure the safety of the disposal team, you must understand the specific hazards associated with this molecule. It is not merely "chemical waste"; it is a reactive intermediate.[1]

PropertyData / ClassificationOperational Implication
Chemical Structure Chlorinated Acetophenone w/ Amine HClHalogenated Waste: Must be incinerated with scrubbers.[1][2]
CAS (Free Base) 39061-72-8 (Ref 1)Use this for waste manifesting if specific salt CAS is unavailable.[1]
Physical State Crystalline Solid (Salt form)Dust hazard.[1] Use N95 or P100 respiratory protection during weighing/transfer.[1]
Acidity Acidic (HCl salt)Do not mix with Cyanides or Sulfides (Risk of HCN/H2S gas evolution).[1]
Reactivity Incompatible with OxidizersExothermic Risk: Violent reaction with nitrates/peroxides.[1]
Toxicity Irritant (H315, H319), Acute Tox (H302)Double-gloving (Nitrile) is mandatory.[1]

The "Why": Scientific Rationale for Disposal Protocols

Expert Insight: As a researcher, you might be tempted to neutralize this salt to its free base before disposal to reduce acidity. I advise against this.

  • Solubility Shift: The hydrochloride salt is likely water-soluble.[1][3] Neutralizing it with a base (e.g., NaOH) will liberate the free amine (1-(2-amino-4-chlorophenyl)ethanone), which is likely insoluble in water.[1] This can cause sudden precipitation, clogging waste lines or creating a difficult-to-clean sludge.[1]

  • Halogen Content: The chlorine atom on the phenyl ring is the critical disposal factor.[1] Standard incineration of chlorinated aromatics without flue gas desulfurization (scrubbers) releases Hydrogen Chloride (HCl) gas and can form polychlorinated dibenzodioxins (PCDDs).[1] Therefore, this must go to a facility rated for halogenated waste (Ref 2).[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, contaminated gloves, weighing boats, paper towels.

  • Containment: Place the solid waste into a clear, chemically resistant plastic bag (polyethylene).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1-(2-Amino-4-chlorophenyl)ethanone HCl" (95%), "Trace Solids."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Compound dissolved in solvents (e.g., Methanol, DCM, Ethyl Acetate).

  • Solvent Identification: Determine the primary solvent.[1]

  • Segregation:

    • If Halogenated Solvent (DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.[1]

    • If Non-Halogenated Solvent (Methanol, Acetone): Because the solute (the amine) is chlorinated, the entire mixture should ideally be treated as Halogenated Waste to prevent contamination of fuel-blending streams (Ref 3).[1]

  • pH Check: If the solution is aqueous, check pH. If < 2 or > 12.5, it is Corrosive waste (D002).[4] However, for this specific chemical, do not adjust pH manually unless directed by EHS, to avoid precipitation.

  • Transfer: Use a funnel to prevent spills. Leave 10% headspace in the container.[1]

Protocol C: Spill Cleanup (Emergency Contingency)

Scenario: 5g bottle dropped on the floor.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.[1] If dust is visible, wear an N95 mask.[1]

  • Containment:

    • Dry Spill: Do not wet the powder (prevents spreading).[1] Cover with a dust suppressant or scoop gently using a brush and dustpan dedicated to chemical waste.[1]

    • Wet Spill: Cover with an inert absorbent (vermiculite or specialized spill pads).[1] Do not use paper towels alone, as they may degrade if the solution is highly acidic.[1]

  • Decontamination: Wipe the area with a soap/water solution, followed by a water rinse.[1]

  • Disposal: Place all cleanup materials into a bag labeled "Debris from Toxic Spill."

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: 1-(2-Amino-4-chlorophenyl)ethanone HCl CheckState Physical State? Start->CheckState Solid Solid Waste (Powder, Gloves, Paper) CheckState->Solid Liquid Liquid Waste (Solutions) CheckState->Liquid SolidAction Double Bag or HDPE Jar Solid->SolidAction CheckSolvent Primary Solvent? Liquid->CheckSolvent Labeling LABELING: Must list 'Chlorinated Amine' Check 'Toxic' & 'Irritant' SolidAction->Labeling HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) CheckSolvent->HalogenatedSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, Water) CheckSolvent->NonHaloSolvent HaloStream Stream: HALOGENATED ORGANIC (High BTU + Scrubbers) HalogenatedSolvent->HaloStream Decision Does facility require Halogen segregation? NonHaloSolvent->Decision Decision->HaloStream Yes (Safest) NonHaloStream Stream: NON-HALOGENATED (Check local protocols) Decision->NonHaloStream No (Only if <1000ppm Cl) HaloStream->Labeling NonHaloStream->Labeling

Figure 1: Decision logic for segregating chlorinated amine waste streams. Note that treating all liquid waste containing this compound as "Halogenated" is the safest default to prevent regulatory violations.[1]

Regulatory Framework & Compliance

Failure to classify this waste correctly can result in violations of the Resource Conservation and Recovery Act (RCRA).[1]

  • RCRA Classification: While this specific salt may not have a unique "U" or "P" list code, it is a Characteristic Waste if it exhibits toxicity (D000 series) or if dissolved in ignitable solvents (D001).[1]

  • Halogen Rule: Many disposal facilities impose surcharges or reject "Non-Halogenated" drums found to contain >1000 ppm halogens.[1] Since this molecule contains ~20% chlorine by weight, even small amounts can contaminate a non-halogenated drum (Ref 4).

References

  • PubChem. (n.d.).[1] 1-(2-Amino-4-chlorophenyl)ethanone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Combustion. Retrieved from [Link][1]

  • Dartmouth College EHS. (n.d.).[1] Hazardous Waste Disposal Guide: Halogenated vs Non-Halogenated Solvents. Retrieved from [Link][1]

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR.[1] Retrieved from [Link][1]

Sources

Handling

Technical Guide: Safe Handling and Logistics for 1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride

The following technical guide provides a comprehensive safety and operational framework for handling 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride . This content is designed for research and development environments,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and operational framework for handling 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride . This content is designed for research and development environments, prioritizing personnel safety, data integrity, and regulatory compliance.

Compound Profile & Chemical Identity

Understanding the specific chemical architecture is the first step in risk mitigation. This compound is an ortho-amino acetophenone derivative , stabilized as a hydrochloride salt. The presence of the halogen (chlorine) and the primary amine necessitates strict adherence to containment protocols to prevent sensitization and environmental contamination.

ParameterDetails
Chemical Name 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Common Synonyms 2'-Amino-4'-chloroacetophenone HCl; 2-Acetyl-5-chloroaniline HCl
CAS Number (Salt) 5467-71-0
CAS Number (Free Base) 39061-72-8
Molecular Formula C₈H₈ClNO[1][2][3][4] · HCl
Molecular Weight 206.07 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Hazard Identification & Risk Assessment

The primary risks associated with this compound stem from its nature as an aromatic amine salt and a halogenated ketone precursor . While the hydrochloride salt form reduces volatility compared to the free base, it introduces an inhalation hazard due to acidic dust.

GHS Classification Matrix
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[5][6][7][8]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[5][6][7][8][9]H319
STOT - Single Exposure 3May cause respiratory irritation.[6][7][8][10][11]H335

Critical Toxicology Note: Aromatic amines are known structural alerts for sensitization. Repeated exposure, even at low levels, may induce allergic dermatitis or respiratory sensitization. Treat all dusts as potentially sensitizing.

Personal Protective Equipment (PPE) Strategy

Do not rely on generic lab safety rules. Use this targeted PPE matrix designed for handling halogenated aromatic amine salts.

PPE CategorySpecificationOperational Logic
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness).Outer Glove: Protects against physical abrasion.Inner Glove: Barrier against permeation if outer glove is compromised. Change immediately upon splash.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient due to the fine particulate nature of the salt, which can bypass side shields.
Respiratory N95/P100 Respirator (if outside hood).Primary Control: Handle inside a fume hood.Secondary: If weighing outside a hood is unavoidable, a fit-tested respirator is mandatory to prevent inhalation of acidic dust.
Body Protection Lab Coat (Buttoned, Long Sleeve) + Tyvek Sleeves .Tyvek sleeves prevent dust accumulation on the wrists/forearms, a common contact point during weighing.

Operational Handling Protocol

This workflow ensures containment from storage to reaction vessel.

Phase 1: Preparation & Weighing
  • Environment: All open handling must occur inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with dry HCl salts) to prevent "flying" particles.

  • Tools: Use disposable plastic spatulas to avoid metal contamination or corrosion from the acidic salt.

Phase 2: Solubilization & Transfer
  • Solvent Choice: When dissolving in water or methanol, add the solid to the solvent slowly. The dissolution of HCl salts can be slightly exothermic.

  • Neutralization (If required): If the free base is needed for the reaction, neutralize the salt in situ using a mild base (e.g., Sodium Bicarbonate or Triethylamine) in the presence of an organic solvent (e.g., Ethyl Acetate or DCM) to extract the free amine.

Workflow Visualization

The following diagram illustrates the critical decision points during the handling process.

HandlingProtocol Start Start: Retrieve Chemical CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE Weighing Weighing Station: Inside Fume Hood CheckPPE->Weighing Pass Solvent Solubilization: Add Solid to Solvent Weighing->Solvent Slow Addition Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Solvent->Reaction Dissolved Waste Disposal: Halogenated Waste Reaction->Waste Post-Exp

Figure 1: Operational workflow ensuring containment and safety at every stage of the experimental lifecycle.

Emergency Response & Spill Management

Immediate action is required to prevent exposure and facility contamination.

Spill Response Decision Tree

Scenario: You have spilled approximately 500mg of powder on the benchtop.

  • Evacuate & Alert: Notify nearby personnel.

  • Assess: Is it contained in the hood?

    • YES: Proceed to cleanup.

    • NO: Evacuate the lab if dust is airborne; wait for settling (15 mins).

  • Cleanup Method:

    • Do NOT Dry Sweep. This generates dust.

    • Method A (Solid): Cover with wet paper towels (water or ethanol) to dampen, then scoop up.

    • Method B (Solution): Absorb with vermiculite or sand.[12]

  • Decontamination: Wipe surface with 5% Sodium Bicarbonate solution to neutralize any acidic residue, followed by water.

SpillResponse Spill Spill Detected Location Inside Fume Hood? Spill->Location Dust Dust Airborne? Location->Dust No Contain Close Sash Restrict Access Location->Contain Yes Evacuate Evacuate Lab Wait 15 mins Dust->Evacuate Yes Cleanup Wet Wipe Method (No Dry Sweeping) Dust->Cleanup No Evacuate->Cleanup Contain->Cleanup Neutralize Wipe with 5% NaHCO3 Cleanup->Neutralize Dispose Halogenated Waste Bin Neutralize->Dispose

Figure 2: Decision logic for managing spills, prioritizing respiratory protection and containment.

Waste Disposal Strategy

Compliance with environmental regulations (RCRA/EPA) is mandatory.

  • Classification: Halogenated Organic Waste .

    • Reasoning: The compound contains a chlorine atom attached to the aromatic ring. It cannot be bulked with non-halogenated solvents (like Acetone/Ethanol) if the facility separates them, as this increases disposal costs and complexity.

  • Container Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic Solid/Liquid."

    • List constituents: "1-(2-Amino-4-chlorophenyl)ethanone HCl."[13]

  • Aqueous Waste: If the compound is in an aqueous stream (e.g., after a workup), it must still be collected as hazardous aqueous waste due to the toxic aromatic amine component. Do not pour down the drain.

References

  • ChemicalBook. (2025).[9] 2-Amino-4'-chloroacetophenone hydrochloride CAS 5467-71-0.[1][4][14][15] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4'-chloroacetophenone. Retrieved from

  • Thermo Fisher Scientific. (2025). 2'-Amino-4'-chloroacetophenone hydrochloride Product Information. Retrieved from

  • National Institutes of Health (NIH). (2023). Chemical Safety Guide: Handling Aromatic Amines. Retrieved from

Sources

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